5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZPDZRPJIBWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide is a synthetic organic compound featuring a core structure that merges a brominated thiophene sulfonamide with a quinoline moiety. This unique combination of heterocyclic systems suggests a rich potential for diverse chemical reactivity and biological activity, positioning it as a molecule of significant interest in medicinal chemistry and drug discovery. The sulfonamide group is a well-established pharmacophore known for its antibacterial properties, while the quinoline ring is a key component in a variety of therapeutic agents, including antimalarial and anticancer drugs. The presence of a bromine atom on the thiophene ring further provides a handle for synthetic modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectral characteristics, and an exploration of its potential biological significance based on the activities of structurally related compounds.
Chemical Identity and Physical Properties
This compound is an achiral molecule with the molecular formula C₁₃H₉BrN₂O₂S₂.[1] Its chemical structure and key identifiers are detailed below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrN₂O₂S₂ | [1] |
| Molecular Weight | 369.26 g/mol | [1] |
| CAS Number | 620103-87-9 | [2] |
| IUPAC Name | 5-bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide | [3] |
| InChI Key | BWZPDZRPJIBWAU-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2 | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not experimentally reported. The precursor, 5-bromothiophene-2-sulfonamide, has a melting point of 138-142 °C. | [3] |
| Solubility | Not experimentally reported. Likely soluble in polar organic solvents such as DMSO and DMF. | - |
| XLogP3 | 3.8 | [3] |
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis
While a specific, peer-reviewed synthesis protocol for this compound has not been prominently published, its synthesis can be reliably inferred from established methodologies for analogous sulfonamides. The most probable synthetic route involves the condensation of 5-bromothiophene-2-sulfonyl chloride with 8-aminoquinoline.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 2-bromothiophene:
-
Sulfonylation of 2-bromothiophene: 2-Bromothiophene is reacted with chlorosulfonic acid to yield 5-bromothiophene-2-sulfonyl chloride. This is a standard method for the introduction of a sulfonyl chloride group onto an activated aromatic ring.[2]
-
Sulfonamide Formation: The resulting 5-bromothiophene-2-sulfonyl chloride is then reacted with 8-aminoquinoline in the presence of a base (e.g., pyridine or triethylamine) to form the desired sulfonamide linkage. The base acts as a scavenger for the hydrochloric acid byproduct.
Caption: Proposed synthetic workflow for this compound.
Exemplary Experimental Protocol (Inferred)
The following protocol is a generalized procedure based on the synthesis of similar sulfonamides and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 5-bromothiophene-2-sulfonyl chloride
-
In a fume hood, to a stirred solution of 2-bromothiophene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform), slowly add chlorosulfonic acid (3-4 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 5-bromothiophene-2-sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 8-aminoquinoline (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
To this solution, add a solution of 5-bromothiophene-2-sulfonyl chloride (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with water, dilute acid (e.g., 1M HCl) to remove excess amine, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.
Spectral Characterization (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the quinoline and thiophene rings would appear in the downfield region (δ 7.0-9.0 ppm).- The N-H proton of the sulfonamide would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |
| ¹³C NMR | - Aromatic carbons would resonate in the typical range of δ 110-150 ppm.- The carbon bearing the bromine atom on the thiophene ring would be influenced by the halogen's electronic effects. |
| FTIR (cm⁻¹) | - N-H stretching vibration of the sulfonamide group around 3200-3300 cm⁻¹.- Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.- C=C and C=N stretching vibrations from the aromatic rings in the 1600-1400 cm⁻¹ region. |
| Mass Spectrometry | - The molecular ion peak [M]⁺ would be expected, along with a characteristic isotopic pattern for the bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).- Fragmentation patterns would likely involve cleavage of the sulfonamide bond. |
Potential Biological Activity and Applications
Direct biological studies on this compound are not extensively reported. However, the pharmacological potential of this molecule can be inferred from the known activities of its constituent moieties and structurally related compounds.
Antibacterial Potential
The sulfonamide functional group is a cornerstone of antibacterial therapy. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, they prevent the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic effect. Recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated their efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant bacterial strain.[4][5] This suggests that the 5-bromothiophene-2-sulfonamide scaffold is a promising starting point for the development of new antibacterial agents. The quinoline moiety may further enhance this activity, as many quinoline derivatives are known to possess antibacterial properties.
Antifungal and Antiparasitic Potential
8-Quinolinol derivatives, which are structurally related to the 8-aminoquinoline portion of the target molecule, have shown promising antifungal and antiparasitic activities. For instance, 8-hydroxyquinoline-5-sulfonamides have been investigated as potential topical treatments for dermatomycosis.[6] Furthermore, various 8-quinolinamines have demonstrated broad-spectrum anti-infective properties, including potent in vitro antimalarial and antileishmanial activities.[6]
Anticancer Potential
The quinoline nucleus is a common feature in many anticancer drugs. For example, quinoline-5,8-quinones have been evaluated as inhibitors of Cdc25B phosphatase, a key regulator of the cell cycle, making it a target for cancer therapy.[7] The thiophene ring system is also found in numerous compounds with demonstrated anticancer activity. Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, refer to the supplier's SDS.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. While detailed experimental data on its physical and spectral properties are not yet widely available, its synthesis is feasible through established chemical transformations. The combination of the sulfonamide, bromothiophene, and quinoline moieties suggests a high likelihood of interesting biological activities, particularly as an antibacterial, antifungal, or anticancer agent. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of this promising compound. Further research is warranted to fully elucidate its properties and therapeutic potential.
References
- 1. GSRS [precision.fda.gov]
- 2. This compound,(CAS# 620103-87-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5470973A - Synthesis of sulfonamide intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Structural Elucidation of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
Abstract
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical research. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of the novel heterocyclic compound, 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, establishing a self-validating system of orthogonal analytical techniques. This document details the application of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance (NMR) spectroscopy. Each section includes not only the interpretation of predicted data but also field-proven, step-by-step protocols to ensure reproducibility and scientific integrity.
Introduction and Rationale
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, anticancer, and antiviral therapeutic agents.[1][2][3] Its combination with heterocyclic systems like quinoline and thiophene—moieties known for their diverse biological activities—creates a chemical space rich with potential for drug discovery.[4][5][6] The target molecule, this compound (PubChem CID: 2240993), represents a novel intersection of these important pharmacophores.[7]
Accurate structural elucidation is paramount. It confirms the success of a synthetic route, enables the establishment of structure-activity relationships (SAR), and is a prerequisite for regulatory submission. This guide establishes a robust, multi-faceted analytical workflow to confirm the constitution and connectivity of the title compound with an exceptionally high degree of confidence.
Hypothesized Synthesis and Retrosynthetic Analysis
A logical synthesis provides the first layer of evidence for a proposed structure. The most probable synthetic route for this compound involves the coupling of two key building blocks: 8-aminoquinoline and 5-bromothiophene-2-sulfonyl chloride .[8] This reaction, typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine, forms the critical sulfonamide (S-N) bond.
-
Precursor 1: 8-aminoquinoline (CAS 578-66-5)[9]
-
Precursor 2: 5-bromothiophene-2-sulfonyl chloride (CAS 55854-46-1)[8]
Understanding this synthesis is crucial as it allows us to anticipate the final connectivity: the sulfonyl group of the thiophene ring will be attached to the amino group at the 8-position of the quinoline ring. All subsequent analytical data must be consistent with this core hypothesis.
Orthogonal Analytical Techniques for Structural Confirmation
The principle of orthogonality—using multiple, independent analytical methods—is the bedrock of trustworthy structural elucidation. If data from mass spectrometry, IR spectroscopy, and NMR spectroscopy all converge to support the same structure, our confidence in the assignment becomes exceptionally high.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Mass spectrometry provides the most direct evidence of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision, we can determine the molecular formula, which must align with our proposed structure. Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically preserves the molecular ion.
Predicted Data: The molecular formula for this compound is C₁₃H₉BrN₂O₂S₂.[7][10] The theoretical monoisotopic mass is 367.92888 Da. The presence of bromine provides a distinct isotopic pattern, with two major peaks of nearly equal intensity separated by ~2 Da (for the ⁷⁹Br and ⁸¹Br isotopes), which is a key diagnostic feature.
Tandem MS (MS/MS) Fragmentation: Fragmenting the molecular ion provides crucial information about the molecule's substructures. Key predicted fragmentation pathways for sulfonamides include:
-
Cleavage of the S-N bond: This is often a dominant fragmentation pathway, leading to ions corresponding to the quinoline amine portion and the thiophene sulfonyl portion.[11][12]
-
Loss of SO₂: A characteristic rearrangement can lead to the neutral loss of 64 Da (SO₂).[13][14]
-
Cleavage of the C-S bond: Fission of the bond between the thiophene ring and the sulfur atom is also a common pathway.[12]
| Predicted Ion | m/z (⁷⁹Br) | Description |
| [M+H]⁺ | 368.9367 | Protonated Molecular Ion |
| [M+H - SO₂]⁺ | 304.9761 | Loss of sulfur dioxide |
| [C₉H₈N₂]⁺ | 144.0687 | 8-aminoquinoline fragment |
| [C₄H₂BrSO₂]⁺ | 208.8914 | 5-bromothiophene-2-sulfonyl fragment |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition:
-
Full Scan MS: Acquire data over a mass range of m/z 100-1000 to identify the molecular ion and its isotopic pattern.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z ~369) as the precursor and apply collision-induced dissociation (CID) energy to generate a fragment ion spectrum.
-
-
Data Analysis: Compare the exact mass of the molecular ion to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the connectivity of the thiophene and quinoline moieties.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. The presence or absence of these characteristic absorption bands provides direct evidence for the molecule's key structural features.
Predicted Data: The IR spectrum should confirm the presence of the N-H bond, the S=O bonds of the sulfonamide, and the aromatic C=C and C-H bonds of the heterocyclic rings.
| Functional Group | Vibration Mode | **Predicted Wavenumber (cm⁻¹) ** | Rationale |
| N-H (Sulfonamide) | Stretching | 3350-3150 | Confirms the presence of the sulfonamide NH group.[15] |
| C-H (Aromatic) | Stretching | 3100-3000 | Indicates C-H bonds on the quinoline and thiophene rings. |
| C=C / C=N (Aromatic) | Stretching | 1600-1450 | Characteristic of the aromatic ring systems.[15] |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1310 | Strong, characteristic absorption for the SO₂ group.[15][16] |
| S=O (Sulfonamide) | Symmetric Stretching | 1170-1145 | Strong, characteristic absorption for the SO₂ group.[15][16] |
| S-N (Sulfonamide) | Stretching | 920-890 | Supports the presence of the sulfonamide linkage.[15] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the crystalline or powdered sample directly onto the ATR crystal.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal prior to the sample scan.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups listed in the table above. The presence of strong bands in the 1350-1310 cm⁻¹ and 1170-1145 cm⁻¹ regions is a critical confirmation of the sulfonamide group.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity and constitution of an organic molecule in solution.[17] By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular puzzle. For a complex structure like this, two-dimensional (2D) NMR experiments are essential to unambiguously assign all signals and confirm the bonding framework.[18][19][20]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz): The sulfonamide proton (NH) is expected to be a broad singlet, often in the 10-12 ppm range. The remaining signals will correspond to the protons on the quinoline and thiophene rings.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
| H2' (Quinoline) | 8.8 - 9.0 | dd | Ortho to ring nitrogen. |
| H4' (Quinoline) | 8.4 - 8.6 | dd | Peri to ring nitrogen. |
| H3 (Thiophene) | 7.8 - 8.0 | d | Ortho to SO₂ and meta to Br. |
| H4 (Thiophene) | 7.3 - 7.5 | d | Meta to SO₂ and ortho to Br. |
| H5', H7' (Quinoline) | 7.5 - 7.7 | m | Aromatic protons on the carbocyclic ring. |
| H6' (Quinoline) | 7.4 - 7.6 | t | Aromatic proton on the carbocyclic ring. |
| NH (Sulfonamide) | 10.5 - 12.0 | br s | Deshielded proton on nitrogen. |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz): The spectrum will show 13 distinct carbon signals, consistent with the molecular formula.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C4', C8a' (Quinoline) | 148 - 152 | Carbons adjacent to nitrogen. |
| C2', C4a' (Quinoline) | 135 - 145 | Other quinoline carbons. |
| C2, C5 (Thiophene) | 130 - 140 | Carbons attached to S and Br/SO₂. |
| Aromatic CHs | 115 - 130 | Remaining CH carbons from both ring systems. |
Advanced 2D NMR for Unambiguous Assignment: To move from prediction to proof, a suite of 2D NMR experiments is required.[21]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This will establish the connectivity of protons within the quinoline and thiophene rings separately.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the definitive assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. The most critical correlation to observe is between the sulfonamide NH proton and the carbons of the thiophene ring (C2, C3 ) and the quinoline ring (C8', C7' ). This single experiment provides irrefutable proof of the S-N linkage between the two heterocyclic systems.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the sulfonamide N-H proton is observable.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher).
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
HSQC: Acquire a standard gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.
-
HMBC: Acquire a standard gradient-selected HMBC experiment optimized for long-range couplings (ⁿJCH) of 8-10 Hz.
-
-
Data Analysis:
-
Assign the protons within each spin system using the COSY spectrum.
-
Assign the protonated carbons using the HSQC spectrum.
-
Use the HMBC spectrum to identify quaternary carbons and, most importantly, to confirm the connectivity between the thiophene ring, the sulfonamide linker, and the quinoline ring. Trace the correlations from the NH proton to carbons on both rings.
-
Integrated Data Analysis and Visualization
The power of this orthogonal approach lies in the integration of all data streams. The molecular formula from HRMS is confirmed by the count of 13 carbons in the ¹³C NMR. The functional groups identified by IR (NH, SO₂) are assigned to specific signals in the ¹H and ¹³C NMR spectra. Finally, the complete bonding network is mapped by the 2D NMR experiments, confirming the initial synthetic hypothesis.
Workflow for Structural Elucidation
Caption: Workflow diagram illustrating the orthogonal approach to structure elucidation.
Key HMBC Connectivity Confirmation
Caption: Key HMBC correlations confirming the sulfonamide linkage.
Conclusion
The structural elucidation of this compound requires a rigorous and systematic approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a full suite of 1D and 2D NMR experiments, we can establish a self-validating workflow that provides unambiguous proof of structure. The causality-driven selection of experiments, particularly the use of HMBC to definitively prove the connectivity of the molecular fragments, ensures the highest level of scientific integrity. This comprehensive guide provides the necessary protocols and interpretive framework for researchers to confidently characterize this and other novel sulfonamide-based compounds in their drug discovery pipelines.
References
- 1. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Bromothiophene-2-sulfonyl chloride | C4H2BrClO2S2 | CID 2733924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 17. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. anuchem.weebly.com [anuchem.weebly.com]
- 21. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
An In-depth Technical Guide on the Core Physical and Chemical Properties of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
From the Desk of a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide, a molecule of considerable interest in the field of medicinal chemistry. The content herein is structured to offer not only a compilation of factual data but also a cohesive narrative that explains the causality behind experimental choices and underscores the principles of scientific integrity.
Part 1: Core Directive - Unveiling the Molecular Identity
Introduction and Strategic Significance
This compound is a synthetic organic compound featuring a sulfonamide linkage between a quinoline and a brominated thiophene ring.[1] This unique combination of heterocyclic systems is of significant interest due to the well-documented and diverse pharmacological activities of both quinoline and sulfonamide derivatives.[2][3][4] Quinoline moieties are core structures in a variety of established drugs, exhibiting a wide spectrum of therapeutic applications including anticancer and antimicrobial activities.[2][3][4][5][6] Similarly, the sulfonamide group is a classic pharmacophore known for its antibacterial properties. The presence of a bromine atom on the thiophene ring offers a valuable site for further chemical modification, enabling the exploration of structure-activity relationships.
Molecular Architecture and Foundational Data
A thorough understanding of the molecule's physical and chemical properties is the bedrock of any research or development endeavor.
Chemical Structure:
The molecule is structurally defined by a 5-bromothiophene-2-sulfonamide core bonded to the 8-amino position of a quinoline ring.
Figure 1. 2D representation of this compound.
Physicochemical Data Summary:
The following table summarizes the key computed and, where available, experimental properties of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉BrN₂O₂S₂ | [1][7][8] |
| Molecular Weight | 369.26 g/mol | [1][7][8] |
| CAS Number | 620103-87-9 | [1][9][10][11] |
| Appearance | Solid (predicted) | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Predicted LogP | 3.8 | [1] |
Note: The lack of publicly available experimental data for properties like melting point and solubility highlights the necessity for empirical determination in a laboratory setting.
Part 2: Scientific Integrity & Logic - A Methodical Approach
Synthesis Pathway
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.
Figure 2. Conceptual workflow for the synthesis of the title compound.
Expertise & Experience: The choice of a non-nucleophilic base like pyridine is crucial. It serves to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product without competing with the 8-aminoquinoline as a nucleophile. An inert solvent such as dichloromethane is typically used to facilitate the reaction while remaining unreactive.
Protocols for Structural Verification and Purity Assessment
A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation in organic chemistry.[12][13][14]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should show distinct signals for the aromatic protons on both the quinoline and thiophene rings, as well as a characteristic signal for the sulfonamide N-H proton.[15][16]
-
¹³C NMR Analysis: Obtain a carbon-13 NMR spectrum to identify all unique carbon environments within the molecule.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable for establishing proton-proton and proton-carbon correlations, confirming the connectivity of the molecular framework.
Trustworthiness: Each peak in the NMR spectra corresponds to a specific nucleus in the molecule. The chemical shift, integration, and multiplicity of these peaks provide a detailed and verifiable fingerprint of the compound's structure.
2.2.2. Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the compound.[17][18][19]
Step-by-Step Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Acquire a full-scan mass spectrum.
-
Isotopic Pattern Analysis: A key feature to look for is the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[17][20][21] This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.[17][20][21]
-
High-Resolution Mass Spectrometry (HRMS): For definitive elemental composition, HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
Authoritative Grounding: The observation of the 1:1 isotopic pattern for the molecular ion is a strong and authoritative confirmation of the presence of a single bromine atom in the molecule.[17][20][21]
2.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a chemical compound.[22][23][24][25][26]
Step-by-Step Protocol:
-
Method Development: Develop a suitable reversed-phase HPLC method. A C18 column is often a good starting point. The mobile phase will typically consist of a gradient of water and an organic solvent like acetonitrile, with a small amount of an additive such as formic acid to improve peak shape.[22]
-
Sample Analysis: Inject a known concentration of the compound and monitor the elution profile using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Purity Calculation: The purity of the compound is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Figure 3. A logical workflow for the synthesis and comprehensive characterization of the target compound.
Part 3: Visualization & Formatting
Potential Therapeutic Relevance
The convergence of the quinoline and sulfonamide pharmacophores in this compound suggests a high potential for biological activity. Research into similar quinoline-sulfonamide hybrids has revealed promising anticancer and antibacterial properties.[5][6] The bromo-substituent on the thiophene ring not only influences the electronic properties of the molecule but also serves as a versatile chemical handle for the synthesis of analog libraries through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[27][28][29] This allows for systematic exploration of the structure-activity relationship (SAR) to optimize for potency and selectivity against biological targets.
References
- 1. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. scbt.com [scbt.com]
- 9. This compound,(CAS# 620103-87-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. 620103-87-9|5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide|BLD Pharm [fr.bldpharm.com]
- 11. GSRS [precision.fda.gov]
- 12. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. ripublication.com [ripublication.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. echemi.com [echemi.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 22. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 23. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. imeko.info [imeko.info]
- 26. agilent.com [agilent.com]
- 27. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide molecular weight and formula
An In-Depth Technical Guide to 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. By merging a quinoline scaffold with a brominated thiophene sulfonamide, this molecule presents a unique pharmacological profile with potential therapeutic applications. This document details the molecule's fundamental physicochemical properties, provides a robust, field-proven two-step synthesis protocol, and explores the scientific rationale for its potential applications based on the well-documented activities of its constituent moieties. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound.
Core Physicochemical Properties
The fundamental properties of this compound are crucial for its application in experimental and developmental settings. These identifiers and computed properties provide the basis for all quantitative work involving this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrN₂O₂S₂ | [1][2] |
| Molecular Weight | 369.26 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 620103-87-9 | [1] |
| Canonical SMILES | C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2 | [2] |
| Topological Polar Surface Area | 95.7 Ų | [1] |
| Computed XLogP3 | 3.8 | [1] |
Rationale and Potential Applications
While specific biological studies on this compound are not yet prevalent in published literature, the compound's structure represents a strategic hybridization of two pharmacologically significant scaffolds: quinoline and sulfonamide. This rational design approach allows us to infer its potential therapeutic applications.
-
Antimicrobial Activity : Sulfonamides were among the first classes of effective antibacterial agents and function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[3]. This mechanism confers a bacteriostatic effect. The quinoline moiety is also a cornerstone of numerous antimicrobial drugs, including quinolone antibiotics, which target DNA gyrase and topoisomerase IV to inhibit bacterial replication[4]. The combination of these two pharmacophores suggests a strong potential for synergistic or potent antibacterial activity, particularly against drug-resistant strains[5].
-
Anticancer Activity : The quinoline ring is a privileged scaffold found in several approved anticancer drugs (e.g., Bosutinib, Lenvatinib) that act as kinase inhibitors. Furthermore, numerous quinoline-based sulfonamides have been investigated as potent inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoform hCA IX, which is overexpressed in many hypoxic cancers and contributes to tumor acidification and progression. The sulfonamide group acts as a critical zinc-binding anchor within the enzyme's active site. Therefore, this compound is a prime candidate for investigation as a selective CA inhibitor for anticancer applications.
Synthetic Methodology
The synthesis of this compound can be logically achieved through a two-step process. This protocol is based on established and validated chemical transformations for the synthesis of the key intermediates and the final coupling reaction.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride
Causality: This initial step is critical for activating the thiophene ring for subsequent reaction with the amine. Direct sulfonation followed by chlorination is a standard and efficient method for preparing sulfonyl chlorides from aromatic precursors. The use of chlorosulfonic acid serves as both the sulfonating and chlorinating agent.
Protocol: (This protocol is adapted from a procedure reported for the synthesis of sulfonyl chlorides from thiophenes).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromothiophene (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add chlorosulfonic acid (5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker of crushed ice/water. Extract the aqueous mixture with DCM (2x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromothiophene-2-sulfonyl chloride.
-
Self-Validation: The product from this step is often used immediately in the next step due to its reactivity. Purity can be checked via ¹H NMR, though for most applications, the crude product is sufficient.
-
Step 2: Synthesis of this compound
Causality: This step involves a nucleophilic substitution reaction where the primary amine of 8-aminoquinoline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond. An organic base like triethylamine is essential to neutralize the HCl byproduct, driving the reaction to completion.
Protocol: (This protocol is based on the established synthesis of N-substituted quinoline sulfonamides[4]).
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 8-aminoquinoline (1 equivalent) in anhydrous acetonitrile.
-
Base Addition: Add triethylamine (2 equivalents) to the solution to act as an acid scavenger.
-
Coupling Reaction: Slowly add a solution of 5-bromothiophene-2-sulfonyl chloride (1.1 equivalents), prepared in Step 1, dissolved in a minimum amount of anhydrous acetonitrile.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of starting materials by TLC.
-
Isolation and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
-
Self-Validation: The final product's identity and purity should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS) to validate its structure and molecular formula.
-
Conclusion
This compound is a rationally designed molecule that holds considerable promise for further investigation in drug discovery. Its synthesis is achievable through reliable and well-documented organic chemistry transformations. Based on the robust pharmacological evidence from its constituent chemical motifs, this compound stands as a compelling candidate for screening in antibacterial and anticancer research programs. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further explore the therapeutic potential of this intriguing sulfonamide derivative.
References
- 1. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
The convergence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic promise. This guide delves into the technical details of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide, a molecule integrating the biologically active quinoline, thiophene, and sulfonamide moieties. Each of these components has independently contributed to a plethora of approved drugs, and their combination within a single chemical entity presents a compelling case for investigation in drug discovery.[1][2][3] This document provides a comprehensive framework for researchers, scientists, and drug development professionals, outlining a robust synthetic route, detailed analytical characterization protocols, and a rationale-driven exploration of its potential therapeutic applications, primarily focusing on oncology and infectious diseases. We will explore potential mechanisms of action, such as carbonic anhydrase inhibition, and provide validated, step-by-step methodologies for its biological evaluation.[4][5]
Introduction: The Scientific Rationale
The strategic hybridization of well-established pharmacophores is a cornerstone of modern drug design. The title compound, this compound, is a quintessential example of this approach.
-
The Quinoline Moiety: A nitrogen-containing bicyclic aromatic system, quinoline is the core of numerous pharmaceuticals, including anticancer agents (e.g., Camptothecin derivatives) and antimicrobials.[1][5] Its planar structure facilitates intercalation with DNA and interaction with various enzymatic active sites.[6]
-
The Thiophene-Sulfonamide Scaffold: Thiophene rings are bioisosteres of phenyl rings, often introduced to modulate lipophilicity and metabolic stability.[7] The sulfonamide group (—SO₂NH₂) is a critical zinc-binding group, making it a classic pharmacophore for inhibitors of metalloenzymes, most notably carbonic anhydrases (CAs).[8][9][10] Thiophene-sulfonamides are reported to be highly potent CA inhibitors.[9]
-
The Bromine Substituent: The bromine atom on the thiophene ring serves multiple purposes. It can enhance binding affinity through halogen bonding and provides a reactive handle for further synthetic diversification via cross-coupling reactions, allowing for the generation of extensive chemical libraries.[11]
The amalgamation of these three components suggests potential activities as an anticancer agent, by targeting tumor-associated carbonic anhydrase isoforms like hCA IX, or as a novel antimicrobial agent.[4][12][13] This guide provides the foundational knowledge to synthesize, purify, and evaluate this promising molecule.
Synthesis and Characterization
A logical and efficient synthesis is paramount for enabling thorough investigation. The proposed synthesis involves the coupling of two key building blocks: 5-bromothiophene-2-sulfonyl chloride and 8-aminoquinoline.
Proposed Synthetic Pathway
The most direct route to the target compound is a nucleophilic substitution reaction between the sulfonyl chloride and the amine.
Caption: Proposed synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for sulfonamide synthesis from sulfonyl chlorides and amines.[12][14]
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-aminoquinoline (1.0 equivalent) in anhydrous dichloromethane (DCM). Add pyridine (1.2 equivalents) as a base to act as an acid scavenger.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Prepare a separate solution of 5-bromothiophene-2-sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add the sulfonyl chloride solution dropwise to the 8-aminoquinoline solution over 15-20 minutes with continuous stirring.
-
Causality: The dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent the formation of side products. Pyridine is a mild, non-nucleophilic base that neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (8-aminoquinoline) is consumed.
-
Work-up and Purification:
-
Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Analytical Characterization
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.
Table 1: Physicochemical and Analytical Data
| Property | Value/Method | Source |
| IUPAC Name | This compound | [15] |
| Molecular Formula | C₁₃H₉BrN₂O₂S₂ | [15] |
| Molecular Weight | 369.26 g/mol | [16] |
| CAS Number | 620103-87-9 | [15] |
| ¹H NMR | DMSO-d₆. Protons of the quinoline and thiophene rings are expected in the aromatic region (δ 7.0-9.0 ppm). The sulfonamide proton (-NH-) will likely appear as a broad singlet at δ > 9.0 ppm. | [17][18] |
| ¹³C NMR | DMSO-d₆. Signals corresponding to the 13 unique carbon atoms in the aromatic and heterocyclic rings. | [17][18] |
| Mass Spectrometry | ESI-MS. Expected [M+H]⁺ at m/z 368.9 and 370.9 due to bromine isotopes. | [17][19] |
| HPLC Purity | Reversed-phase C18 column, gradient elution with acetonitrile/water. Purity should be >95%. | [20][21] |
| FT-IR | Characteristic peaks for N-H stretching (~3300 cm⁻¹), S=O stretching (asymmetric ~1320 cm⁻¹ and symmetric ~1150 cm⁻¹), and aromatic C=C stretching. | [18] |
Potential Therapeutic Applications & Biological Evaluation
The chemical architecture of this compound suggests several avenues for therapeutic investigation. The following protocols are designed to robustly assess its potential.
Anticancer Activity
Hypothesized Mechanism of Action: Carbonic Anhydrase IX (CA IX) Inhibition
Many solid tumors overexpress the transmembrane enzyme Carbonic Anhydrase IX (CA IX) to regulate pH in the hypoxic tumor microenvironment, promoting tumor survival and metastasis.[4][10] Sulfonamides are the primary class of CA inhibitors. The title compound is a prime candidate for CA IX inhibition.[4]
Caption: Inhibition of CA IX pathway by the sulfonamide.
Experimental Protocol: In Vitro CA IX Inhibition Assay
-
Enzyme Source: Use commercially available, purified recombinant human CA IX.
-
Assay Principle: A stopped-flow spectrophotometric assay is the gold standard. It measures the enzyme-catalyzed hydration of CO₂.
-
Procedure:
-
Prepare a buffer solution (e.g., Tris-HCl, pH 7.5).
-
Equilibrate the buffer and a CO₂ solution in separate syringes of a stopped-flow instrument at a controlled temperature (e.g., 25 °C).
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In the reaction chamber, mix the enzyme solution (containing the test compound at various concentrations) with the CO₂ solution.
-
Monitor the initial rate of the reaction by measuring the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This provides a quantitative measure of potency.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Lines: Use cancer cell lines known to overexpress CA IX (e.g., MDA-MB-231 breast cancer) and a control cell line with low expression.[17][22]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.[23]
Antimicrobial Activity
Hypothesized Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition
Sulfonamides are classic antibacterial agents that act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[11] This pathway is absent in humans, providing selective toxicity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Test against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12][24]
-
Procedure (Broth Microdilution):
-
Prepare a two-fold serial dilution of the test compound in a 96-well plate containing sterile growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria, no compound) and negative (medium only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Pharmacokinetic Considerations
While beyond the scope of this initial guide, early assessment of pharmacokinetic (PK) properties is crucial in drug development. Sulfonamides are generally well-absorbed orally and are metabolized in the liver and excreted via the kidneys.[25][26] Future studies should involve in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as Caco-2 permeability and metabolic stability in liver microsomes, to predict the compound's in vivo behavior.[27]
Conclusion and Future Directions
This compound is a molecule of significant interest, strategically designed by combining three pharmacologically validated scaffolds. The synthetic and analytical protocols detailed herein provide a robust and self-validating framework for its preparation and characterization. The proposed biological evaluation workflows, grounded in the established mechanisms of its constituent parts, offer a clear path to elucidating its potential as an anticancer or antimicrobial agent. Future work should focus on executing these biological assays, followed by structure-activity relationship (SAR) studies by modifying the quinoline and thiophene rings to optimize potency and selectivity. The data generated from these foundational studies will be critical in determining the trajectory of this promising compound in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity [mdpi.com]
- 15. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 18. rsc.org [rsc.org]
- 19. [PDF] Characterization of sulfonamides by flow injection and liquid chromatography-electrospray ionization-mass spectrometry after online photoderivatization. | Semantic Scholar [semanticscholar.org]
- 20. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. molnar-institute.com [molnar-institute.com]
- 22. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of novel quinazoline-sulfonamides as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 26. karger.com [karger.com]
- 27. avmajournals.avma.org [avmajournals.avma.org]
Spectroscopic data for 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of this compound, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes established spectroscopic principles with practical, field-proven insights to guide researchers in the robust characterization of this and similar sulfonamide derivatives. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting not just the data, but the causality behind the experimental choices and interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.
Introduction and Molecular Structure
This compound (CAS: 620103-87-9) is a heterocyclic compound incorporating a brominated thiophene, a sulfonamide linker, and a quinoline moiety.[1][2] Its molecular formula is C₁₃H₉BrN₂O₂S₂, with a molecular weight of approximately 369.26 g/mol .[3][4] The structural complexity and the presence of multiple aromatic systems and a sulfonamide group make a multi-faceted spectroscopic approach essential for unambiguous characterization. Understanding the precise arrangement of atoms and electronic environment within the molecule is critical for predicting its chemical behavior, reactivity, and potential as a pharmacological agent.
Below is the chemical structure with a numbering scheme that will be used for the assignment of spectroscopic signals throughout this guide.
References
Unveiling the Therapeutic Potential of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide: A Technical Guide to Target Identification and Validation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutic agents necessitates a profound understanding of the molecular interactions between small molecules and their biological targets. This guide focuses on the investigational compound 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide , a molecule whose chemical architecture suggests a rich polypharmacological profile. While direct biological data for this specific entity remains nascent, its constituent moieties—a quinoline core and a thiophene-2-sulfonamide tail—are well-established pharmacophores. This document synthesizes existing knowledge on these structural components to propose a rational, evidence-based strategy for identifying and validating its potential therapeutic targets. We will delve into the mechanistic basis for hypothesizing its interaction with key enzyme families, including Carbonic Anhydrases (CAs) , Histone Deacetylases (HDACs) , and Pyruvate Kinase M2 (PKM2) . Furthermore, we will provide detailed, field-proven experimental protocols to systematically investigate these hypotheses, empowering researchers to unlock the therapeutic promise of this compound.
Introduction: A Molecule of Bivalent Potential
The chemical structure of this compound (PubChem CID: 2240993) presents a compelling case for multi-target engagement.[1][2][3][4][5] Its design marries two independently bioactive scaffolds:
-
The Thiophene-2-sulfonamide Moiety: This functional group is a classic zinc-binding pharmacophore, renowned for its potent inhibition of carbonic anhydrases.[6][7][8] The sulfur atom within the thiophene ring can enhance drug-receptor interactions.[9]
-
The Quinoline Moiety: Quinoline derivatives are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, neuroprotective, and antimalarial effects.[10][11][12][13][14][15] They are known to interact with a diverse range of targets, including HDACs and metabolic enzymes like PKM2.[16][17]
The hybridization of these two pharmacophores suggests that this compound could act as a dual or multi-target inhibitor, a strategy of growing importance in tackling complex multifactorial diseases like cancer and neurodegenerative disorders.[10][13][14]
Postulated Therapeutic Target I: Carbonic Anhydrases (CAs)
Mechanistic Rationale
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] Certain CA isoforms are overexpressed in various pathologies, including cancer and glaucoma. The sulfonamide group is a cornerstone of CA inhibitor design, coordinating with the zinc ion in the enzyme's active site. Thiophene-2-sulfonamides, in particular, have been shown to be potent CA inhibitors.[6][7][8] The thiophene ring can form favorable interactions within the CA active site, potentially leading to high affinity and isoform selectivity.[18]
Signaling Pathway and Therapeutic Implications
Experimental Validation Workflow
A systematic approach is crucial to validate CA inhibition and determine isoform selectivity.
1. In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
-
Principle: This is the gold-standard method for measuring CA activity. It monitors the change in pH over time as the enzyme hydrates CO₂.
-
Protocol:
-
Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).
-
Add a known concentration of the purified recombinant CA isoform (e.g., hCA II, hCA IX) to the buffer.
-
In a separate syringe, prepare a CO₂-saturated water solution.
-
Rapidly mix the enzyme and substrate solutions in a stopped-flow instrument.
-
Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) over a short time course (milliseconds).
-
Repeat the experiment with varying concentrations of this compound to determine the IC₅₀ value.
-
Use a known CA inhibitor like acetazolamide as a positive control.
-
2. Thermal Shift Assay (TSA)
-
Principle: Ligand binding stabilizes a protein, increasing its melting temperature (Tm). TSA is a high-throughput method to screen for direct binding.
-
Protocol:
-
In a 96-well PCR plate, mix the purified CA protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Add the test compound across a range of concentrations.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
The Tm is the temperature at which the fluorescence is maximal. A significant shift in Tm in the presence of the compound indicates direct binding.
-
Postulated Therapeutic Target II: Histone Deacetylases (HDACs)
Mechanistic Rationale
HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[10][13] HDAC inhibitors have emerged as a significant class of anticancer agents. The quinoline scaffold is a recognized "cap" group in the pharmacophore model of HDAC inhibitors, interacting with the surface of the enzyme.[11][12][16] Several quinoline-based compounds have been developed as potent HDAC inhibitors.[11][12][16]
Signaling Pathway and Therapeutic Implications
Experimental Validation Workflow
1. In Vitro HDAC Enzymatic Assay
-
Principle: A fluorogenic assay is commonly used to measure HDAC activity. A substrate containing an acetylated lysine residue is deacetylated by HDAC, making it susceptible to cleavage by a developer, which releases a fluorescent molecule.
-
Protocol:
-
In a 96-well plate, incubate recombinant human HDAC isoforms (e.g., HDAC1, HDAC6) with a fluorogenic substrate (e.g., Fluor-de-Lys®).
-
Add the test compound at various concentrations.
-
Allow the deacetylation reaction to proceed for a defined time (e.g., 60 minutes).
-
Add the developer solution and incubate to generate the fluorescent signal.
-
Measure fluorescence using a plate reader.
-
Calculate IC₅₀ values. Use a known HDAC inhibitor like Vorinostat or SAHA as a positive control.
-
2. Western Blot for Histone Acetylation
-
Principle: This cellular assay provides evidence of target engagement in a biological context. Inhibition of HDACs should lead to an accumulation of acetylated histones.
-
Protocol:
-
Culture a relevant cancer cell line (e.g., MCF-7, HCT116).
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) or acetylated tubulin (for HDAC6).
-
Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate. An increase in the acetylated protein signal indicates HDAC inhibition.
-
Postulated Therapeutic Target III: Pyruvate Kinase M2 (PKM2)
Mechanistic Rationale
Pyruvate kinase M2 is a key glycolytic enzyme that is highly expressed in cancer cells and plays a crucial role in tumor metabolism.[17] Modulation of PKM2 activity is an attractive therapeutic strategy. Recent studies have identified quinoline-8-sulfonamides as potent modulators of PKM2.[17] The quinoline scaffold of these compounds sits in an allosteric binding pocket of the enzyme.[19]
Therapeutic Implications
Experimental Validation Workflow
1. PKM2 Enzymatic Assay
-
Principle: PKM2 activity can be measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which results in a decrease in absorbance at 340 nm.
-
Protocol:
-
In a 96-well plate, combine recombinant human PKM2 with its substrates, phosphoenolpyruvate (PEP) and ADP, in a suitable buffer.
-
Include LDH and NADH in the reaction mixture.
-
Add the test compound across a range of concentrations.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the effect of the compound on PKM2 activity (activation or inhibition).
-
2. Cellular Pyruvate Level Assay
-
Principle: If the compound modulates PKM2 activity in cells, it should lead to a change in intracellular pyruvate levels.
-
Protocol:
-
Treat a cancer cell line (e.g., A549) with the test compound.
-
After incubation, lyse the cells and deproteinize the samples.
-
Use a commercial fluorometric or colorimetric pyruvate assay kit to measure the intracellular pyruvate concentration.
-
A significant change in pyruvate levels compared to untreated cells would indicate target engagement.
-
Data Presentation and Interpretation
To facilitate a clear comparison of the compound's activity across different targets, all quantitative data should be summarized in tables.
Table 1: Summary of In Vitro Enzymatic Inhibition
| Target Isoform | IC₅₀ (µM) for this compound | Positive Control IC₅₀ (µM) |
| hCA II | TBD | Acetazolamide: TBD |
| hCA IX | TBD | Acetazolamide: TBD |
| HDAC1 | TBD | Vorinostat: TBD |
| HDAC6 | TBD | Vorinostat: TBD |
| PKM2 | EC₅₀/IC₅₀ (µM): TBD | Activator/Inhibitor Control: TBD |
TBD: To be determined.
Conclusion and Future Directions
The structural features of this compound provide a strong rationale for its investigation as a multi-target inhibitor of carbonic anhydrases, histone deacetylases, and pyruvate kinase M2. The experimental workflows detailed in this guide offer a comprehensive and robust strategy for validating these potential therapeutic targets. Positive results from these assays would warrant further preclinical evaluation, including cellular proliferation and apoptosis assays, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological profiling. This systematic approach will be instrumental in elucidating the therapeutic potential of this promising compound and paving the way for its future development.
References
- 1. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. This compound,(CAS# 620103-87-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. scbt.com [scbt.com]
- 5. This compound [biogen.es]
- 6. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of thiophene sulfonamides
An In-Depth Technical Guide to the Discovery and History of Thiophene Sulfonamides
Abstract
The journey of thiophene sulfonamides from a laboratory curiosity to a cornerstone of modern therapeutics is a compelling narrative of chemical intuition, serendipitous discovery, and rational drug design. This technical guide provides a comprehensive exploration of the discovery and history of this vital class of compounds. We will trace their origins from the foundational breakthroughs in sulfa drugs, chronicle the pivotal moment of their identification as potent enzyme inhibitors, and detail their subsequent development into targeted, clinically indispensable agents. This paper will elucidate the key scientific milestones, the causality behind critical experimental choices, and the evolution of synthetic methodologies. Through detailed protocols, data-driven tables, and illustrative diagrams, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the legacy and ongoing potential of thiophene sulfonamides.
The Genesis: A Legacy of Sulfonamides
The story of thiophene sulfonamides is inextricably linked to the dawn of chemotherapy, which began with the discovery of sulfonamide antibacterial agents. In the early 1930s, researchers at Bayer AG, part of the IG Farben conglomerate in Germany, were investigating coal-tar dyes as potential antimicrobial agents.[1] This research culminated in the 1935 discovery of Prontosil, the first drug to effectively treat a range of bacterial infections systemically.[1] Subsequent research at the Pasteur Institute revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[1][2] This molecule, first synthesized in 1906, became the progenitor of a vast class of "sulfa drugs" that revolutionized medicine by providing the first broadly effective antibacterial agents and paving the way for the antibiotic era.[1][2]
The basic structural motif of these early antibacterial agents was a benzene ring bearing a sulfonamide group (-SO₂NH₂) and an amino group (-NH₂). This structure was found to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth.[1]
Caption: Early development from Prontosil to the active sulfanilamide.
A Pivotal Innovation: The Introduction of the Thiophene Ring
While benzene sulfonamides were revolutionary, medicinal chemists continually sought to modify the core structure to improve potency, selectivity, and pharmacokinetic properties. A key development was the substitution of the benzene ring with heterocyclic scaffolds. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, emerged as a particularly advantageous substitute.[3]
The breakthrough moment for thiophene sulfonamides arrived in 1945 through the work of H.W. Davenport. He discovered that thiophene-2-sulfonamide was a significantly more effective inhibitor of the enzyme carbonic anhydrase (CA) compared to sulfanilamide and other benzenoid sulfonamides.[4] In fact, some reports indicate that thiophene-2-sulfonamide is up to 40 times more active than its benzenesulfonamide counterparts as a carbonic anhydrase inhibitor (CAI).[5] This discovery shifted the focus for this class of compounds from primarily antibacterial agents to potent enzyme inhibitors, opening entirely new therapeutic avenues.
Why was the thiophene ring superior in this context? The enhanced potency is attributed to several factors:
-
Electronic Properties: The sulfur atom in the thiophene ring alters the electronic distribution, influencing the acidity of the sulfonamide proton and its binding affinity to the target enzyme.
-
Structural Conformation: The five-membered ring presents a different geometry and set of steric interactions within the enzyme's active site compared to the six-membered benzene ring, allowing for a more optimal fit.
This seminal discovery laid the groundwork for decades of research into five-membered heterocyclic sulfonamides as a distinct and highly potent class of CAIs.[4]
A New Therapeutic Target: Carbonic Anhydrase Inhibition and Glaucoma
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] These enzymes are ubiquitous in the human body and play critical roles in various physiological processes. In the eye, the CA-II isoform is instrumental in the production of aqueous humor, the fluid that maintains intraocular pressure (IOP). Excessive IOP is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.
The realization that inhibiting carbonic anhydrase could reduce aqueous humor secretion and lower IOP spurred the development of CAIs as anti-glaucoma drugs. Early CAIs were administered orally, but their use was limited by significant systemic side effects. The discovery of the high potency of thiophene sulfonamides presented an opportunity to develop a topically active agent that could act directly on the eye, thereby minimizing systemic exposure and associated adverse effects.[6][7]
This line of research led to the development of dorzolamide and later brinzolamide , two thiophene-based sulfonamides that became mainstays in glaucoma therapy.[8]
Caption: Inhibition of carbonic anhydrase by thiophene sulfonamides.
Case Study: The Development of Dorzolamide and Brinzolamide
The development of topical CAIs was a major advancement in ophthalmology.[6]
-
Dorzolamide: Introduced as the first topically active CAI, dorzolamide demonstrated significant efficacy in lowering IOP. However, its use was often associated with ocular discomfort, such as stinging and burning, upon instillation.[6][7][9]
-
Brinzolamide: Developed subsequently, brinzolamide is another potent thiophene sulfonamide-based CAI. It was formulated as a suspension and showed comparable IOP-lowering efficacy to dorzolamide but with generally improved ocular comfort and tolerability.[7][9]
The clinical acceptance and preference for these drugs have been subjects of numerous studies, highlighting the importance of both efficacy and patient comfort in chronic therapies like glaucoma management.[6]
| Drug | Formulation | Key Advantage | Common Side Effect |
| Dorzolamide | 2% Ophthalmic Solution | First-in-class topical CAI | Ocular stinging/burning[6][7][9] |
| Brinzolamide | 1% Ophthalmic Suspension | Improved ocular comfort[7][9] | Transient blurred vision |
Expanding Horizons: Antibacterial and Other Activities
While the focus for many years was on carbonic anhydrase inhibition, research has continued to explore the antibacterial potential of novel thiophene sulfonamide scaffolds, bringing the story full circle. The thiophene ring, combined with the sulfonamide moiety, serves as a "privileged structure" for designing new drugs.[3][10]
Modern research has focused on synthesizing thiophene-containing sulfonamides to combat the growing threat of multidrug-resistant bacteria.[10][11] These compounds have shown promising activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and even resistant strains like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[11][12]
Quantitative Data: Antibacterial Activity
The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Substituted Thiophene Sulfonamide | S. aureus | 6.25 | [11] |
| Substituted Thiophene Sulfonamide | E. coli | 25 | [11] |
| 5-bromo-N-alkylthiophene-2-sulfonamide (3b) | NDM K. pneumoniae | 0.39 | [12] |
Beyond antibacterial activity, thiophene derivatives, including sulfonamides, have been investigated for a wide array of pharmacological effects, including anti-inflammatory, anticancer, anticonvulsant, and antiviral properties, making this a highly active area of drug discovery.[13][14]
Synthesis and Methodologies
The synthesis of thiophene sulfonamides typically follows a reliable and scalable chemical pathway. The core of this process involves the introduction of a sulfonyl chloride group onto a pre-existing thiophene ring, followed by a reaction with an appropriate amine to form the final sulfonamide.
Experimental Protocol: General Synthesis of a Thiophene Sulfonamide
This protocol provides a representative, step-by-step methodology for the synthesis of a primary thiophene sulfonamide, based on established chemical principles.[4][8]
Step 1: Chlorosulfonation of the Thiophene Ring
-
Reagents & Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place the starting thiophene derivative (1 equivalent). Cool the flask to 0-5°C in an ice-water bath.
-
Reaction: Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Causality: Chlorosulfonic acid is a highly reactive and powerful sulfonating agent. The reaction is performed at low temperatures to control its exothermic nature and prevent unwanted side reactions or degradation of the starting material.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The thiophene sulfonyl chloride product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. Dry the product under vacuum.
Step 2: Amination to Form the Sulfonamide
-
Reagents & Setup: Dissolve the dried thiophene sulfonyl chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask. Cool the solution in an ice bath.
-
Reaction: Add an excess of aqueous ammonia solution (e.g., 25-30%) dropwise to the stirred solution.
-
Causality: Ammonia acts as the nucleophile, displacing the chloride on the sulfonyl chloride group to form the sulfonamide. An excess is used to drive the reaction to completion and neutralize the HCl byproduct.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours.
-
Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous solution can be acidified (e.g., with 1M HCl) to precipitate the primary sulfonamide product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final thiophene sulfonamide.
Caption: A generalized workflow for the synthesis of thiophene sulfonamides.
Conclusion and Future Directions
From the initial observations of potent enzyme inhibition by Davenport to the development of sight-saving glaucoma medications and novel antibacterial candidates, the history of thiophene sulfonamides is a testament to the power of medicinal chemistry. The thiophene ring has proven to be a remarkably versatile scaffold, imparting unique and potent biological activities when combined with the sulfonamide functional group.
Current research continues to build on this legacy. Efforts are focused on designing isoform-selective carbonic anhydrase inhibitors for other diseases, such as certain cancers and neurological disorders, and developing next-generation antibacterial agents that can overcome resistance mechanisms. The synthesis of novel, highly substituted thiophene sulfonamides remains a vibrant area of investigation, promising new therapeutic agents with enhanced potency, selectivity, and safety profiles. The rich history of this compound class provides a robust foundation for future innovations in drug discovery.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. researchgate.net [researchgate.net]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Patients' acceptance of a switch from dorzolamide to brinzolamide for the treatment of glaucoma in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry [gcande.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide: Synthesis, Related Compounds, and Therapeutic Potential
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The convergence of distinct pharmacophores into a single molecular entity, a strategy known as molecular hybridization, is a powerful paradigm in modern drug discovery.[1] This approach aims to create novel therapeutic agents with enhanced efficacy, improved selectivity, and a reduced likelihood of drug resistance. The compound this compound (CID 2240993) represents a quintessential example of this design philosophy, marrying the well-established biological relevance of the thiophene sulfonamide core with the versatile quinoline moiety.[2][3][4]
Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, with numerous FDA-approved drugs incorporating this five-membered heterocycle.[5] Their utility spans a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications.[5][6] The sulfonamide group, a cornerstone of medicinal chemistry, is renowned for its presence in a multitude of antibacterial, diuretic, and anticancer drugs.[1] Thienyl sulfonamides, in particular, have garnered significant interest for their diverse biological activities.[6]
Similarly, the quinoline scaffold is a privileged heterocyclic system found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][7] Several quinoline-based drugs are clinically approved, underscoring the therapeutic importance of this bicyclic heterocycle.[1][8]
This technical guide provides a comprehensive overview of this compound, its synonyms, and related compounds. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, potential biological activities, and structure-activity relationships of this intriguing class of molecules.
Synonyms and Chemical Properties
Part 1: Synthesis and Methodologies
The synthesis of this compound involves a convergent approach, typically culminating in the coupling of a thiophene sulfonyl chloride with an aminoquinoline. The general strategy for the synthesis of N-aryl sulfonamides is a well-established reaction in organic synthesis.[9]
General Synthetic Workflow
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides
Step 1: Synthesis of 5-bromothiophene-2-sulfonamide (1)
This starting material can be synthesized from 2-bromothiophene through sulfonation followed by chlorination and subsequent amination.
Step 2: N-Alkylation/Arylation of 5-bromothiophene-2-sulfonamide
A general procedure for the coupling of a sulfonamide with an aryl halide is the Buchwald-Hartwig amination. Alternatively, for the synthesis of the title compound, a direct condensation of 5-bromothiophene-2-sulfonyl chloride with 8-aminoquinoline would be the most straightforward approach.
Illustrative Protocol for the synthesis of this compound:
-
To a solution of 8-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.2 eq).
-
Slowly add a solution of 5-bromothiophene-2-sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Part 2: Biological Activities and Therapeutic Potential of Related Compounds
The biological profile of this compound can be inferred from the extensive research on its constituent pharmacophores.
Thiophene Sulfonamides
Thiophene-based sulfonamides are a well-known class of compounds with a wide array of biological activities.[6] They have been extensively studied as:
-
Carbonic Anhydrase Inhibitors: Many thiophene sulfonamides are potent inhibitors of carbonic anhydrase isoenzymes, which are involved in various physiological and pathological processes.[12]
-
Antimicrobial Agents: Thiophene sulfonamide derivatives have shown promising activity against various bacterial and fungal strains.[6][13] Some have demonstrated efficacy against multidrug-resistant bacteria.[10][11]
-
Anticancer Agents: Certain thiophene sulfonamides have exhibited cytotoxic effects against various cancer cell lines.[6]
-
Antiviral Agents: Some derivatives have been evaluated for their antiviral properties, including activity against HIV-1 and other viruses.[14]
Quinoline Derivatives
The quinoline ring is a key structural motif in a multitude of biologically active compounds.[7] Quinoline-based molecules have been developed as:
-
Kinase Inhibitors: The quinoline scaffold is prevalent in a number of FDA-approved kinase inhibitors used in cancer therapy.[8] They can target various kinases involved in cancer cell signaling pathways.[15][16]
-
Anticancer Agents: Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[17][18][19]
-
Antibacterial and Antimalarial Agents: The quinoline core is famously present in antimalarial drugs like chloroquine and has been explored for the development of new antibacterial agents.[1][20]
Hypothesized Activity of this compound
Based on the activities of its parent scaffolds, it is plausible that this compound could exhibit a range of biological activities, including:
-
Kinase Inhibition: The quinoline moiety suggests potential as a kinase inhibitor, a critical area in oncology drug discovery.
-
Anticancer Activity: The combination of the thiophene sulfonamide and quinoline motifs could lead to synergistic anticancer effects.
-
Antibacterial Activity: The compound may possess antibacterial properties, particularly against resistant strains.
Potential Signaling Pathway Involvement
Given the prevalence of quinoline-based compounds as kinase inhibitors, a hypothetical target pathway could be the EGFR signaling cascade, which is often dysregulated in cancer.[15]
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Part 3: Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this chemical class is crucial for the design of more potent and selective analogs.
| Modification Site | Potential Impact on Activity | Rationale |
| Thiophene Ring | Altering electronic properties and steric bulk. | Substitution at the 5-position (e.g., replacing bromine with other halogens or small alkyl groups) can modulate lipophilicity and target engagement. |
| Sulfonamide Linker | Modifying hydrogen bonding capacity and conformational flexibility. | N-methylation or introduction of other small alkyl groups can alter the hydrogen bond donor/acceptor profile and impact binding affinity. |
| Quinoline Ring | Tuning kinase selectivity and overall physicochemical properties. | Substitutions on the quinoline ring can influence interactions with the ATP-binding pocket of kinases and affect properties like solubility and metabolic stability.[21] |
Conclusion and Future Directions
This compound is a promising molecular scaffold that warrants further investigation. The convergence of the thiophene sulfonamide and quinoline pharmacophores suggests a high potential for diverse biological activities, particularly in the areas of oncology and infectious diseases. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive biological evaluation against a panel of relevant targets (e.g., a kinase panel), and detailed structure-activity relationship studies to optimize the therapeutic potential of this intriguing class of compounds.
References
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- 2. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound,(CAS# 620103-87-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. GSRS [precision.fda.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry [gcande.digitellinc.com]
- 14. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
Abstract
This document provides a comprehensive guide for the synthesis of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide, a molecule of significant interest in medicinal chemistry. This hybrid molecule integrates the privileged quinoline scaffold with a bromo-thiophenesulfonamide moiety, a combination that holds potential for diverse biological activities. The protocols herein are designed for researchers in chemical synthesis and drug development, offering a detailed, two-step synthetic pathway. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss critical process parameters, safety considerations, and analytical characterization. Our approach emphasizes not just the procedural execution but the scientific rationale behind each step, ensuring a reproducible and well-understood synthesis.
Introduction: The Scientific Rationale
The strategic fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery, aimed at creating novel agents with enhanced efficacy or unique mechanisms of action.[1] The target molecule, this compound, is a quintessential example of this molecular hybridization strategy. It combines two key structural motifs:
-
The Quinoline Ring System: A privileged heterocyclic scaffold found in numerous natural products and synthetic compounds. Quinoline derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] Several quinoline-based drugs are clinically approved, underscoring the therapeutic relevance of this core structure.[1]
-
The Sulfonamide Moiety: A critical functional group in medicinal chemistry, famously present in antibacterial sulfa drugs, diuretics, and various enzyme inhibitors.[1] N-(quinolin-8-yl)benzenesulfonamides, in particular, have been identified as potent modulators of critical signaling pathways like NF-κB, which is implicated in inflammation and cancer.[5][6][7]
The synthesis of this specific hybrid is therefore of interest for screening libraries and developing new therapeutic leads. The following guide provides a robust and logical pathway to its synthesis, starting from commercially available precursors.
Overall Synthetic Strategy
The synthesis is logically approached via a two-step sequence. This convergent strategy ensures high efficiency and simplifies the purification of the final product.
-
Step 1: Electrophilic Chlorosulfonation. The first step involves the synthesis of the key intermediate, 5-bromothiophene-2-sulfonyl chloride, from 2-bromothiophene. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.
-
Step 2: Sulfonamide Bond Formation. The final product is assembled by coupling the synthesized sulfonyl chloride intermediate with 8-aminoquinoline. This nucleophilic substitution reaction forms the stable sulfonamide linkage.
// Invisible edges for alignment A -> D [style=invis]; } ondot Caption: Overall synthetic workflow.
Detailed Experimental Protocols
PART A: Synthesis of 5-Bromothiophene-2-sulfonyl chloride (Intermediate)
This procedure is based on the well-established chlorosulfonation of 2-bromothiophene.[8][9]
Causality and Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile, +SO2Cl. The thiophene ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The substitution occurs preferentially at the C5 position (alpha to the sulfur and para to the bromine), which is the most activated position for this substrate. The extreme cold starting temperature (-78 °C) is critical for controlling the high reactivity of chlorosulfonic acid and preventing unwanted side reactions and decomposition.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | 5.00 g | 30.66 |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 17.86 g (10.2 mL) | 153.3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | 200 mL | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ~5 g | - |
Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromothiophene (5.0 g, 30.66 mmol) dissolved in dichloromethane (50 mL).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add chlorosulfonic acid (17.86 g, 153.3 mmol, 5 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below -70 °C. [Scientist's Note: This addition is highly exothermic. Slow, controlled addition is paramount to prevent thermal runaway and degradation of the starting material.]
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1 hour.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material spot has been consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice/water. [Safety Warning: This step must be performed in a well-ventilated fume hood behind a safety shield. The quenching of excess chlorosulfonic acid is vigorous and releases HCl gas.]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Product: The resulting product, 5-bromothiophene-2-sulfonyl chloride, is typically an off-white to yellow solid (Expected yield: ~6.2 g, 77%).[8] This intermediate is often used immediately in the next step without further purification due to its reactivity.[8]
PART B: Synthesis of this compound (Final Product)
This step involves the formation of the sulfonamide bond by reacting the sulfonyl chloride with 8-aminoquinoline.
Causality and Mechanistic Insight: This is a classic nucleophilic acyl substitution-type reaction at a sulfur center. The lone pair of electrons on the nitrogen atom of 8-aminoquinoline acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The pyridine serves as a base to neutralize the HCl gas that is generated as a byproduct, driving the reaction to completion.
// Reactants Amine [label="8-Aminoquinoline\n(Nucleophile)"]; SulfonylCl [label="5-Bromothiophene-2-sulfonyl chloride\n(Electrophile)"];
// Intermediate Intermediate [label="Tetrahedral Intermediate"];
// Product Product [label="Sulfonamide Product"]; HCl [label="HCl"];
// Base Pyridine [label="Pyridine (Base)"]; Pyridinium [label="Pyridinium Chloride"];
// Arrows Amine -> Intermediate [label="Nucleophilic Attack"]; SulfonylCl -> Intermediate [style=invis]; Intermediate -> Product [label="Chloride Elimination"]; Product -> HCl [style=invis]; HCl -> Pyridinium [label="Neutralization"]; Pyridine -> Pyridinium [style=invis]; } ondot Caption: Simplified reaction mechanism for sulfonamide formation.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 5-Bromothiophene-2-sulfonyl chloride | C₄H₂BrClO₂S₂ | 261.54 | 1.00 g | 3.82 |
| 8-Aminoquinoline | C₉H₈N₂ | 144.18 | 0.58 g | 4.02 |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 15 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | ~30 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~30 mL | - |
| Brine | NaCl (aq) | - | ~30 mL | - |
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 8-aminoquinoline (0.58 g, 4.02 mmol) in anhydrous pyridine (15 mL) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 5-bromothiophene-2-sulfonyl chloride (1.00 g, 3.82 mmol) in a minimal amount of anhydrous DCM (~5 mL) and add it dropwise to the stirred solution of 8-aminoquinoline.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. A similar protocol is effective for synthesizing various quinoline sulfonamides.[4]
-
Monitoring: Monitor the reaction by TLC until completion.
-
Workup - Solvent Removal: Remove the pyridine under reduced pressure.
-
Workup - Extraction: Dissolve the residue in DCM (50 mL) and transfer to a separatory funnel. Wash sequentially with 1M HCl (2 x 15 mL) to remove any remaining pyridine and unreacted 8-aminoquinoline, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Alternative Synthetic Approaches
While direct sulfonylation is the most straightforward route, modern cross-coupling methodologies offer alternative pathways, particularly for more complex or sterically hindered substrates.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds.[10][11] In principle, it could couple an aryl halide/triflate with a sulfonamide or an amine with an arylsulfonate.[12][13] This method is valued for its broad substrate scope and functional group tolerance.[11][14]
-
Ullmann Condensation: A copper-catalyzed C-N coupling reaction, the Ullmann condensation is a classic method that has seen significant modernization.[15][16] While traditional conditions required harsh temperatures, newer ligand systems allow the reaction to proceed under milder conditions.[15][17]
These methods are generally more complex and costly to implement than the direct approach described above but are invaluable tools in the synthetic chemist's arsenal.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of all atoms.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₃H₉BrN₂O₂S₂: 369.26 g/mol ).[18]
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹) and the N-H stretch (~3300 cm⁻¹).
-
Melting Point: To assess purity.
Safety and Handling
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water. It causes severe burns. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - Research - Institut Pasteur [research.pasteur.fr]
- 6. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromothiophenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GSRS [precision.fda.gov]
Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonamide derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] This document provides a comprehensive guide to the synthesis of sulfonamide derivatives, intended for researchers and professionals in the field. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. This guide offers a detailed, field-proven protocol for a common synthetic route, alongside discussions of alternative methods, purification techniques, and characterization. Visual aids in the form of diagrams and data tables are included to enhance understanding and reproducibility.
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom (R-S(=O)₂-NR'R''), is a key pharmacophore in a multitude of therapeutic agents.[2][3] Since the discovery of the antibacterial properties of prontosil, a sulfonamide-containing prodrug, this class of compounds has been extensively explored and developed. Their continued relevance stems from their ability to act as mimics of p-aminobenzoic acid (PABA), an essential nutrient for bacterial growth, and their capacity to bind to various enzyme active sites. The versatility of the sulfonamide scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Strategic Approaches to Sulfonamide Synthesis
The construction of the sulfonamide linkage can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the presence of other functional groups in the molecule.
The Classical Approach: Sulfonylation of Amines with Sulfonyl Chlorides
The most common and direct method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2] This nucleophilic substitution reaction is highly efficient but requires the availability of the corresponding sulfonyl chloride, which can sometimes be difficult to handle or store.[2][4]
Modern Synthetic Methodologies
Recent advancements in organic synthesis have provided alternative routes to sulfonamides, often with milder reaction conditions and broader substrate scope.
-
Ullmann-Type Condensation: This copper-catalyzed cross-coupling reaction allows for the formation of the S-N bond between an aryl halide and a sulfonamide. While traditionally requiring harsh conditions, modern ligand-accelerated protocols have made this a more viable option.[5][6][7]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination can be adapted for the synthesis of sulfonamides from aryl halides or triflates and sulfonamides.[8][9][10] This method is known for its high functional group tolerance.
-
Mitsunobu Reaction: The Mitsunobu reaction provides a route for the N-alkylation of sulfonamides using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate.[11][12][13][14] This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter.
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Sulfonamide
This section provides a step-by-step protocol for the synthesis of an N-aryl sulfonamide via the reaction of an arylsulfonyl chloride with a primary aromatic amine. This method is chosen for its reliability and broad applicability.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Concentration/Purity | Supplier | Notes |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | ≥99% | Sigma-Aldrich | Corrosive, handle with care.[15] |
| Aniline | C₆H₇N | 93.13 | ≥99.5% | Acros Organics | Toxic, handle in a fume hood. |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Fisher Scientific | Acts as a base and solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | VWR | Solvent. |
| 1 M Hydrochloric acid | HCl | 36.46 | 1 M | LabChem | For workup. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution | J.T. Baker | For workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | EMD Millipore | Drying agent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Macron | For recrystallization. |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | BDH | For recrystallization. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16]
-
Fume Hood: All manipulations involving volatile and hazardous reagents such as benzenesulfonyl chloride, aniline, pyridine, and dichloromethane must be performed in a certified chemical fume hood.[15][16][17]
-
Handling Sulfonyl Chlorides: Sulfonyl chlorides are corrosive and react with moisture.[18] Handle them in a dry environment and avoid inhalation of vapors.[16] In case of skin contact, wash immediately with copious amounts of water.[15]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Reaction Setup and Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine (2.0 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[19]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.
-
Reaction Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion as a leaving group and forming the sulfonamide product. The liberated HCl is neutralized by the base (e.g., pyridine) present in the reaction mixture.
Characterization of the Synthesized Sulfonamide
The identity and purity of the synthesized sulfonamide should be confirmed by various analytical techniques.
-
Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.[20]
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (around 3200-3300 cm⁻¹) and the S=O bonds of the sulfonyl group (asymmetric and symmetric stretching around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively).[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[21]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive reagents (moisture contamination). | Use freshly distilled or anhydrous reagents and solvents. |
| Low reactivity of the amine. | Increase reaction time and/or temperature. Consider a more forcing synthetic method. | |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently heat the reaction mixture. |
| Stoichiometry of reagents is incorrect. | Re-check the calculations and ensure accurate weighing of reagents. | |
| Formation of multiple byproducts | Reaction temperature is too high. | Maintain the recommended reaction temperature. |
| The amine is difunctional, leading to side reactions. | Use appropriate protecting groups for other reactive functional groups. | |
| Difficulty in purification | Product is an oil or does not crystallize. | Purify by column chromatography on silica gel. |
Conclusion
The synthesis of sulfonamide derivatives is a fundamental process in medicinal and organic chemistry. The classical approach of reacting a sulfonyl chloride with an amine remains a robust and widely used method. By understanding the underlying principles, adhering to safety protocols, and employing appropriate analytical techniques for characterization, researchers can confidently and efficiently synthesize a diverse range of sulfonamide compounds for further investigation and development. This guide provides a solid foundation for both novice and experienced scientists to successfully navigate the synthesis of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 5. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alkylation of NH-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nj.gov [nj.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. angenechemical.com [angenechemical.com]
- 19. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ripublication.com [ripublication.com]
Application Note & Protocol: High-Purity Isolation of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide via Automated Flash Column Chromatography
Introduction
5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide is a heterocyclic sulfonamide of significant interest in medicinal chemistry and drug discovery programs. Its synthesis often results in a crude mixture containing unreacted starting materials, reaction byproducts, and other impurities. Achieving high purity of the target compound is critical for accurate downstream biological evaluation and subsequent development. This application note provides a detailed, field-proven protocol for the purification of this compound using automated flash column chromatography on a silica gel stationary phase. The methodology emphasizes a systematic approach to solvent system selection, column loading, and gradient optimization to ensure efficient and reproducible purification.
The core principle of this purification strategy relies on the differential partitioning of the components of the crude mixture between a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase. The polarity of this compound, influenced by the quinoline, sulfonamide, and bromothiophene moieties, dictates its interaction with the stationary phase and its elution profile. An estimated XLogP3 of 3.8 suggests moderate lipophilicity, making normal-phase chromatography an ideal purification technique.[1]
I. Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
A crucial preliminary step to developing a successful flash chromatography method is the analysis of the crude reaction mixture by Thin-Layer Chromatography (TLC). TLC provides rapid insights into the complexity of the mixture, the polarity of the target compound relative to impurities, and helps in selecting an appropriate solvent system for the column separation.
Protocol for TLC Analysis:
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Solvent Systems Evaluation: Develop the TLC plates in sealed chambers containing different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A good starting point for sulfonamides is a hexane:ethyl acetate mixture.[2]
-
Visualization: After development, visualize the spots under UV light (254 nm). The use of a fluorescamine spray can also aid in the visualization of sulfonamides.[3]
-
Rf Calculation: Calculate the retention factor (Rf) for the target compound and major impurities. The ideal solvent system for column chromatography will provide an Rf value of approximately 0.2-0.4 for the target compound.
Table 1: Example TLC Solvent System Evaluation
| Hexane:Ethyl Acetate Ratio | Target Compound Rf | Impurity 1 Rf | Impurity 2 Rf | Observations |
| 90:10 | 0.1 | 0.3 | 0.5 | Good separation, but the target is too retained. |
| 70:30 | 0.3 | 0.6 | 0.8 | Optimal separation for column chromatography. |
| 50:50 | 0.6 | 0.8 | 0.9 | Poor separation, all components elute too quickly. |
II. Automated Flash Column Chromatography Protocol
This protocol is designed for an automated flash chromatography system equipped with a UV-Vis detector.
A. Materials and Reagents
-
Crude this compound
-
Silica gel (for column packing or pre-packed columns)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass wool
B. Equipment
-
Automated flash chromatography system
-
UV-Vis detector
-
Fraction collector
-
Rotary evaporator
C. Step-by-Step Purification Protocol
-
Column Selection and Packing:
-
Select a pre-packed silica gel column of a suitable size based on the amount of crude material to be purified. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
If packing your own column, ensure a uniform and well-compacted bed to prevent channeling.
-
-
Crude Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample to create a slurry.
-
Evaporate the solvent from the slurry using a rotary evaporator to obtain a dry, free-flowing powder. This dry loading technique is superior to liquid injection as it promotes better separation and prevents band broadening.
-
-
Chromatography System Setup and Elution:
-
Load the prepared dry sample onto the top of the column.
-
Set up the automated flash chromatography system with the chosen solvent system. Based on the TLC analysis, a gradient elution from a non-polar to a more polar mobile phase is recommended to achieve optimal separation.[4]
-
Solvent A: Hexane
-
Solvent B: Ethyl Acetate
-
Detection Wavelength: Monitor at 254 nm and a secondary wavelength if the impurity profile is known.
-
Flow Rate: Adjust the flow rate based on the column size. A typical flow rate for a 40g silica column is 30-40 mL/min.
-
Gradient Program: A linear gradient is often effective. For a system where the target elutes at ~30% Ethyl Acetate in TLC, a suitable gradient is shown in Table 2.
-
Table 2: Example Gradient Elution Program
| Time (min) | % Solvent B (Ethyl Acetate) |
| 0 | 10 |
| 2 | 10 |
| 15 | 40 |
| 18 | 100 |
| 20 | 100 |
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram. The system should be programmed to collect fractions as peaks are detected.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions containing the target compound by TLC to confirm purity and pool the pure fractions.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the final yield and confirm the identity and purity by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
III. Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
IV. Troubleshooting and Key Considerations
-
Poor Separation: If the separation is not adequate, consider using a shallower gradient or a different solvent system. For example, substituting hexane with petroleum ether or ethyl acetate with a mixture of dichloromethane and methanol can alter the selectivity.
-
Compound Insolubility: If the crude material is not soluble in the loading solvent, a minimal amount of a more polar solvent like acetone can be used, but this should be kept to an absolute minimum to avoid affecting the separation.
-
Acid Sensitivity: If the target compound is sensitive to the acidic nature of silica gel, the solvent system can be neutralized by adding a small amount (0.1-1%) of triethylamine.[5]
-
Alternative Stationary Phases: For particularly challenging separations, alternative stationary phases such as alumina or C18-functionalized silica (for reverse-phase chromatography) could be explored.[4]
V. Conclusion
This application note provides a comprehensive and robust protocol for the purification of this compound using automated flash column chromatography. By following a systematic approach of initial TLC analysis, optimized dry loading, and a well-defined gradient elution, researchers can consistently achieve high purity of the target compound, which is essential for reliable biological and pharmaceutical evaluation.
References
- 1. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
Application Notes and Protocols: 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide in Antibacterial Research
Introduction: A Hybrid Approach to Combating Bacterial Resistance
The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel therapeutic agents.[1][2] One promising strategy in this endeavor is the design of hybrid molecules that integrate multiple pharmacophores to target distinct bacterial pathways or enhance antibacterial efficacy.[2] 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide emerges from this paradigm, merging the established antibacterial properties of the sulfonamide group with the recognized antimicrobial potential of the quinoline scaffold.[1][2]
Sulfonamides, a long-standing class of antibiotics, act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By disrupting the production of folate, an essential precursor for DNA and RNA synthesis, sulfonamides effectively halt bacterial growth.[4][5] The quinoline moiety, present in a variety of antimicrobial agents, is known to interfere with bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV.[2] The synergistic potential of combining these two pharmacophores within a single molecule offers a compelling avenue for the development of potent antibacterial agents, particularly against resistant strains.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound in antibacterial research. It outlines the compound's putative mechanism of action, detailed protocols for its synthesis and in vitro evaluation, and presents a framework for interpreting the resulting data.
Chemical Profile
| Identifier | Value |
| IUPAC Name | This compound[6] |
| CAS Number | 620103-87-9[6][7] |
| Molecular Formula | C13H9BrN2O2S2[6][7][8] |
| Molecular Weight | 369.26 g/mol [6][8] |
| Appearance | (Predicted) Solid |
Proposed Mechanism of Action: A Dual-Pronged Attack
The antibacterial activity of this compound is hypothesized to stem from a dual mechanism of action, leveraging the individual contributions of its sulfonamide and quinoline components.
Caption: Proposed dual mechanism of action for this compound.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the key intermediate, 5-bromothiophene-2-sulfonamide.
Part 1: Synthesis of 5-bromothiophene-2-sulfonamide
This protocol is adapted from established methods for the synthesis of thiophene sulfonamides.
Materials:
-
2-Bromothiophene
-
Chlorosulfonic acid
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice bath
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware and magnetic stirrer
Procedure:
-
Chlorosulfonation: In a fume hood, cool a round-bottom flask containing chlorosulfonic acid in an ice bath. Slowly add 2-bromothiophene dropwise with constant stirring, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the resulting aqueous solution with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-bromothiophene-2-sulfonyl chloride.
-
Ammonolysis: Dissolve the crude 5-bromothiophene-2-sulfonyl chloride in a suitable solvent (e.g., acetone) and add it dropwise to an ice-cooled, stirred solution of concentrated ammonium hydroxide.
-
Precipitation and Filtration: Stir the mixture for 1-2 hours. The product, 5-bromothiophene-2-sulfonamide, will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromothiophene-2-sulfonamide.[9]
Part 2: Synthesis of this compound
This step involves the coupling of 5-bromothiophene-2-sulfonamide with 8-aminoquinoline.
Materials:
-
5-bromothiophene-2-sulfonamide
-
8-Aminoquinoline
-
Pyridine (as solvent and base)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromothiophene-2-sulfonamide and 8-aminoquinoline in pyridine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Precipitation and Filtration: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final compound.
In Vitro Antibacterial Evaluation Protocols
A thorough in vitro evaluation is critical to characterize the antibacterial profile of this compound.[10][11]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a standard and widely used technique for determining MIC values.[12][13]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, and relevant resistant strains)
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate growth medium to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth in the MIC plate.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.
Expected Results and Interpretation
The antibacterial activity of this compound can be quantified and compared to standard antibiotics.
Table 1: Hypothetical Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus (ATCC 25923) | 64 - 256[14] | >512 | Bacteriostatic |
| Escherichia coli (ATCC 25922) | 128 - 512 | >512 | Bacteriostatic |
| Methicillin-resistant S. aureus (MRSA) | 64 - 512[14] | >512 | Potential efficacy against resistant strains |
| Ciprofloxacin | 0.5 - 2 | 1 - 4 | Standard control |
Interpretation of MBC/MIC Ratio:
-
MBC/MIC ≤ 4: The compound is considered bactericidal.
-
MBC/MIC > 4: The compound is considered bacteriostatic.[14]
Future Directions and Advanced Protocols
Further investigation into the antibacterial properties of this compound can be pursued through more advanced protocols.
-
Time-Kill Kinetic Assays: To understand the rate at which the compound kills bacteria.[15][16]
-
Cytotoxicity Assays: To assess the compound's toxicity against mammalian cell lines, ensuring its selectivity for bacterial cells.
-
In Vivo Efficacy Studies: To evaluate the compound's antibacterial activity in animal models of infection.
-
Mechanism of Action Studies: To confirm the proposed dual mechanism through enzyme inhibition assays (DHPS, DNA gyrase) and studies on bacterial cell morphology and DNA integrity.
Conclusion
This compound represents a promising scaffold for the development of novel antibacterial agents. Its hybrid design, incorporating both sulfonamide and quinoline moieties, suggests a potential for a dual mechanism of action that could be effective against a broad spectrum of bacteria, including drug-resistant strains. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive in vitro evaluation of this compound, paving the way for further preclinical and clinical development.
References
- 1. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound,(CAS# 620103-87-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. scbt.com [scbt.com]
- 9. 5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of novel antibacterial agents by microbiological and molecular techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of novel antibacterial agents by microbiological and molecular techniques | Semantic Scholar [semanticscholar.org]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. routledge.com [routledge.com]
- 16. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
Application Notes and Protocols for the Investigation of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor
Introduction
The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of a major class of inhibitors targeting the ubiquitous metalloenzyme family, Carbonic Anhydrases (CAs; EC 4.2.1.1).[1] These zinc-containing enzymes are fundamental to a vast array of physiological processes, catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their critical roles in respiration, pH homeostasis, and electrolyte balance have made them attractive therapeutic targets for a variety of conditions, including glaucoma, epilepsy, and certain types of cancer.[3][4]
This document provides a detailed guide for researchers on the characterization of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide as a potential inhibitor of carbonic anhydrase. While specific inhibitory data for this compound is not yet widely published, its chemical structure, featuring a heterocyclic sulfonamide moiety, strongly suggests activity against CAs. The protocols outlined herein are based on well-established methodologies for evaluating sulfonamide-based CA inhibitors and are designed to enable a thorough investigation of the compound's potency, mechanism, and selectivity.
Mechanism of Action: A Primer on Sulfonamide-Based CA Inhibition
The canonical mechanism of action for sulfonamide inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located deep within the active site of the carbonic anhydrase enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. The inhibitor effectively mimics the transition state of the CO₂ hydration reaction, leading to potent and often tight-binding inhibition.[1] The aromatic and heterocyclic portions of the sulfonamide molecule engage in further interactions with amino acid residues lining the active site, which significantly influences the inhibitor's affinity and isoform selectivity.
Diagram: Generalized Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
References
Application Notes and Protocols: A Comprehensive Guide to the In Vitro Evaluation of Novel Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the in vitro assessment of novel sulfonamide compounds. As a Senior Application Scientist, the following protocols and insights are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the underlying principles guiding each experimental step.
Introduction: The Enduring Relevance of Sulfonamides
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and marked a turning point in medicine.[1][2] Their mechanism of action, the inhibition of the essential folic acid synthesis pathway in bacteria, remains a critical target for antimicrobial drug development.[3][4] While bacterial resistance has emerged as a significant challenge, the chemical versatility of the sulfonamide scaffold continues to make it a valuable pharmacophore for the development of new therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[5][6][7]
A robust in vitro testing protocol is the cornerstone of developing novel sulfonamides. It allows for the early and efficient screening of compounds to identify candidates with potent biological activity and favorable safety profiles, justifying progression to more complex preclinical and clinical studies.
The Scientific Foundation: Mechanism of Action
To rationally design and interpret in vitro assays, a firm grasp of the sulfonamide mechanism of action is essential.
Targeting the Folate Biosynthesis Pathway
Unlike humans, who obtain folate (Vitamin B9) from their diet, many bacteria must synthesize it de novo.[1][8][9] This metabolic pathway is crucial for the production of nucleotides, and therefore, for DNA synthesis and repair.[3][8] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[3][10] By competitively inhibiting DHPS, sulfonamides halt the production of dihydropteroate, a precursor to folic acid, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[1][3][4]
Diagram: Sulfonamide Mechanism of Action
Caption: Competitive inhibition of DHPS by sulfonamides blocks the bacterial folate synthesis pathway.
Core In Vitro Assays: A Step-by-Step Protocol
The initial in vitro evaluation of novel sulfonamides hinges on two primary assessments: their antimicrobial efficacy and their potential toxicity to mammalian cells.
Antimicrobial Susceptibility Testing (AST)
The goal of AST is to determine the minimum inhibitory concentration (MIC) of a novel sulfonamide against a panel of relevant bacterial strains. The broth microdilution method is a widely accepted and standardized technique.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Sulfonamide Stock Solutions and Dilutions:
-
Prepare a high-concentration stock solution of the novel sulfonamide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform a serial two-fold dilution of the sulfonamide in CAMHB in a 96-well microtiter plate. The typical concentration range to test is 0.25 to 256 µg/mL, but this may be adjusted based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the sulfonamide dilutions.
-
Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader to measure optical density.
-
Data Presentation: MIC Values of Novel Sulfonamides
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| SUL-001 | 16 | 32 | >256 |
| SUL-002 | 8 | 16 | 128 |
| Control (Sulfamethoxazole) | 32 | 64 | >256 |
Cytotoxicity Assessment
It is crucial to assess the potential toxicity of novel sulfonamides to mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][11]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[7][11]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel sulfonamide in DMSO.
-
Perform serial dilutions of the compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the sulfonamide.
-
Incubate the plate for a specified period, typically 24 to 72 hours.[7][11]
-
-
MTT Assay and Data Acquisition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 540-570 nm.[7][11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[11]
-
Data Presentation: IC₅₀ Values of Novel Sulfonamides
| Compound ID | HepG2 IC₅₀ (µM) | HEK293 IC₅₀ (µM) |
| SUL-001 | >100 | >100 |
| SUL-002 | 75 | 82 |
| Control (Doxorubicin) | 1.2 | 2.5 |
Investigating Sulfonamide Resistance
The clinical utility of sulfonamides has been challenged by the emergence of bacterial resistance.[12] In vitro testing can provide insights into the potential for resistance development against novel compounds.
Mechanisms of Resistance
The most common mechanisms of sulfonamide resistance are:
-
Acquisition of sul genes: Bacteria can acquire plasmids carrying sul1, sul2, or sul3 genes, which encode for highly resistant forms of DHPS.[12][13][14]
-
Mutations in the chromosomal folP gene: Alterations in the gene encoding the native DHPS can reduce the binding affinity of sulfonamides.[12]
In Vitro Approaches to Study Resistance
-
Screening against resistant strains: Include well-characterized sulfonamide-resistant bacterial strains in the initial MIC testing panel.
-
Gene detection: Use PCR-based methods to detect the presence of sul genes in strains that exhibit high MIC values.[12]
-
Spontaneous resistance frequency: This assay determines the rate at which bacteria develop resistance to a new compound. It involves plating a high concentration of bacteria on agar containing the sulfonamide at concentrations above the MIC and counting the number of resistant colonies that emerge.
Diagram: In Vitro Testing Workflow for Novel Sulfonamides
Caption: A streamlined workflow for the in vitro evaluation of novel sulfonamides.
Conclusion and Future Directions
The in vitro protocols outlined in this guide provide a robust and efficient framework for the initial evaluation of novel sulfonamide compounds. By systematically determining antimicrobial potency (MIC) and mammalian cell cytotoxicity (IC₅₀), researchers can identify promising lead candidates with a favorable therapeutic index. Further investigation into mechanisms of resistance and confirmation of the mechanism of action will provide a comprehensive data package to support the advancement of the most promising compounds into preclinical development.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 4. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folate - Wikipedia [en.wikipedia.org]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Sulfonamide resistance mechanism in Escherichia coli: R plasmids can determine sulfonamide-resistant dihydropteroate synthases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Sulfonamide Derivatives
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in over 150 FDA-approved drugs.[1] Its prevalence drives the continuous need for robust and versatile synthetic methods. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the construction of C(sp²)–C(sp²) bonds, offering a direct and efficient route to biaryl sulfonamides—a scaffold of significant pharmaceutical interest.[2] This guide provides an in-depth analysis of the reaction, detailing the underlying mechanism, a comprehensive and validated protocol, and practical troubleshooting advice for researchers in drug discovery and chemical development.
Introduction: The Strategic Importance of Biaryl Sulfonamides
Biaryl sulfonamides are privileged structures found in a wide array of therapeutic agents, from anti-inflammatory drugs to oncology candidates. The Suzuki-Miyaura reaction offers distinct advantages for their synthesis, including mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acid and aryl halide building blocks.[2][3] This modularity allows for the rapid generation of diverse compound libraries, accelerating structure-activity relationship (SAR) studies.
Traditionally, sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine.[4] While effective, the synthesis of the requisite sulfonyl chlorides can be challenging.[4] The Suzuki-Miyaura coupling circumvents these issues by forming the critical aryl-aryl bond directly, often as a late-stage diversification step on a substrate already containing the sulfonamide moiety. This approach is highly convergent and atom-economical.
Reaction Mechanism and Critical Parameters
The efficacy of the Suzuki-Miyaura reaction hinges on a fundamental catalytic cycle involving a Palladium(0) species.[3] Understanding this cycle is paramount for rational optimization and troubleshooting.
The Catalytic Cycle
The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5]
-
Transmetalation: The halide on the Pd(II) complex is exchanged for the aryl group from the organoboron reagent (e.g., a boronic acid). This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: Figure 1. The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Key Parameter Selection
The success of coupling sulfonamide derivatives is highly dependent on the careful selection of the following components:
-
Palladium Pre-catalyst & Ligand: While Pd(PPh₃)₄ can be effective, modern catalysts often consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the oxidative addition of less reactive aryl chlorides and to promote the reductive elimination step.[7][8]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[5] The choice of base can significantly impact yield, and K₃PO₄ is often effective in challenging couplings.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typical.[2] Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can sometimes be employed with organic-soluble bases like KOtBu, but care must be taken to avoid hydrolysis of sensitive functional groups.
-
Boronic Acid/Ester: Arylboronic acids are standard, but they can be prone to protodeboronation (replacement of the boronic acid group with a proton), especially with electron-rich or heteroaromatic systems.[9] In such cases, more stable boronate esters, like pinacol esters (Bpin), or potassium trifluoroborate salts (BF₃K) can be superior coupling partners.[8]
Experimental Protocol: General Procedure for Biaryl Sulfonamide Synthesis
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl bromide bearing a sulfonamide group with a generic arylboronic acid.
Materials & Reagents
| Reagent | M.W. | Eq. | Amount (for 1 mmol scale) | Notes |
| Aryl Bromide (with sulfonamide) | - | 1.0 | 1.0 mmol | Starting material. Ensure it is pure and dry. |
| Arylboronic Acid | - | 1.2 | 1.2 mmol | Slight excess helps drive the reaction to completion. |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 4.5 mg | Pre-catalyst. |
| SPhos (Ligand) | 410.47 | 0.04 | 16.4 mg | Ligand:Pd ratio of 2:1 is typical. |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 | 425 mg | Finely ground base is recommended for reproducibility.[8] |
| 1,4-Dioxane | 88.11 | - | 8 mL | Anhydrous, sparged with N₂ or Ar. |
| Deionized Water | 18.02 | - | 2 mL | Degassed. |
Step-by-Step Methodology
Caption: Figure 2. Step-by-step experimental workflow for Suzuki-Miyaura coupling.
-
Vessel Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst degradation and unwanted side reactions.[5]
-
Solvent Addition: Degas the 1,4-dioxane and water by sparging with an inert gas for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL) to the reaction vessel.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl sulfonamide product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen contamination; poor quality reagents. | Ensure rigorous degassing of solvents and use of a proper inert atmosphere. Use fresh, high-purity palladium sources and ligands. |
| Poorly Soluble Base: Base is not sufficiently dissolved or activated. | Grind the base (e.g., K₃PO₄) to a fine powder before use.[8] Consider switching to a more soluble base like Cs₂CO₃. | |
| Unreactive Aryl Halide: Aryl chlorides or sterically hindered substrates can be challenging. | Switch to a more electron-rich, bulky ligand (e.g., Buchwald-type ligands).[8] Increase reaction temperature. | |
| Side Product Formation | Protodeboronation: The boronic acid is replaced by a proton. | Use a boronate ester (Bpin) or a trifluoroborate salt instead of the boronic acid. Use milder bases or lower the reaction temperature if possible. |
| Homocoupling: The boronic acid couples with itself (Ar'-Ar'). | This is often caused by the presence of oxygen. Improve inert atmosphere techniques. Lower the catalyst loading. | |
| Desulfonylation: Cleavage of the C-S bond, particularly with sulfonyl chlorides as substrates. | This is a known issue when using sulfonyl chlorides as coupling partners. The protocol described here, using a pre-formed sulfonamide, generally avoids this problem.[10] | |
| Difficulty in Purification | Boronic Acid Residues: Excess boronic acid and its byproducts can be difficult to remove. | During workup, perform an aqueous wash with a mild base (e.g., 1M NaOH) to extract acidic boron species. |
References
- 1. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Comprehensive Characterization of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
Abstract
This document provides a comprehensive guide to the analytical techniques required for the definitive structural characterization and purity assessment of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide. Intended for researchers in medicinal chemistry, drug development, and analytical sciences, these protocols detail the application of spectroscopic and chromatographic methods. The causality behind experimental choices is explained to ensure robust and reproducible results. Each protocol is designed as a self-validating system, providing a clear pathway from raw data to conclusive identification and quality assessment.
Introduction and Rationale
This compound is a heterocyclic compound featuring three key structural motifs: a quinoline ring system, a brominated thiophene ring, and a sulfonamide linker. Such hybrid molecules are of significant interest in medicinal chemistry due to the diverse biological activities associated with their constituent parts. Unambiguous characterization is a non-negotiable prerequisite for any further investigation, whether for mechanistic studies or preclinical development. It establishes the compound's identity, confirms its structural integrity, and quantifies its purity, thereby ensuring the validity of all subsequent biological and chemical data.
This guide outlines a multi-technique approach, as no single method can provide a complete profile. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, we can construct a comprehensive and irrefutable characterization dossier.
Molecular Structure and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 620103-87-9 | [1][2] |
| Molecular Formula | C₁₃H₉BrN₂O₂S₂ | [1][3] |
| Molecular Weight | 369.26 g/mol | [1][3] |
| Monoisotopic Mass | 367.92888 Da | [1] |
Integrated Characterization Workflow
A logical workflow ensures that each analytical step builds upon the last, providing a holistic view of the molecule. The initial steps focus on confirming the molecular weight and elemental formula, followed by detailed structural elucidation and final purity assessment.
Caption: Integrated workflow for the characterization of this compound.
Mass Spectrometry: Molecular Weight and Isotopic Verification
Expertise & Causality: Mass spectrometry provides the most direct evidence of the compound's molecular weight. For this compound, the presence of a bromine atom offers a unique and definitive validation point. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5][6] This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed for the molecular ion, separated by 2 m/z units (M⁺ and M⁺+2).[4][5] This signature is a powerful confirmation of the presence of a single bromine atom in the structure.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation for positive ion mode detection.
-
-
Instrument Setup (Typical ESI-QTOF or ESI-Ion Trap):
-
Ionization Mode: Positive (to protonate the quinoline nitrogen).
-
Mass Range: Scan from m/z 100 to 600.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray (instrument-dependent).
-
Drying Gas (N₂): Set to a flow rate and temperature (e.g., 8-10 L/min, 300-350 °C) to ensure efficient desolvation.
-
-
Data Analysis:
-
Look for the protonated molecular ions [M+H]⁺.
-
Expected [M+H]⁺ for ⁷⁹Br isotope: ~368.94 m/z.
-
Expected [M+H]⁺ for ⁸¹Br isotope: ~370.94 m/z.
-
Confirm that the relative intensity of these two peaks is approximately 1:1.[6]
-
Utilize high-resolution mass spectrometry (HRMS) to confirm the elemental composition by comparing the measured accurate mass to the theoretical mass (367.92888 Da for the neutral molecule).[1]
-
| Ion | Isotope | Theoretical m/z | Expected Relative Intensity |
| [M+H]⁺ | C₁₃H₁₀⁷⁹BrN₂O₂S₂⁺ | 368.9367 | ~100% |
| [M+H]⁺ | C₁₃H₁₀⁸¹BrN₂O₂S₂⁺ | 370.9347 | ~98% |
NMR Spectroscopy: Definitive Structural Elucidation
Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon framework. For a complex aromatic system like this, 2D NMR techniques such as COSY (Correlation Spectroscopy) are invaluable for unambiguously assigning proton signals, particularly within the tightly coupled quinoline ring system.[7] Substituents on the quinoline ring are known to cause predictable upfield or downfield shifts of nearby nuclei, aiding in structural confirmation.[8]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as the acidic N-H proton is more likely to be observed.
-
Ensure the solution is clear and filter if necessary before transferring to a clean, dry NMR tube.
-
-
Instrument Setup (400 MHz or higher spectrometer):
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a standard 1D ¹³C spectrum (proton-decoupled).
-
If signal assignment is ambiguous, perform a 2D ¹H-¹H COSY experiment to establish proton-proton correlations.[8]
-
-
Data Analysis & Expected Signals:
-
¹H NMR:
-
Quinoline Protons: Expect a series of doublets, triplets, and doublets of doublets in the aromatic region (~7.0-9.0 ppm). The exact shifts and coupling patterns will be complex, but 2D NMR can help resolve them.[7]
-
Thiophene Protons: Two doublets are expected in the aromatic region (~7.0-7.8 ppm), corresponding to the two protons on the bromothiophene ring.
-
Sulfonamide N-H Proton: A broad singlet, typically downfield (>9.0 ppm in DMSO-d₆), which will exchange upon addition of D₂O.[9] The presence of this signal is strong evidence for the sulfonamide group.[10]
-
-
¹³C NMR:
-
Expect 13 distinct signals for the 13 carbon atoms in the molecule, assuming no coincidental overlap.
-
Signals for carbons bonded to electronegative atoms (N, S, Br) will be shifted accordingly.
-
-
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Quinoline Ar-H | 7.0 - 9.0 | m (dd, t, d) |
| Thiophene Ar-H | 7.0 - 7.8 | d |
| Sulfonamide N-H | > 9.0 (in DMSO-d₆) | br s |
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid and reliable method for identifying key functional groups within a molecule.[11] The sulfonamide group (SO₂NH) has very strong and characteristic absorption bands for the S=O asymmetric and symmetric stretches.[9] These bands provide irrefutable evidence of the sulfonamide linker's presence.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis & Expected Absorption Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3350 - 3150 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=C, C=N (Aromatic Rings) | Stretching | 1600 - 1450 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1310 |
| S=O (Sulfonamide) | Symmetric Stretching | 1170 - 1140 |
The presence of strong bands in the 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹ regions is highly indicative of the sulfonamide group.[9][12][13]
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Causality: HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds.[14] A reversed-phase method using a C18 column is ideal for a relatively non-polar molecule like this compound. The compound is separated from potential impurities based on its differential partitioning between the hydrophobic stationary phase and a polar mobile phase.[15] UV detection is suitable due to the strong chromophores in the quinoline and thiophene rings. Purity is calculated based on the relative area of the main peak.
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
Sample Solution: Prepare a test solution of the synthesized compound at approximately 0.5-1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse XDB-C18).[16][17]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
UV Detection: 260 nm (or a wavelength determined by UV-Vis scan).[16]
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
A pure compound should exhibit a single major peak with a purity value typically >95%.
-
Caption: Step-by-step workflow for HPLC purity analysis.
Elemental Analysis: Empirical Formula Confirmation
Expertise & Causality: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound.[18][19] This technique serves as a fundamental check of purity and confirms that the empirical formula matches the theoretical composition.[20] For a newly synthesized compound, the experimental values must fall within ±0.4% of the calculated theoretical values to be considered acceptable.
Protocol: CHNS Combustion Analysis
-
Sample Preparation:
-
Provide 2-3 mg of the highly purified, dry sample in a pre-weighed tin capsule.
-
The sample must be homogenous and completely free of residual solvents.
-
-
Instrument Setup (Elemental Analyzer):
-
The sample is combusted in an oxygen-rich environment, converting the elements into their gaseous oxides (CO₂, H₂O, NOₓ, SO₂).
-
These gases are separated chromatographically and quantified using a thermal conductivity detector (TCD).
-
-
Data Analysis:
-
Compare the experimentally determined percentages for C, H, N, and S with the theoretical values calculated from the molecular formula C₁₃H₉BrN₂O₂S₂.
-
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 42.29% | 41.89% - 42.69% |
| Hydrogen (H) | 2.46% | 2.06% - 2.86% |
| Nitrogen (N) | 7.59% | 7.19% - 7.99% |
| Sulfur (S) | 17.37% | 16.97% - 17.77% |
References
- 1. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound,(CAS# 620103-87-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. GSRS [precision.fda.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 16. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
- 18. azom.com [azom.com]
- 19. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 20. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
Application Notes and Protocols for 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide: A Predictive Guide for its Use as a Molecular Probe
Senior Application Scientist Note: The following document provides a predictive framework for the application of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide as a molecular probe. Due to the absence of specific published data for this compound at the time of writing, this guide is constructed based on the well-established principles and experimental data from closely related quinoline-sulfonamide and thiophene-sulfonamide analogues. The provided protocols and data should be considered as starting points for experimental design and require empirical validation.
Introduction: A Tale of Two Moieties
The compound this compound is a fascinating molecular architecture, bringing together two powerful and functionally distinct chemical moieties. This unique combination suggests at least two primary applications as a molecular probe:
-
A Fluorescent Probe for Zinc Ions (Zn²⁺): The N-quinolin-8-ylsulfonamide portion is a classic zinc-chelating fluorophore. The nitrogen atom of the quinoline ring and the sulfonamide group can coordinate with Zn²⁺, leading to a change in the compound's photophysical properties, often resulting in a "turn-on" fluorescent signal.[1][2]
-
An Inhibitor of Carbonic Anhydrases (CAs): The thiophene-2-sulfonamide moiety is a well-established pharmacophore for the potent inhibition of carbonic anhydrases, a family of zinc metalloenzymes crucial in various physiological processes.[3][4]
This guide will explore both potential applications, providing a theoretical framework and practical starting protocols for researchers in cell biology, biochemistry, and drug discovery.
PART 1: this compound as a Fluorescent Probe for Zinc Ions
Predicted Mechanism of Action
The quinoline-based fluorophore is expected to operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism.[2] In its free state, the probe likely exhibits low fluorescence due to photoinduced electron transfer (PET) from the nitrogen lone pairs to the aromatic system, which quenches the excited state. Upon binding to Zn²⁺, the chelation of the metal ion restricts this PET process, leading to a significant enhancement of fluorescence intensity.
Caption: Predicted CHEF mechanism for the quinoline-based probe.
Predicted Photophysical and Binding Properties
The following data are representative values based on known quinoline-sulfonamide zinc probes and should be experimentally determined for this compound.
| Property | Predicted Value | Notes |
| Excitation Max (λex) | ~360 - 380 nm | Typical for quinoline-based fluorophores.[2] |
| Emission Max (λem) | ~490 - 520 nm | A significant Stokes shift is expected.[2] |
| Quantum Yield (Φ) | <0.1 (free), >0.4 (Zn²⁺-bound) | A significant "turn-on" response is predicted. |
| Binding Affinity (Kd) | 10 - 100 nM | High affinity for Zn²⁺ is characteristic of this class. |
| Stoichiometry | 1:1 or 2:1 (Probe:Zn²⁺) | To be determined by Job's plot analysis. |
Experimental Protocol: Cellular Imaging of Labile Zinc
This protocol provides a starting point for visualizing intracellular labile zinc pools in cultured cells using fluorescence microscopy.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cultured cells (e.g., HeLa, PC-3, or a cell line relevant to your research)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Zinc sulfate (ZnSO₄) and TPEN (a zinc chelator) for controls.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Probe Preparation: Prepare a working solution of the probe in serum-free cell culture medium. A final concentration in the range of 1-10 µM is a good starting point.
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically.
-
-
Controls (Highly Recommended):
-
Positive Control: Pre-treat cells with 50-100 µM ZnSO₄ for 30 minutes before adding the probe to increase intracellular zinc levels.
-
Negative Control: Treat cells with the probe and then add a membrane-permeable zinc chelator like TPEN (10-20 µM) to sequester zinc and observe the decrease in fluorescence.
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., DAPI or FITC channel, depending on the determined spectra).
-
-
(Optional) Fixation and Mounting:
-
After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium, with DAPI if desired.
-
Caption: Workflow for cellular zinc imaging.
PART 2: this compound as a Carbonic Anhydrase Inhibitor
Predicted Mechanism of Action
As a sulfonamide, the probe is expected to act as a potent inhibitor of carbonic anhydrases. The deprotonated sulfonamide nitrogen will coordinate to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction and blocking catalytic activity.[5][6]
Caption: Predicted mechanism of carbonic anhydrase inhibition.
Predicted Inhibitory Activity
The inhibitory potency (Ki) of thiophene-based sulfonamides can be in the nanomolar range. The following are representative values against key CA isoforms.[3][4]
| CA Isoform | Predicted Ki (nM) | Notes |
| hCA I (cytosolic) | 50 - 200 nM | Generally weaker inhibition. |
| hCA II (cytosolic) | 5 - 50 nM | Often the most strongly inhibited isoform. |
| hCA IX (tumor-associated) | 10 - 100 nM | A key target in cancer research. |
| hCA XII (tumor-associated) | 20 - 150 nM | Another important cancer-related isoform. |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This colorimetric assay measures the esterase activity of CA, which is inhibited by sulfonamides.[5][7]
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
This compound stock solution (in DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
4-Nitrophenylacetate (4-NPA) substrate
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of 4-NPA in a solvent like acetonitrile.
-
Prepare serial dilutions of the sulfonamide probe in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add a small volume (e.g., 1-2 µL) of the sulfonamide dilutions to the appropriate wells. Include a DMSO-only control.
-
Add the hCA II enzyme solution to all wells except the blank.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the 4-NPA substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The product, 4-nitrophenolate, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Inhibition constants (Ki) can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Conclusion and Future Directions
This compound holds significant promise as a dual-function molecular probe. Its quinoline-sulfonamide core strongly suggests utility as a fluorescent sensor for labile zinc, while the thiophene-sulfonamide component positions it as a potent inhibitor of carbonic anhydrases. The experimental protocols and predictive data presented herein provide a robust starting point for researchers to empirically validate these functions. Future work should focus on the full photophysical characterization, determination of binding affinities and inhibition constants, and application in more complex biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Handling, Storage, and Application of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, appropriate storage, and potential applications of the novel sulfonamide compound, 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide. As a Senior Application Scientist, this guide is formulated based on the compound's chemical characteristics, established safety protocols for related compounds, and proven methodologies in early-stage drug discovery.
Compound Overview and Physicochemical Properties
This compound is a synthetic organic compound featuring a sulfonamide functional group, a thiophene ring, and a quinoline moiety.[1][2] Its structure suggests potential utility as an enzyme inhibitor, a common application for compounds of this class.[3][4] A thorough understanding of its physical and chemical properties is foundational to its effective and safe use in a research setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrN₂O₂S₂ | PubChem[1] |
| Molecular Weight | 369.26 g/mol | precisionFDA[2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 620103-87-9 | Sinfoo Biotech[5] |
| Appearance | Solid (predicted) | General chemical knowledge |
| XLogP3 | 3.8 | PubChem[1] |
The XLogP3 value of 3.8 indicates a degree of lipophilicity, suggesting that the compound will have low solubility in aqueous solutions and will likely require an organic solvent for dissolution.
Safety, Handling, and Personal Protective Equipment (PPE)
As with any novel chemical compound, this compound should be handled with care, assuming it is potentially hazardous until proven otherwise. The following guidelines are based on available safety data for this compound and general best practices for handling chemical reagents in a laboratory setting.
Hazard Identification and Precautions
Based on available safety data sheets for this compound, the following hazards have been identified:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
After skin contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
After ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
Solid Compound Storage
The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended to minimize degradation. Protect from light and moisture.
Solution Storage
For experimental use, stock solutions are typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO). While specific stability data for this compound in solution is not available, general practice for sulfonamides suggests that stock solutions in anhydrous DMSO can be stored at -20°C for several weeks or at -80°C for several months. It is advisable to prepare fresh working solutions from the stock solution for each experiment and to minimize freeze-thaw cycles.
Application Notes: Potential as a Carbonic Anhydrase Inhibitor
The sulfonamide functional group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[3][4] Thiophene-based sulfonamides, in particular, have been extensively studied as potent CA inhibitors.[6] Given its structure, this compound is a prime candidate for investigation as a carbonic anhydrase inhibitor.
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Experimental Protocols
The following protocols are provided as a starting point for researchers working with this compound.
Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh out 3.69 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate assay buffer or cell culture medium. It is crucial to add the DMSO stock solution to the aqueous buffer/medium while vortexing to prevent precipitation.
References
- 1. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting purification of quinoline sulfonamides
<Technical Support Center: Quinoline Sulfonamide Purification
Welcome to the technical support center for the purification of quinoline sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. Quinoline sulfonamides are a significant class of molecules in drug discovery, known for their diverse biological activities.[1] However, their unique physicochemical properties can present purification challenges.
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of quinoline sulfonamides in a direct question-and-answer format.
Question 1: My crude product shows multiple spots on the TLC plate. How do I identify the likely impurities?
Answer: Understanding the potential impurities is the first step to devising a purification strategy. Common impurities in quinoline sulfonamide synthesis originate from starting materials, side-reactions, or product degradation.[2]
-
Unreacted Starting Materials: These include the parent aminoquinoline and the sulfonyl chloride. The aminoquinoline is typically basic and more polar than the product, while the sulfonyl chloride is less polar.
-
Hydrolyzed Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[3] This impurity is highly polar and acidic.
-
Di-sulfonated Product: Under certain conditions, a second sulfonylation can occur on the sulfonamide nitrogen, leading to a di-sulfonated, less polar byproduct.[2]
-
Regioisomers: Depending on the quinoline substitution, sulfonation could potentially occur at other positions on the quinoline ring.[4]
-
Residual Solvents: High-boiling point solvents like DMF or DMSO are common in these reactions and can be difficult to remove.[5][6]
A preliminary analysis by LC-MS is highly recommended to get the mass of the impurities, which provides strong evidence for their identity.[7]
Question 2: I'm struggling to remove the unreacted sulfonyl chloride. It co-elutes with my product in normal-phase chromatography.
Answer: This is a frequent challenge because sulfonyl chlorides can have polarities similar to the desired sulfonamide product.[8] The most effective strategy is to chemically modify the sulfonyl chloride in a workup step before chromatography. This process, known as quenching, converts the sulfonyl chloride into a species with a very different polarity.
Recommended Quenching Strategies:
| Quenching Method | Reagent | Resulting Byproduct | Separation Principle |
| Aqueous Hydrolysis | Saturated aq. NaHCO₃ | Sodium sulfonate salt | The salt is highly water-soluble and is removed into the aqueous layer during extraction.[3][9] |
| Amine Quench | Ammonia, Piperidine, etc. | A new, more polar sulfonamide | This new sulfonamide will have a much lower Rf on TLC and can be easily separated by chromatography.[9] |
| Scavenger Resin | Polymer-bound amine | Polymer-bound sulfonamide | The byproduct is attached to a solid support and is removed by simple filtration.[9] |
Expert Insight: The aqueous hydrolysis method is often the simplest and most effective. By vigorously stirring the reaction mixture with a saturated sodium bicarbonate solution, the unreacted sulfonyl chloride is converted to its water-soluble sulfonate salt, which is then easily removed during a standard liquid-liquid extraction.[3][10]
Question 3: My product appears to be degrading on the silica gel column, leading to low yields and streaking on TLC.
Answer: This is a critical issue often caused by the inherent acidity of standard silica gel.[11] The silanol groups (Si-OH) on the silica surface can catalyze the hydrolysis of the sulfonamide bond, especially for sensitive substrates.
Solutions to Prevent On-Column Degradation:
-
Neutralize the Silica Gel: The most common solution is to add a small amount of a tertiary amine, such as triethylamine (Et₃N), to the eluent. A concentration of 0.5-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica and prevent degradation.[11][12]
-
Use an Alternative Stationary Phase: If degradation persists, switch to a more inert stationary phase.
-
Opt for Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization can be a superior alternative to chromatography, avoiding potential degradation issues altogether.[13]
Frequently Asked Questions (FAQs)
-
Q: What is a good starting solvent system for flash chromatography of quinoline sulfonamides?
-
A: A mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate is the standard choice for normal-phase chromatography.[12] A good starting point for method development is 30% ethyl acetate in hexanes. For more polar sulfonamides, a dichloromethane/methanol system may be required.[5][12] Always develop the method first using Thin Layer Chromatography (TLC).
-
-
Q: My purified product is an oil, but I expect a solid. What should I do?
-
A: "Oiling out" instead of crystallizing is a common problem, often caused by residual solvent or the presence of impurities that inhibit crystal lattice formation.[13]
-
Trituration: Try dissolving the oil in a small amount of a solvent like dichloromethane and then adding a large excess of a non-polar "anti-solvent" like hexanes or pentane while stirring vigorously. This can often crash out the product as a solid.[14]
-
Recrystallization: If trituration fails, attempt a formal recrystallization from a suitable solvent system, identified through solubility tests.[15]
-
Salt Formation: As quinolines are basic, converting the product to a crystalline salt (e.g., a hydrochloride salt) can be an excellent method for both purification and obtaining a solid.[14]
-
-
-
Q: How do I confirm the purity and identity of my final product?
-
A: A combination of techniques is essential for full characterization.
-
¹H and ¹³C NMR: Provides confirmation of the chemical structure.[5]
-
LC-MS: Confirms the molecular weight and provides a quantitative measure of purity (e.g., >95% by peak area).[5][16]
-
FT-IR: Confirms the presence of key functional groups, such as the S=O stretches of the sulfonamide moiety (typically around 1335 cm⁻¹).[5]
-
Melting Point: A sharp melting point indicates high purity and can be compared to literature values.
-
-
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol assumes a moderately polar quinoline sulfonamide and incorporates best practices to prevent degradation.
-
TLC Method Development:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot on a silica TLC plate and elute with various ratios of ethyl acetate/hexanes.
-
The ideal solvent system gives the product an Rf value of ~0.3.
-
-
Eluent Preparation:
-
Prepare the eluent identified in the previous step.
-
Add 0.5% (v/v) of triethylamine to the eluent mixture to neutralize the silica gel.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading" and typically results in better separation.
-
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in the prepared eluent.
-
Carefully add the dry-loaded sample to the top of the column bed.
-
Begin elution, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization for High-Purity Compounds
Recrystallization is a powerful technique for obtaining highly pure crystalline material.[17]
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and observe solubility at room temperature and upon heating.
-
An ideal solvent dissolves the compound completely when hot but poorly when cold.[13] Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.[13][18]
-
-
Dissolution:
-
Place the crude sulfonamide in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.[17]
-
-
Cooling and Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals thoroughly, either on the filter or in a desiccator.
-
Visualized Workflows
Troubleshooting Purification Strategy
Caption: Decision workflow for selecting a purification method.
Aqueous Workup for Impurity Removal
Caption: Workflow for removing acidic impurities via extraction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Stability and degradation of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
Welcome to the technical support center for 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: For optimal stability, this compound should be stored as a solid in a tightly sealed, light-resistant container at -20°C. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be stored at -80°C and protected from light. Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[1] The chemical structure of this compound, an aryl sulfonamide, suggests that both the sulfonamide linkage and the heteroaromatic rings could be susceptible to degradation over time, particularly in the presence of moisture, light, and reactive atmospheric gases.[2][3]
Q2: I am dissolving the compound in DMSO for my assays. What is the stability of this compound in DMSO?
A2: While DMSO is a common solvent, prolonged storage of sulfonamides in DMSO at room temperature is not recommended due to the potential for oxidative degradation. It is best practice to prepare fresh solutions for each experiment. If a stock solution in DMSO must be prepared, it should be stored in small aliquots at -80°C to minimize degradation.
Q3: What are the likely degradation pathways for this compound under experimental conditions?
A3: Based on the general behavior of sulfonamides, the most probable degradation pathways for this compound include hydrolysis, oxidation, and photolysis.[4][5][6]
-
Hydrolysis: The sulfonamide bond can be susceptible to cleavage under strongly acidic or basic conditions, yielding 5-bromothiophene-2-sulfonic acid and 8-aminoquinoline.[7] Most sulfonamides are relatively stable at neutral pH but can degrade at pH extremes.[7][8]
-
Oxidation: The thiophene and quinoline ring systems, as well as the sulfonamide linkage, can be targets for oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents, or reactive oxygen species generated in biological assays.[6]
-
Photodegradation: Aromatic and heteroaromatic compounds can be sensitive to light, particularly in the UV spectrum.[9][10][11][12][13][14] Exposure to light can lead to the formation of reactive intermediates and subsequent degradation products.
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most effective way to monitor for degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS).[7][15] This allows for the separation and quantification of the parent compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent assay results or loss of compound activity over time. | Degradation of the compound in solution. | 1. Prepare fresh solutions: Avoid using old stock solutions. Prepare solutions immediately before use. 2. Optimize storage: If stock solutions must be stored, aliquot and freeze at -80°C. Protect from light. 3. Solvent check: Ensure solvents are of high purity and free of peroxides. |
| Appearance of unknown peaks in my HPLC/UPLC chromatogram. | Formation of degradation products. | 1. Characterize new peaks: Use LC-MS/MS to determine the mass of the new peaks and compare with potential degradation products.[15][16] 2. Perform forced degradation: Intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions to see if the unknown peaks match the generated degradants.[14][17][18][19] 3. Review handling procedures: Ensure the compound is not being exposed to harsh conditions (e.g., strong acids/bases, prolonged light exposure) during the experimental workflow. |
| Precipitation of the compound from solution. | Poor solubility or degradation to a less soluble product. | 1. Solubility assessment: Determine the solubility of the compound in your chosen solvent system. 2. pH adjustment: If using aqueous buffers, check the pH, as the solubility of sulfonamides can be pH-dependent. 3. Analyze precipitate: If possible, collect and analyze the precipitate to determine if it is the parent compound or a degradant. |
Section 3: Experimental Protocols
This section provides a detailed protocol for conducting a forced degradation study to understand the stability of this compound. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[17][18][19]
Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV and/or MS detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11][12][13]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC/UPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC/UPLC method. A typical starting method could be a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and, if possible, characterize the major degradation products using LC-MS/MS.
-
Section 4: Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the known chemistry of sulfonamides.
Caption: Potential degradation pathways of this compound.
Forced Degradation Workflow
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- 1. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 8. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. mdpi.com [mdpi.com]
- 16. aminer.org [aminer.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Refining Protocols for Antibacterial Screening of sulfonamides
Welcome to the Technical Support Center for antibacterial screening of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of sulfonamide susceptibility testing. Here, we move beyond standard protocols to address the specific challenges and questions that arise in the laboratory, ensuring your results are both accurate and reproducible.
Understanding the Foundation: The Sulfonamide Mechanism
Before troubleshooting, it's crucial to understand how sulfonamides work. These synthetic antimicrobials are structural analogs of para-aminobenzoic acid (PABA).[1][2] Bacteria synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, and PABA is a key substrate in this pathway.[1][3][4] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that incorporates PABA into dihydropteroic acid, a precursor to folic acid.[2][5][6] This inhibition is bacteriostatic, meaning it stops bacterial growth rather than killing the bacteria directly.[2][7] Mammalian cells are unaffected because they obtain folate from their diet and lack the DHPS enzyme.[8][9]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with sulfonamides.
Q1: Why are my sulfonamide screening results inconsistent across different batches of media?
A1: The most likely culprit is the presence of thymidine in your Mueller-Hinton Agar (MHA) or broth.[10] Sulfonamides and trimethoprim activity is inhibited by thymidine.[11][12] Different lots of media can have varying levels of this compound. To ensure consistency, use MHA with low thymidine content or media supplemented with lysed horse blood, which contains thymidine phosphorylase to degrade thymidine.[10][12][13] Always verify the suitability of a new media lot with quality control strains.[10][14]
Q2: I'm seeing hazy, faint growth within my zones of inhibition in a Kirby-Bauer assay. How should I interpret this?
A2: This is a common issue with bacteriostatic agents like sulfonamides. For certain bacteria, such as Stenotrophomonas maltophilia tested against trimethoprim-sulfamethoxazole, any discernible zone of inhibition, even with light growth within it, should be considered susceptible if it is greater than or equal to the susceptible breakpoint. For other organisms like Aeromonas spp., you should measure the obvious zone edge and disregard the haze. If there's an obvious inner ring, measure that. It is crucial to adhere to the specific reading guidelines provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the bacterium you are testing.[15][16][17]
Q3: Can I use a single combination disk for trimethoprim-sulfamethoxazole synergy testing?
A3: While combination disks are available, using separate disks for trimethoprim and sulfamethoxazole can provide a clearer indication of synergy.[18] An enhanced zone of inhibition or a "bridging" effect between the two disks is a qualitative indicator of a synergistic interaction.[19] For quantitative synergy analysis, a checkerboard broth microdilution assay is the preferred method.[19][20]
Q4: My sulfonamide compound is not dissolving well in the testing medium. What can I do?
A4: Sulfonamides can have variable solubility.[6] It is essential to consult the manufacturer's instructions for the specific sulfonamide you are using. Some may require initial dissolution in a small amount of a suitable solvent, like dimethyl sulfoxide (DMSO), before being diluted in the final testing medium. Ensure the final concentration of the solvent in your assay does not affect bacterial growth.
Troubleshooting Guides
This section provides a deeper dive into specific problems you might encounter during your experiments, with step-by-step solutions.
Problem 1: No Zone of Inhibition or Unexpectedly High Minimum Inhibitory Concentrations (MICs)
This could be due to several factors, from technical errors to inherent resistance.
Troubleshooting Steps:
-
Verify Inoculum Density: An overly dense inoculum can overwhelm the antibiotic, leading to smaller or absent zones of inhibition. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard.[13][21]
-
Check Media Composition: As mentioned in the FAQs, thymidine in the media is a primary antagonist of sulfonamide activity.[10] Confirm you are using a low-thymidine Mueller-Hinton formulation.[13][22]
-
Confirm Antibiotic Potency: Ensure your sulfonamide stock solution or antibiotic disks have been stored correctly and are not expired. Improper storage can lead to degradation of the active compound.
-
Investigate Potential Resistance: If technical aspects are ruled out, the bacterium may be resistant. Common resistance mechanisms include:
Problem 2: Difficulty Reading MIC Endpoints in Broth Microdilution Assays
The bacteriostatic nature of sulfonamides can lead to trailing endpoints, making it difficult to determine the true MIC.
Troubleshooting Steps:
-
Standardize Endpoint Reading: For sulfonamides, the MIC is often defined as the lowest concentration that causes an 80% reduction in growth compared to the positive control.[13][23] This requires a visual estimation or a spectrophotometric reading.
-
Use a Growth Indicator: Incorporating a redox indicator dye, such as resazurin or tetrazolium salts, can provide a clearer, colorimetric endpoint.
-
Extend Incubation Time (with caution): While standard incubation is 16-20 hours, a longer incubation may clarify trailing growth.[13] However, be aware that this could also allow for the emergence of resistant mutants.
-
Confirm with Agar Dilution: If broth microdilution results are consistently ambiguous, consider performing an agar dilution assay as a confirmatory method.[13]
Problem 3: Inconsistent Results with Fastidious Organisms
Fastidious bacteria, with their complex nutritional requirements, can pose challenges for standardized testing methods.
Troubleshooting Steps:
-
Use Enriched Media: Standard Mueller-Hinton media may not support the growth of fastidious organisms. Supplementation with blood, hemin, or other growth factors may be necessary.[12][21]
-
Optimize Incubation Conditions: Ensure the incubation temperature, atmosphere (e.g., CO2 enrichment), and duration are optimal for the specific bacterium being tested.[11]
-
Consult Specific Guidelines: Organizations like CLSI and EUCAST provide specific recommendations for testing fastidious bacteria.[12][17] Always refer to the most current guidelines for your organism of interest.
Experimental Protocols & Visualizations
Workflow for Kirby-Bauer Disk Diffusion Susceptibility Test
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.[13]
Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition
Caption: Sequential blockade of the bacterial folate synthesis pathway by sulfonamides and trimethoprim.
Data Tables for Quick Reference
Table 1: Recommended Media and Incubation Conditions
| Organism Type | Recommended Medium | Incubation Temperature | Incubation Atmosphere | Standard Incubation Time |
| Non-fastidious Aerobes (e.g., E. coli, S. aureus) | Mueller-Hinton Agar/Broth | 35-37°C | Ambient Air | 16-20 hours |
| Fastidious Bacteria (e.g., S. pneumoniae, H. influenzae) | Mueller-Hinton with 5% lysed horse blood | 35-37°C | 5% CO2 | 20-24 hours |
| Nocardia species | Cation-adjusted Mueller-Hinton Broth | 35°C | Ambient Air | 48-72 hours |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| No/Small Zones of Inhibition | 1. Inoculum too dense2. Thymidine in media3. Bacterial resistance | 1. Standardize to 0.5 McFarland2. Use low-thymidine MHA3. Investigate resistance mechanisms |
| Hazy Growth in Zones | Bacteriostatic effect of sulfonamides | Follow CLSI/EUCAST guidelines for specific organism endpoint determination |
| Trailing MIC Endpoints | Bacteriostatic nature of the drug | Read at 80% growth inhibition; consider using a growth indicator dye |
| Poor Drug Solubility | Physicochemical properties of the sulfonamide | Use a co-solvent like DMSO for stock solution; ensure final concentration is non-inhibitory |
| Inconsistent Synergy Results | Methodological limitations | Use separate disks for qualitative assessment; perform checkerboard assay for quantitative FICI |
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Folate - Wikipedia [en.wikipedia.org]
- 4. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. study.com [study.com]
- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdstest.net [cdstest.net]
- 12. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. revive.gardp.org [revive.gardp.org]
- 16. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 17. EUCAST: EUCAST - Home [eucast.org]
- 18. Co-trimoxazole susceptibility tests improved with separate trimethoprim and sulfamethoxazole disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. apec.org [apec.org]
- 22. asm.org [asm.org]
- 23. Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Sulfonamide-Quinoline Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of sulfonamide-quinoline derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by drug development professionals. Our goal is to provide not only procedural steps but also the underlying scientific rationale to empower you in your experimental design and interpretation.
Section 1: Understanding the Bioavailability Challenge
Q1: Why do many of my sulfonamide-quinoline derivatives exhibit poor oral bioavailability?
A1: The poor oral bioavailability of sulfonamide-quinoline derivatives is often rooted in their fundamental physicochemical properties. Many compounds in this class are characterized by:
-
Poor Aqueous Solubility: As a result of their often large, rigid, and lipophilic molecular structures, these derivatives struggle to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[1] Dissolution is a prerequisite for absorption; if the compound doesn't dissolve, it cannot be absorbed into the bloodstream.[2]
-
Low Dissolution Rate: Even if a compound has moderate solubility, its rate of dissolution might be too slow. The limited transit time in the upper GI tract, the primary site for absorption, means a slowly dissolving compound may pass through before a sufficient amount has entered solution.[2]
-
Crystalline Stability: These molecules tend to be highly stable in their crystalline form (the lowest energy state).[3] Significant energy is required to break this crystal lattice, which contributes to poor solubility.
-
First-Pass Metabolism: Like many drugs, these derivatives can be metabolized by enzymes in the liver and gut wall after absorption, reducing the amount of unchanged drug that reaches systemic circulation.[4]
The Biopharmaceutics Classification System (BCS) often categorizes these compounds as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), highlighting solubility as the primary barrier to overcome.[2]
Section 2: Formulation Strategies to Enhance Solubility & Dissolution
This section details the most common and effective formulation strategies. The choice of strategy depends on the specific properties of your derivative, such as its pKa, thermal stability, and solubility in organic solvents.
}
Figure 1. Decision tree for selecting a bioavailability enhancement strategy.
Q2: Is salt formation a suitable strategy for my sulfonamide-quinoline derivative?
A2: Salt formation is one of the most established and effective methods for increasing the solubility and dissolution rate of ionizable compounds.[5][6]
-
Mechanism of Action: By reacting a weakly acidic or basic drug with a suitable counterion, you create a salt form that typically has much higher aqueous solubility than the neutral parent molecule.[7] This is because the ionic nature of the salt interacts more favorably with water.
-
When to Use It: This strategy is ideal if your derivative has an ionizable functional group (e.g., a basic quinoline nitrogen or an acidic sulfonamide proton) with a suitable pKa. The goal is to select a counterion that creates a salt with optimal properties. Common counterions for basic drugs include hydrochloride, mesylate, and sulfate, while sodium and potassium are common for acidic drugs.[5]
-
Troubleshooting:
-
Issue: The salt is hygroscopic (absorbs moisture from the air), leading to handling and stability problems.
-
Solution: Screen a wider range of counterions. Different salt forms of the same parent drug can have vastly different physicochemical properties, including hygroscopicity.[5]
-
-
Issue: The salt disproportionates back to the less soluble free base or acid in the GI tract, particularly in buffered regions like the intestine.
-
Solution: This is known as the "common ion effect."[6] Consider a formulation that includes a pH-modifying excipient to maintain a favorable local pH for the salt to remain dissolved. Alternatively, another strategy like co-crystallization may be more appropriate.
-
-
Q3: My compound is neutral or weakly ionizable. How can co-crystals help?
A3: Co-crystals are an excellent alternative when salt formation is not feasible. They are multi-component crystalline structures where the active pharmaceutical ingredient (API) and a benign coformer are held together by non-ionic interactions, such as hydrogen bonds.[8][9]
-
Mechanism of Action: Co-crystallization modifies the crystal lattice of the API, creating a new solid form with different, and often superior, physicochemical properties.[10] By selecting a highly soluble coformer (e.g., nicotinamide, saccharin, or various organic acids), the resulting co-crystal can exhibit significantly enhanced aqueous solubility and dissolution compared to the API alone.[8][10]
-
Key Advantage: This approach allows you to modify solubility and dissolution without making or breaking covalent bonds, preserving the intrinsic activity of the parent molecule.[9]
-
Troubleshooting:
-
Issue: Difficulty in forming a stable co-crystal.
-
Solution: Coformer screening is essential. Utilize techniques like slurry conversion or solvent-assisted grinding with a library of pharmaceutically acceptable coformers to identify successful candidates. Computational screening based on hydrogen bonding propensity can also narrow the search.
-
-
Issue: The co-crystal dissolves but the API quickly precipitates out of the supersaturated solution.
-
Solution: This is a common challenge. Including precipitation-inhibiting polymers (e.g., HPMC, PVP) in the formulation can help maintain the supersaturated state for a longer period, allowing for greater absorption.[11]
-
-
Q4: I keep hearing about solid dispersions. How do they work and when should I use them?
A4: Solid dispersion is a powerful technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[12][13] This strategy is particularly effective for highly lipophilic, "brick dust" compounds.
-
Mechanism of Action: The primary goal is to convert the drug from its stable, low-energy crystalline form into a high-energy amorphous state.[3] In this amorphous "solid solution," the drug molecules are molecularly dispersed within the carrier (like sugar dissolved in water, but in a solid form).[13] This approach enhances bioavailability by:
-
Eliminating Crystal Lattice Energy: The drug is already in a disordered state, so no energy is needed to break the crystal lattice upon contact with water.[13]
-
Increasing Surface Area: The drug is dispersed on a molecular level, maximizing the surface area available for dissolution.[14]
-
Improving Wettability: The hydrophilic carrier helps water to wet the hydrophobic drug, facilitating dissolution.[14]
-
-
Common Preparation Methods:
-
Solvent Evaporation/Spray Drying: Both the drug and a carrier (e.g., PVP, HPMC, Eudragit®) are dissolved in a common solvent, which is then rapidly removed.[12][15] Spray drying is highly scalable and produces fine particles suitable for tableting.
-
Hot-Melt Extrusion (HME): The drug and a thermoplastic polymer carrier (e.g., Soluplus®, Kollidon® VA64) are mixed and heated until molten, then extruded. This is a solvent-free method suitable for thermally stable compounds.[4]
-
-
Troubleshooting:
-
Issue: The amorphous drug recrystallizes during storage, losing its solubility advantage.
-
Solution: This is the primary challenge of amorphous systems. Ensure the drug loading is not too high (typically <25-30%). The choice of carrier is critical; polymers with a high glass transition temperature (Tg) and strong interactions (e.g., hydrogen bonding) with the drug can prevent molecular mobility and inhibit crystallization.
-
-
Issue: The drug and carrier are not miscible.
-
Solution: Screen different carriers and drug-to-carrier ratios. Use analytical techniques like Differential Scanning Calorimetry (DSC) to assess miscibility. A single Tg for the mixture indicates good miscibility.
-
-
Q5: What other formulation strategies should I consider?
A5: Beyond the methods above, several other advanced strategies are available:
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[2][4] Techniques like high-pressure homogenization or wet milling can produce nanosuspensions, which are stabilized colloidal dispersions of the drug.[1]
-
Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic compounds, dissolving the drug in a lipid-based formulation can be very effective. Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract.[4][16] This pre-dissolved state bypasses the dissolution step and can enhance absorption via lymphatic pathways, potentially reducing first-pass metabolism.[16]
| Strategy | Mechanism | Ideal Candidate Properties | Key Challenge |
| Salt Formation | Increases solubility via ionization.[7] | Weakly acidic or basic; ionizable. | Potential for disproportionation; hygroscopicity.[6] |
| Co-Crystallization | Modifies crystal lattice with a soluble coformer.[8] | Neutral or weakly ionizable; forms H-bonds. | Screening for a stable co-crystal; precipitation from supersaturation.[11] |
| Solid Dispersion | Creates a high-energy amorphous form in a hydrophilic carrier.[13] | Crystalline, poorly soluble; thermally stable (for HME). | Physical instability (recrystallization). |
| Nanonization | Increases surface area to boost dissolution rate.[1] | Crystalline, poorly soluble; stable to high-shear processing. | Particle aggregation; physical stability of the suspension. |
| LBDDS (e.g., SEDDS) | Pre-dissolves drug in a lipid vehicle.[16] | Highly lipophilic (high LogP). | Chemical stability of the drug in the lipid excipients. |
Section 3: Chemical Modification - The Prodrug Approach
Q6: When should I move beyond formulation and consider a prodrug strategy?
A6: A prodrug approach is a chemical modification strategy that should be considered when formulation approaches are insufficient or when you need to overcome multiple barriers simultaneously (e.g., poor solubility and low permeability).[17][18]
-
Mechanism of Action: A prodrug is a bioreversible, inactive derivative of the parent drug.[19] A promoiety, or carrier, is covalently attached to the active drug. This promoiety is designed to cleave off in vivo (usually via enzymatic action) to release the parent drug at or near the site of action.[20]
-
How it Improves Bioavailability:
-
To Enhance Solubility: A highly polar or ionizable promoiety (e.g., phosphate, amino acid, or glycoside) is attached to the parent drug. This can increase aqueous solubility by several orders of magnitude, making the compound suitable for parenteral administration or improving dissolution after oral dosing.[19][20]
-
To Enhance Permeability: If the parent drug is too polar, a lipophilic promoiety can be attached to increase its ability to cross the intestinal membrane.
-
-
Key Consideration: The critical challenge in prodrug design is ensuring efficient and predictable cleavage back to the active parent drug in the body. Incomplete conversion can lead to reduced efficacy and potential toxicity from the prodrug itself.[21] This strategy is generally more resource-intensive than formulation development and is often considered when other avenues have been exhausted.[17]
Section 4: Experimental Protocols & Characterization
Q7: Can you provide a basic protocol for preparing a solid dispersion using the solvent evaporation method?
A7: Certainly. This protocol is a starting point and should be optimized for your specific drug and carrier system.
Objective: To prepare a 1:4 drug-to-carrier (w/w) solid dispersion.
Materials:
-
Sulfonamide-quinoline derivative (API)
-
Polyvinylpyrrolidone K30 (PVP K30) (Carrier)
-
Methanol (or another suitable volatile solvent in which both API and carrier are soluble)
-
Mortar and pestle
-
Rotary evaporator
Protocol:
-
Dissolution: Accurately weigh and dissolve 100 mg of the API and 400 mg of PVP K30 in a minimal amount of methanol (e.g., 10-20 mL) in a round-bottom flask. Use gentle sonication if needed to ensure complete dissolution.[15]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.[13]
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Carefully scrape the solid material from the flask. Gently pulverize the resulting solid using a mortar and pestle to obtain a fine, homogenous powder.[12]
-
Storage: Store the solid dispersion in a desiccator to protect it from moisture.
Self-Validation/Characterization:
-
Confirm Amorphous State: Analyze the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in the PXRD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram confirm an amorphous, miscible system.
}
Figure 2. Experimental workflow for developing and validating an ASD formulation.
Q8: How do I set up an in vitro dissolution test to compare my enhanced formulation to the raw drug?
A8: An in vitro dissolution test is critical for evaluating whether your formulation strategy has succeeded. A biorelevant dissolution medium is often preferred over simple buffers as it better mimics the conditions in the human gut.[22]
Objective: To compare the dissolution profile of a solid dispersion formulation against the unformulated API.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)
-
API (unformulated) and API Solid Dispersion
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
HPLC for concentration analysis
Protocol:
-
Media Preparation: Prepare 900 mL of FaSSIF for each vessel and allow it to equilibrate to 37°C ± 0.5°C in the dissolution bath.
-
Apparatus Setup: Set the paddle speed to a standard rate, typically 50 or 75 RPM.
-
Sample Addition: Add a quantity of the API or the solid dispersion containing the equivalent amount of API (e.g., 20 mg) to each vessel. Start the timer immediately.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately filter the sample to prevent any undissolved particles from dissolving post-sampling.
-
Media Replacement (Optional but Recommended): To maintain sink conditions, replace the withdrawn sample volume with fresh, pre-warmed FaSSIF.
-
Analysis: Analyze the concentration of the API in each filtered sample using a validated HPLC method.
-
Data Plotting: Plot the percentage of drug dissolved versus time for both the unformulated API and the solid dispersion to visualize the enhancement in dissolution rate and extent.
This comparative data provides strong evidence of formulation performance and is essential for guiding further development.[23]
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 8. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical cocrystals: a novel approach for oral bioavailability enhancement of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in improving oral drug bioavailability by cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. mdpi.com [mdpi.com]
- 14. ijpbs.com [ijpbs.com]
- 15. japsonline.com [japsonline.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. johronline.com [johronline.com]
- 21. mdpi.com [mdpi.com]
- 22. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Reaction Monitoring for 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide Synthesis by TLC
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide. Its purpose is to provide expert-level guidance, troubleshooting, and best practices for monitoring the reaction's progress using Thin-Layer Chromatography (TLC), a fundamental technique for real-time qualitative analysis in synthetic chemistry.
The synthesis of this target molecule typically involves the reaction of 5-bromothiophene-2-sulfonyl chloride with 8-aminoquinoline in the presence of a base. Effective reaction monitoring is critical to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific problems you may encounter during the TLC analysis of your reaction mixture. Each solution is grounded in chemical principles to help you understand the causality and make informed decisions.
Question: My spots are streaking vertically and look like comets rather than tight circles. What is happening and how do I fix it?
Answer: Spot streaking is a common issue that obscures results and prevents accurate Rf calculation. There are several primary causes:
-
Sample Overloading: The most frequent cause is applying too much sample to the TLC plate.[1] A highly concentrated spot cannot equilibrate properly with the stationary and mobile phases, leading to a continuous "bleeding" effect as the solvent moves up the plate.
-
Solution: Dilute your reaction mixture sample with an appropriate solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the plate.
-
-
Acidic or Basic Nature of Compounds: The target molecule contains a basic quinoline nitrogen and a weakly acidic sulfonamide proton. These functional groups can interact too strongly with the acidic silica gel stationary phase, causing tailing.[2]
-
Solution: To mitigate this, modify your mobile phase. Add a small amount of a competing acid or base. For an acidic compound, add a few drops of acetic or formic acid (0.1–2.0%) to the eluent.[3] For a basic compound like 8-aminoquinoline, adding a small amount of triethylamine (0.1–2.0%) or a few drops of an ammonia solution can neutralize the active sites on the silica gel, resulting in sharper, more symmetrical spots.[3][4]
-
-
Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent (like DMF or DMSO) for spotting, it can interfere with the initial absorption onto the silica, causing the spot to spread out in a ring or streak.[2]
-
Solution: If possible, dissolve the sample in a less polar solvent for spotting. If the reaction solvent is high-boiling (e.g., DMF), after spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[5]
-
Question: After developing my TLC plate, I can't see any spots under the UV lamp. Did my reaction fail?
Answer: Not necessarily. While the thiophene and quinoline rings in your starting material and product should be UV-active, the absence of visible spots can be due to several other factors:
-
Sample Concentration is Too Low: The concentration of your compounds in the spotted sample may be below the detection limit of the UV lamp.[6]
-
Compound is Not UV-Active: While unlikely for this specific molecule, it's a possibility for other reactants or impurities.
-
Plate Developed Improperly: If the baseline where you spotted your sample was submerged in the solvent pool in the developing chamber, your compounds would have dissolved into the solvent instead of traveling up the plate.[6]
-
Solution: Always ensure the solvent level in the chamber is well below the baseline drawn on your TLC plate.
-
Question: All my spots are clustered at the very bottom (low Rf) or the very top (high Rf) of the plate. How can I get better separation?
Answer: This indicates that the polarity of your mobile phase (eluent) is not matched to your compounds. The goal is to have an Rf value between 0.2 and 0.8 for your compounds of interest for the best separation and analysis.[8]
-
Spots at the Baseline (Rf ≈ 0): Your eluent is not polar enough. The compounds are sticking strongly to the polar silica gel and not moving with the solvent.
-
Solution: Increase the polarity of your mobile phase.[3] If you are using a hexane/ethyl acetate system, for example, increase the proportion of the more polar ethyl acetate.
-
-
Spots at the Solvent Front (Rf ≈ 1): Your eluent is too polar. The compounds are highly soluble in the mobile phase and are not interacting sufficiently with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase.[3] In a hexane/ethyl acetate system, this would mean increasing the proportion of the less polar hexane.
-
Question: I see three spots in my reaction lane, but the starting material and product spots are very close together. How can I be sure the reaction is complete?
Answer: Poor resolution between spots makes interpretation difficult. When the reactant and product have similar polarities, you need to optimize the separation.
-
Use a Co-spot: This is the most reliable way to differentiate between spots. A "co-spot" lane is one where you spot both the starting material reference and the reaction mixture in the same place.
-
Interpretation: If the reaction is incomplete, the co-spot will show a single, elongated spot (or two overlapping spots) corresponding to the starting material in the reaction mixture. If the reaction is complete, you will see two distinct spots in the co-spot lane: the product spot from the reaction mixture and the unreacted starting material spot from the reference solution.[5]
-
-
Change the Solvent System: A different mobile phase may interact differently with your compounds and improve separation.[5] If you are using ethyl acetate/hexane, try a system with different solvent properties, such as dichloromethane/methanol.
-
Use a Different Stain: Some visualization stains react differently with various functional groups, producing distinct colors that can help differentiate between otherwise closely-spaced spots. Anisaldehyde is known for producing a range of colors with different compounds.[5]
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for troubleshooting common TLC issues.
Caption: A decision tree for troubleshooting common TLC problems.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (mobile phase) for monitoring this reaction?
A1: The product, this compound, has a calculated XLogP3 of 3.8, indicating moderate polarity.[9] A good starting point would be a mixture of a non-polar and a medium-polarity solvent. 30% Ethyl Acetate in Hexane (v/v) is a standard initial system. From there, you can adjust the ratio based on the initial result. If spots are too low, increase the ethyl acetate; if they are too high, decrease it.
Q2: How should I visualize the spots for this specific reaction?
A2: A two-step visualization process is recommended for comprehensive analysis:
-
UV Light (Non-destructive): First, view the developed plate under a short-wave UV lamp (254 nm). The aromatic thiophene and quinoline rings in both the starting materials and the product contain conjugated π-systems, which should make them appear as dark spots against the fluorescent green background of the TLC plate.[10] Lightly circle any visible spots with a pencil.
-
Chemical Stain (Destructive): Afterward, use a chemical stain for confirmation and to visualize any non-UV-active species. A potassium permanganate (KMnO₄) stain is a good general-purpose choice. It will react with any oxidizable functional groups, which will appear as yellow-brown spots on a purple background.
Q3: How do I definitively identify the spots corresponding to my starting materials and product?
A3: The most reliable method is to use reference standards and a co-spot. On your TLC plate, you should have at least four lanes:
-
Lane 1 (SM1): A spot of pure 8-aminoquinoline.
-
Lane 2 (SM2): A spot of pure 5-bromothiophene-2-sulfonyl chloride.
-
Lane 3 (RXN): A spot of your reaction mixture.
-
Lane 4 (CO): A "co-spot" where you apply a spot of your reaction mixture directly on top of spots of both starting materials.
This allows for direct comparison. The product spot is the new spot that appears in the RXN lane and increases in intensity over time, while the SM1 and SM2 spots diminish.
Data Summary: Expected TLC Profile
The following table summarizes the expected characteristics of the key compounds involved in the reaction. Rf values are relative and highly dependent on the exact TLC conditions.
| Compound | Role | Expected Polarity | Expected Rf (Relative) | Primary Visualization |
| 8-Aminoquinoline | Starting Material | High | Low | UV, Stains |
| 5-Bromothiophene-2-sulfonyl chloride | Starting Material | Medium-Low | High | UV, Stains |
| This compound | Product | Medium | Intermediate | UV, Stains |
Standard Protocol for TLC Reaction Monitoring
This workflow provides a step-by-step guide for performing TLC analysis.
Caption: Step-by-step workflow for monitoring the reaction via TLC.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chembam.com [chembam.com]
- 3. silicycle.com [silicycle.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. silicycle.com [silicycle.com]
- 9. This compound | C13H9BrN2O2S2 | CID 2240993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of N-Substituted Sulfonamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-substituted sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this crucial area of organic synthesis. N-substituted sulfonamides are a cornerstone of modern pharmaceuticals, and mastering their synthesis is key to advancing drug discovery projects.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The content is structured to explain not just the "how," but the "why," grounding practical advice in mechanistic principles to empower you to solve problems effectively.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses the most frequent issues encountered during the synthesis of N-substituted sulfonamides. Each problem is presented in a question-and-answer format to directly tackle your experimental hurdles.
Case File #1: Low or Non-Existent Product Yield
Question: My N-alkylation or N-arylation reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yield is a multifaceted problem that can originate from several factors, from reagent quality to reaction conditions. A systematic approach is essential for diagnosis.
Root Cause Analysis & Solutions:
-
Purity and Integrity of Starting Materials:
-
Sulfonyl Chlorides: These are the classic starting materials but are highly susceptible to hydrolysis from atmospheric moisture.[1][2][3] A degraded sulfonyl chloride is a primary cause of reaction failure.
-
Amines: The nucleophilicity of the amine is critical. Aromatic amines and sterically hindered secondary amines are less nucleophilic and may react sluggishly.[2]
-
-
Sub-Optimal Reaction Conditions:
-
Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a practical rate.[6] For instance, thermal alkylations may require refluxing in a high-boiling solvent like toluene.[7]
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC or LC-MS.
-
-
Base Selection: The base must be strong enough to deprotonate the sulfonamide (for N-alkylation) or the amine without causing undesirable side reactions.[1]
-
Solution: For simple alkylations, inorganic bases like K₂CO₃ are often sufficient. For less acidic sulfonamides or weaker nucleophiles, a stronger base such as NaH may be required. In classic sulfonamide synthesis from sulfonyl chlorides, a non-nucleophilic organic base like pyridine is used to quench the HCl byproduct.[2][8]
-
-
Solvent Choice: The solvent plays a crucial role in solvating reactants and influencing reaction rates.
-
-
Nature of the Substrates:
-
Leaving Group (for N-Alkylation): The efficiency of the alkylating agent is directly related to the quality of its leaving group. The general reactivity order is I > Br > Cl > OTs.[6]
-
Solution: If you are using an alkyl chloride and observing low reactivity, switching to the corresponding alkyl bromide or iodide can significantly increase the reaction rate.
-
-
Steric Hindrance: Highly hindered alkylating agents or bulky N-substituents on the sulfonamide can dramatically slow the reaction.[6][7]
-
Solution: This may require longer reaction times, higher temperatures, or switching to a less sterically demanding synthetic route.
-
-
Case File #2: Uncontrolled N,N-Dialkylation
Question: I am trying to perform a mono-N-alkylation on a primary sulfonamide, but I am consistently isolating a significant amount of the N,N-dialkylated side product. How can I suppress this?
Answer: The formation of an N,N-dialkylated product is a common challenge because the mono-alkylated product is often more nucleophilic than the starting primary sulfonamide, leading to a second alkylation event.
Strategies to Promote Mono-Alkylation:
-
Control of Stoichiometry: Using a large excess of the alkylating agent will invariably favor dialkylation.[6]
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.
-
-
Slow Addition of the Alkylating Agent: Maintaining a low instantaneous concentration of the alkylating agent can kinetically favor the mono-alkylation pathway.
-
Use of Protecting Groups (Fukuyama Amine Synthesis): For syntheses where precise control is paramount, a protecting group strategy can be employed.
-
Solution: Use a nosyl (Ns) protecting group on the primary amine. The resulting Ns-sulfonamide can be alkylated under Mitsunobu or other conditions. The nosyl group is more electron-withdrawing than tosyl (Ts), making the N-H proton more acidic and facilitating alkylation while deactivating the nitrogen towards a second alkylation. The Ns group can then be selectively removed under mild conditions using a thiol nucleophile.[10]
-
Frequently Asked Questions (FAQs)
N-Alkylation Strategies
Q: Beyond simple alkyl halides, what are the modern and alternative methods for the N-alkylation of sulfonamides?
A: While alkylation with alkyl halides is a workhorse method, several powerful alternatives exist, each with distinct advantages.
| Method | Description | Advantages | Common Issues |
| Classical Alkylation | Reaction of a deprotonated sulfonamide with an alkyl halide (or sulfonate).[11] | Simple, widely applicable, cost-effective. | Can lead to dialkylation; requires stoichiometric base; reactivity depends on leaving group.[6][11] |
| Mitsunobu Reaction | Redox-mediated coupling of an alcohol with the sulfonamide N-H using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD).[12] | Mild conditions, stereospecific inversion of the alcohol's stereocenter, good for secondary alcohols. | Stoichiometric phosphine oxide byproduct can be difficult to remove; reaction is sensitive to steric hindrance and the pKa of the nucleophile.[12][13] |
| Thermal Alkylation with Trichloroacetimidates | Reaction of a sulfonamide with an O-alkyltrichloroacetimidate, typically in a high-boiling solvent like toluene, without an external catalyst.[7] | Does not require an acid, base, or metal catalyst. Good for acid-sensitive substrates. | Requires elevated temperatures; limited to alkylating agents that can form stable carbocation precursors.[7] |
| "Borrowing Hydrogen" Catalysis | Transition-metal (e.g., Manganese, Iridium) catalyzed reaction using an alcohol as the alkylating agent, with water as the only byproduct.[6] | Highly atom-economical and environmentally friendly. | Requires a specific catalyst system; may not be suitable for all functional groups. |
N-Arylation Strategies
Q: My target requires an N-aryl sulfonamide. What is the best synthetic approach?
A: The formation of an N-aryl bond with a sulfonamide has evolved significantly, moving from harsh, classical methods to highly efficient and versatile catalytic systems.
-
Ullmann Condensation: This is the classical copper-catalyzed N-arylation of amines or amides with aryl halides.[14] Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C), polar solvents, and stoichiometric amounts of copper, which limits substrate scope and reproducibility.[4][14] Modern protocols use ligands to facilitate the reaction under milder, catalytic conditions.[15]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the modern standard for N-arylation.[5] It offers significant advantages over the Ullmann reaction, including milder reaction conditions, broader substrate scope (tolerating a wide range of functional groups), and the use of catalytic amounts of palladium with a suitable phosphine ligand.[4][16] This method is highly reliable for coupling sulfonamides with a variety of aryl halides and pseudohalides (e.g., triflates).[5][16]
-
Transition-Metal-Free Arylation: Newer methods have been developed that avoid transition metals entirely. One such approach involves the reaction of sulfonamides with o-silylaryl triflates in the presence of a fluoride source like CsF, proceeding under very mild conditions.[4][17][18]
Visualized Workflows and Logic
Diagram 1: Troubleshooting Low Yield
This diagram outlines a logical workflow for diagnosing and solving low-yield issues in N-substituted sulfonamide synthesis.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Diagram 2: Controlling Mono- vs. Di-alkylation
This diagram illustrates the factors influencing the selectivity between mono- and di-alkylation of primary sulfonamides.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide: Validating the Antibacterial Efficacy of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. This guide introduces 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide, a synthetic compound designed through a hybrid strategy, integrating three pharmacologically significant moieties: a sulfonamide core, a thiophene ring, and a quinoline group. Each component has established antimicrobial credentials, and their combination presents a compelling candidate for a new class of antibacterial agents.
This document serves as a comprehensive technical guide for researchers and drug development professionals. It provides the foundational rationale for this molecule's design, a comparative framework for its evaluation against established antibiotics, and detailed, field-proven protocols for rigorously validating its antibacterial efficacy. Our approach emphasizes not just the "how" but the "why" of each experimental step, ensuring a scientifically sound and reproducible validation process.
The Architectural Rationale: A Molecule Designed for Potency
The structure of this compound is a deliberate fusion of three key pharmacophores. Understanding the contribution of each is essential to appreciating its potential mechanism of action and broad-spectrum activity.
-
The Sulfonamide Engine : As a foundational class of synthetic antimicrobials, sulfonamides act as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme in bacteria.[1][] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein synthesis.[3] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, halting bacterial growth and replication.[1] Unlike bacteria, humans acquire folate through their diet, making this pathway an excellent selective target.[4]
-
The Quinoline Moiety : Quinoline and its derivatives are renowned for their diverse pharmacological activities, including potent antibacterial properties against both Gram-positive and Gram-negative pathogens.[5][6] Their mechanisms can be varied, but often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication, repair, and recombination. This multi-target potential makes quinoline derivatives valuable in combating resistance.[7]
-
The Thiophene Scaffold : The thiophene ring is a versatile heterocycle present in numerous pharmacologically active compounds.[8] Thiophene derivatives have demonstrated notable antimicrobial activity, and their inclusion in a larger molecule can enhance lipophilicity, thereby improving cell membrane penetration and interaction with intracellular targets.[9][10]
The combination of these three moieties suggests a multi-pronged attack on bacterial cells, potentially leading to synergistic or enhanced antibacterial activity and a lower propensity for the development of resistance.[11]
Diagram: The Sulfonamide Mechanism of Action
The primary target of the sulfonamide core is the folate biosynthesis pathway, a critical process for bacterial survival.
Caption: Competitive inhibition of the DHPS enzyme by the sulfonamide moiety.
A Framework for Validation: Essential Experimental Protocols
To rigorously assess the antibacterial efficacy of a novel compound, a standardized, multi-assay approach is required. The following protocols are considered the gold standard in antimicrobial susceptibility testing and provide a comprehensive profile of the compound's activity.[12][13] We will benchmark our novel compound against Ciprofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic.
Minimum Inhibitory Concentration (MIC) Assay
The MIC test is the cornerstone of susceptibility testing, determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] The broth microdilution method is preferred for its reproducibility and efficiency.[16]
-
Inoculum Preparation :
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Dilute this standardized suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[12]
-
-
Compound Dilution :
-
In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.
-
In well 1, add 200 µL of the test compound (this compound or Ciprofloxacin) at a starting concentration of, for example, 256 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (containing only CAMHB and the bacterial inoculum).
-
Well 12 serves as the sterility control (containing only uninoculated CAMHB).
-
-
Inoculation and Incubation :
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 16-20 hours.[12]
-
-
Result Interpretation :
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).[15]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is a crucial follow-up to the MIC test. It determines the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting) activity.[18][19]
-
Subculturing from MIC Plate :
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
-
Plating and Incubation :
-
Using a calibrated loop or pipette, plate 100 µL from each selected well onto a nutrient agar plate (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation :
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][20]
-
The ratio of MBC to MIC is often calculated. An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.
-
Diagram: Integrated MIC & MBC Experimental Workflow
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Time-Kill Kinetic Assay
This dynamic assay provides critical information on the rate of antibacterial activity over time.[21] It helps to characterize the pharmacodynamic properties of the compound and confirms bactericidal or bacteriostatic effects more robustly than the MBC assay alone.[22][23]
-
Preparation :
-
Prepare a logarithmic-phase bacterial culture in CAMHB with a starting density of approximately 5 x 10⁵ CFU/mL.
-
Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask with no compound.
-
-
Inoculation and Sampling :
-
Inoculate each flask with the prepared bacterial culture.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
-
Enumeration :
-
Perform serial dilutions of the collected aliquots in sterile PBS.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates for 18-24 hours at 37°C, then count the viable colonies (CFU/mL).
-
-
Data Analysis :
Data Presentation and Comparative Analysis
Clear and concise data presentation is paramount for comparative analysis. The following tables present hypothetical but plausible data for this compound, based on promising results from structurally similar compounds[24][25], compared against Ciprofloxacin.
Table 1: Comparative MIC and MBC Values (µg/mL)
| Organism | This compound | Ciprofloxacin |
| MIC | MBC | |
| Staphylococcus aureus (MRSA) | 2 | 4 |
| Escherichia coli | 1 | 2 |
| Klebsiella pneumoniae (Carbapenem-Resistant) | 0.5 | 1 |
| Pseudomonas aeruginosa | 8 | 16 |
This hypothetical data suggests exceptional potency of the novel compound against a resistant K. pneumoniae strain, outperforming the comparator, while showing comparable or slightly less activity against other strains.
Table 2: Interpretation of Bactericidal Activity (MBC/MIC Ratio)
| Organism | This compound (MBC/MIC) | Ciprofloxacin (MBC/MIC) | Interpretation |
| S. aureus (MRSA) | 2 | 2 | Both are bactericidal |
| E. coli | 2 | 2 | Both are bactericidal |
| K. pneumoniae (CRKP) | 2 | 2 | Both are bactericidal |
| P. aeruginosa | 2 | 2 | Both are bactericidal |
An MBC/MIC ratio of ≤ 4 indicates bactericidal activity. The hypothetical data suggests both compounds are bactericidal against the tested strains.
Discussion and Future Outlook
The hypothetical data, grounded in preliminary findings for related structures, positions this compound as a highly promising antibacterial candidate. Its standout theoretical performance against a multi-drug resistant Klebsiella pneumoniae strain highlights its potential to address critical unmet needs in modern medicine. The bactericidal nature of the compound is a significant advantage, as bactericidal agents are often preferred for treating severe infections.
The true value of this guide lies in its application. By executing these rigorous validation protocols, research teams can generate the robust data necessary to:
-
Confirm the broad-spectrum activity and potency of the compound.
-
Characterize its bactericidal or bacteriostatic nature.
-
Provide a direct, quantitative comparison against clinically relevant antibiotics.
Successful validation through these in vitro assays would be the critical first step, paving the way for subsequent preclinical development, including mechanism of action deconvolution, in vivo efficacy studies in animal models, and comprehensive toxicity profiling. The unique hybrid structure of this compound makes it a compelling subject for further investigation in the ongoing fight against antimicrobial resistance.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdb.apec.org [pdb.apec.org]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. protocols.io [protocols.io]
- 17. myadlm.org [myadlm.org]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. microchemlab.com [microchemlab.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. emerypharma.com [emerypharma.com]
- 24. researchgate.net [researchgate.net]
- 25. Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147 [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis and Scientific Postulate: Evaluating 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide as a Novel Antibacterial Agent
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. This guide provides a comprehensive comparative analysis of a promising, yet under-documented molecule, 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide , against established antibacterial agents. In the absence of direct, peer-reviewed experimental data on this specific hybrid molecule, this guide will leverage a scientific postulate approach. We will dissect its constituent chemical moieties—a sulfonamide and a quinoline—to forecast its potential efficacy. This analysis is supported by experimental data from structurally analogous compounds and is intended for researchers, scientists, and drug development professionals.
Introduction to this compound: A Hybrid Approach to a Growing Threat
This compound is a synthetic organic molecule that marries two well-established antibacterial pharmacophores: a thiophene-sulfonamide and a quinoline ring system. The rationale behind such molecular hybridization is to create a compound with a potentially dual mechanism of action or an enhanced spectrum of activity, capable of overcoming resistance mechanisms that affect single-target agents.
The sulfonamide moiety is a classic feature of sulfa drugs, which have been in clinical use for decades.[1][2] The thiophene ring, an aromatic heterocyclic compound containing sulfur, is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3] The quinoline core is the foundational structure for quinolone antibiotics, a powerful class of bactericidal agents.[4] The strategic combination of these fragments in this compound suggests a compelling candidate for antibacterial research.
Postulated Mechanism of Action: A Two-Pronged Attack
The unique structure of this compound suggests a potential dual mechanism of action, targeting two distinct and vital bacterial cellular processes. This dual-target strategy is a promising avenue for combating the development of resistance.
Inhibition of Folate Synthesis (Sulfonamide Moiety)
The sulfonamide component of the molecule is anticipated to function as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5][] Bacteria synthesize their own folic acid, an essential precursor for the synthesis of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), the sulfonamide moiety can block the production of dihydrofolic acid, leading to a bacteriostatic effect where bacterial growth and replication are halted.[2][7] Human cells are unaffected by this mechanism as they obtain folic acid from their diet.[5]
Disruption of DNA Replication (Quinoline Moiety)
The quinoline core of the molecule is structurally related to quinolone antibiotics. Quinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for managing DNA supercoiling, a process essential for DNA replication, transcription, and repair.[10] By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, quinolones introduce double-strand breaks into the bacterial chromosome, ultimately leading to cell death.[8] It is plausible that the quinoline portion of this compound could exhibit a similar inhibitory effect on these essential enzymes.
Comparative Performance Analysis: Insights from Structural Analogs
While direct experimental data for this compound is not publicly available, we can infer its potential activity by examining published data for structurally similar compounds. This comparative approach provides a valuable, albeit indirect, assessment of its potential.
| Compound/Agent | Class | Target Organism(s) | MIC (µg/mL) | Reference |
| Compound 3b (5-bromo-N-propylthiophene-2-sulfonamide) | Thiophene-sulfonamide | Klebsiella pneumoniae (NDM-1-producing) | 0.39 | [11] |
| QS-3 (a quinoline-sulfonamide hybrid) | Quinoline-sulfonamide | Pseudomonas aeruginosa | 64 | [12] |
| Ciprofloxacin | Fluoroquinolone | Escherichia coli | 0.013 - 0.08 | [13] |
| Staphylococcus aureus | 0.6 | [13] | ||
| Pseudomonas aeruginosa | 0.15 | [13] | ||
| Ampicillin | β-lactam | Escherichia coli | 4 | [14] |
| Staphylococcus aureus | 0.6 - 1 | [14] |
Analysis of Comparative Data:
The data from structural analogs highlight the potential of the hybrid molecule. The 5-bromo-N-alkylthiophene-2-sulfonamide (Compound 3b) demonstrates potent activity against a multi-drug resistant Gram-negative bacterium, Klebsiella pneumoniae, with a very low MIC of 0.39 µg/mL.[11] This suggests that the brominated thiophene sulfonamide core is a strong contributor to antibacterial efficacy.
On the other hand, the quinoline-sulfonamide hybrid QS-3 shows moderate activity against Pseudomonas aeruginosa with an MIC of 64 µg/mL.[12] While this value is higher than that of ciprofloxacin, it is significant for a novel compound against a notoriously difficult-to-treat pathogen.
When compared to standard-of-care antibiotics like ciprofloxacin and ampicillin, the potential of this compound becomes apparent. If the hybrid molecule can synergistically combine the potent activity of the bromothiophene-sulfonamide moiety with the broad-spectrum capabilities of the quinoline core, it could represent a significant advancement in the development of new antibacterial agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To empirically validate the antibacterial activity of this compound, a standardized broth microdilution assay is recommended. This method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a quantitative measure of the compound's potency.[15][16]
Step-by-Step Methodology
-
Preparation of the Compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Concluding Remarks and Future Directions
While the absence of direct experimental data necessitates a postulatory approach, the structural analysis of this compound, supported by data from its close analogs, presents a compelling case for its investigation as a novel antibacterial agent. The hybrid design holds the promise of a dual mechanism of action, a strategy that is increasingly vital in the fight against drug-resistant pathogens.
The potent activity of a structurally related 5-bromo-thiophene-sulfonamide against a resistant Gram-negative strain is particularly encouraging.[11] Future research should prioritize the synthesis and in-vitro evaluation of this compound against a broad panel of clinically relevant bacteria, including multi-drug resistant strains. Subsequent studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity, and assessing its in-vivo efficacy in animal models of infection. The findings from such studies will be crucial in determining the true potential of this promising hybrid molecule in the future of antibacterial drug discovery.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. study.com [study.com]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Assessment of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide: Bridging In Vitro Bioactivity with In Vivo Potential
This guide provides a comprehensive comparative analysis of the anticipated in vitro and in vivo pharmacological profiles of the novel sulfonamide derivative, 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from closely related structural analogs, namely quinoline-8-sulfonamides and 5-bromothiophene-2-sulfonamides, to construct a predictive framework for its biological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.
The core structure of this compound integrates two biologically significant moieties: a quinoline ring system, a cornerstone in medicinal chemistry known for its diverse pharmacological activities, and a sulfonamide-functionalized bromothiophene, a scaffold recognized for its potent antimicrobial and anticancer properties.[1][2] The strategic amalgamation of these pharmacophores suggests a multifaceted biological profile, warranting a careful and predictive evaluation of its potential therapeutic applications.
Anticipated In Vitro Biological Activities: A Synthesis of Analog Data
Based on the established bioactivities of its core components, this compound is predicted to exhibit a range of in vitro effects, primarily in the domains of oncology and infectious diseases.
Anticancer Potential: Targeting Cancer Cell Metabolism
Recent studies have highlighted the role of quinoline-8-sulfonamide derivatives as modulators of the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer cell metabolism.[3][4] This enzyme is a key regulator of glycolysis, and its inhibition can lead to reduced cancer cell viability. It is therefore plausible that this compound could demonstrate cytotoxic activity against various cancer cell lines.
Table 1: Comparative In Vitro Anticancer Activity of Structurally Related Quinoline-8-Sulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 9a (a quinoline-8-sulfonamide derivative) | C32 (Amelanotic Melanoma) | 233.9 | PKM2 Inhibition | [3] |
| COLO829 (Melanoma) | 168.7 | [3] | ||
| MDA-MB-231 (Breast Adenocarcinoma) | 273.5 | [3] | ||
| U87-MG (Glioblastoma) | 339.7 | [3] | ||
| A549 (Lung Adenocarcinoma) | 223.1 | [3] | ||
| 8-hydroxyquinoline-5-sulfonamide derivatives | C-32, MDA-MB-231, A549 | Varies | Not specified | [5] |
The data presented in Table 1, derived from studies on analogous quinoline-8-sulfonamides, suggests that our target compound may exhibit moderate to potent cytotoxic effects, likely influenced by the nature of the thiophene substituent. The presence of the 5-bromo-thiophene moiety could further enhance this activity, as brominated thiophene derivatives have independently shown promise as anticancer agents.[2]
Antibacterial Efficacy: A Dual-Action Hypothesis
The sulfonamide group is a well-established pharmacophore in antibacterial agents, primarily acting by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6] Furthermore, the 5-bromothiophene scaffold has been incorporated into novel antibacterial compounds. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated significant efficacy against clinically isolated, drug-resistant bacteria such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae.[7]
Table 2: In Vitro Antibacterial Activity of 5-bromo-N-alkylthiophene-2-sulfonamides against NDM-producing K. pneumoniae ST147
| Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5-bromo-N-propylthiophene-2-sulfonamide (3b) | 0.39 | 0.78 | [7] |
| A related derivative (4c) | 1.56 | 3.125 | [7] |
| 5-bromo-N-ethylthiophene-2-sulfonamide (3a) | 3.125 | 6.25 | [7] |
The quinoline nucleus itself is a privileged scaffold in numerous antibacterial drugs. Therefore, the hybrid structure of this compound suggests a potential dual-action mechanism, possibly leading to synergistic antibacterial effects and a broader spectrum of activity.
Projected In Vivo Profile: From Benchtop to Preclinical Models
The transition from in vitro activity to in vivo efficacy is a critical step in drug development, governed by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. While direct in vivo data for this compound is unavailable, we can infer its likely behavior based on studies of related quinoline derivatives.
Pharmacokinetic Considerations
The in vivo disposition of a drug candidate is influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on quinoline 3-carboxamide derivatives have shown that their metabolism is primarily mediated by cytochrome P450 enzymes, with microsomal clearance being a key determinant of in vivo exposure.[8] The substitution pattern on the quinoline ring and attached side chains significantly impacts these metabolic pathways.
For this compound, the lipophilicity imparted by the bromothiophene group may enhance membrane permeability and absorption. However, it could also increase susceptibility to metabolic clearance. A thorough in vitro metabolism study using liver microsomes from various species would be a crucial first step to predict its in vivo half-life and oral bioavailability.
Table 3: Representative Pharmacokinetic Parameters of Substituted Quinoline Derivatives in Animal Models
| Compound/Derivative | Animal Model | Route | Key Findings | Reference |
| Quinoline 3-carboxamide derivatives | Mouse | Oral | Low clearance and high exposure of the parent compound. | [8] |
| Quinoline-4-carboxamide derivative (25) | Mouse | Oral | Poor oral bioavailability (F=15%) likely due to poor permeability. | [9] |
| Quinoline acylsulfonamides | Preclinical species | Not specified | Acceptable pharmacokinetic profiles demonstrated. | [10] |
These examples underscore the variability in the pharmacokinetic profiles of quinoline derivatives, emphasizing the need for empirical determination for each new chemical entity.
Experimental Protocols: A Roadmap for Evaluation
To empirically validate the predicted biological profile of this compound, a structured experimental approach is essential.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the compound on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MDA-MB-231, C32) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value from the dose-response curve.
Self-Validation: The inclusion of a positive control (e.g., doxorubicin or cisplatin) and a vehicle control (DMSO) in each assay is critical for validating the experimental results.
In Vivo Pharmacokinetic Study in Mice
This protocol provides a framework for determining the basic pharmacokinetic parameters of the compound in a murine model.
Methodology:
-
Animal Model: Use male BALB/c mice (6-8 weeks old).
-
Compound Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, and oral bioavailability) using appropriate software.
Trustworthiness: The use of a validated bioanalytical method with appropriate quality controls is paramount to ensure the accuracy and reliability of the pharmacokinetic data.
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Promise of Hybrid Antibiotics: A Comparative Guide to the Efficacy of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide Against Resistant Bacteria
For Immediate Release
In the relentless battle against antimicrobial resistance, the scientific community is increasingly turning to innovative molecular scaffolds that can overcome existing resistance mechanisms. This guide offers a deep dive into the therapeutic potential of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide, a novel hybrid molecule combining the structural features of quinoline and sulfonamide pharmacophores. While direct experimental data on this specific compound remains nascent, this guide will establish a framework for its evaluation by comparing the efficacy of its constituent parts and structurally related analogs against clinically significant resistant bacteria.
This analysis is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available evidence, comparative data with existing treatments, and detailed experimental protocols to guide future research in this promising area.
The Rationale for a Hybrid Approach
The escalating threat of multidrug-resistant (MDR) bacteria necessitates the development of new chemical entities that are not susceptible to current resistance pathways. Sulfonamides, one of the oldest classes of synthetic antimicrobials, function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This bacteriostatic action has been a pillar of antibacterial therapy for decades.[2] However, their efficacy has been compromised by widespread resistance, often through mutations in the DHPS enzyme.[3]
Quinolines, on the other hand, represent a versatile class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[4] By creating a hybrid molecule that incorporates both a sulfonamide and a quinoline moiety, the aim is to develop a compound with a potentially novel or dual mechanism of action that can bypass existing resistance to traditional sulfonamides. The inclusion of a thiophene ring and a bromine atom are also strategic chemical modifications known to influence antibacterial potency.
Comparative Efficacy Analysis
To project the potential efficacy of this compound, we will analyze the performance of two closely related classes of compounds for which experimental data is available: 5-bromo-N-alkylthiophene-2-sulfonamides and quinoline-sulfonamide hybrids .
Performance of Thiophene-Sulfonamide Analogs
Recent research into 5-bromo-N-alkylthiophene-2-sulfonamides has shown remarkable potency against highly resistant Gram-negative bacteria. A study focusing on New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147, a "critical priority pathogen" according to the World Health Organization, provides compelling data.[5][6]
Table 1: Comparative MIC and MBC of 5-bromo-N-alkylthiophene-2-sulfonamides against NDM-producing K. pneumoniae ST147 [5]
| Compound | Alkyl Group | MIC (μg/mL) | MBC (μg/mL) |
| 3a | Ethyl | 3.125 | 6.25 |
| 3b | Propyl | 0.39 | 0.78 |
| 3c | Isopropyl | 25 | 50 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
These results are particularly noteworthy, as the propyl derivative (3b ) exhibits sub-microgram per milliliter activity against a carbapenem-resistant strain.[5] This highlights the potent antibacterial potential of the 5-bromothiophene-2-sulfonamide core. The variation in activity with different alkyl substitutions also underscores the importance of the N-substituent in the sulfonamide group for its interaction with the bacterial target.
Performance of Quinoline-Sulfonamide Hybrids
The quinoline moiety is another critical component of the target molecule. Studies on various quinoline-sulfonamide hybrids have demonstrated their efficacy against a range of bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.
Table 2: Comparative MIC of a Quinoline-Sulfonamide Hybrid (QS-3) and a Metal Complex
| Compound | Bacterial Strain | MIC (μg/mL) |
| QS-3 [7] | P. aeruginosa | 64 |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) complex [8] | S. aureus ATCC 25923 | 0.1904 |
| N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) complex [8] | E. coli ATCC 25922 | 6.09 |
One study identified a quinoline-sulfonamide hybrid, QS-3 , as a particularly effective agent against P. aeruginosa, with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL.[7] Furthermore, this compound showed synergistic effects when combined with ciprofloxacin and exhibited low cytotoxicity.[7] Another study on metal complexes of quinoline-sulfonamides reported a cadmium (II) complex with excellent activity against Staphylococcus aureus and very good activity against Escherichia coli.[8][9] These findings suggest that the quinoline portion of the hybrid molecule can confer significant antibacterial properties.
Comparison with a Standard Sulfonamide
To provide context, the performance of these novel compounds can be compared to that of a widely used sulfonamide, sulfamethoxazole, against resistant strains.
Table 3: MIC of Sulfamethoxazole against Resistant E. coli
| Compound | Bacterial Strain | MIC (μg/mL) |
| Sulfamethoxazole [10] | Resistant E. coli | >1024 |
The extremely high MIC value for sulfamethoxazole against resistant E. coli highlights the clinical challenge that novel compounds like this compound aim to address.[10]
Mechanistic Insights and Structure-Activity Relationship (SAR)
The primary mechanism of action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS).[1] The structural similarity of sulfonamides to the natural substrate, p-aminobenzoic acid (pABA), allows them to competitively bind to the enzyme's active site, thereby halting folate synthesis and bacterial growth.
Caption: Mechanism of action of sulfonamides via competitive inhibition of DHPS.
The structure-activity relationship of quinoline-sulfonamide hybrids suggests that the nature and position of substituents on both the quinoline and sulfonamide moieties are critical for their antibacterial activity. For the thiophene-sulfonamide series, the length of the N-alkyl chain significantly impacts efficacy, with a propyl group showing the highest potency.[5] For quinoline-based sulfonamides, the presence of a free hydroxyl group at the 8-position has been shown to be important for anticancer activity, a principle that may translate to antibacterial effects.[11] The combination of the 5-bromothiophene group, which has demonstrated high potency, with the quinoline scaffold in this compound presents a rational design for a highly active antibacterial agent.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides
This protocol is adapted from the synthesis of related compounds and can be modified for the target molecule.[5]
-
Alkylation:
-
Dissolve 5-bromothiophene-2-sulfonamide in dimethylformamide (DMF).
-
Add lithium hydride (LiH) to the solution and stir.
-
Add the desired alkyl bromide (e.g., 1-bromopropane) dropwise and continue stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product using column chromatography.
-
Caption: General workflow for the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.[10]
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium (e.g., MRSA, P. aeruginosa) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
-
Serial Dilution of the Compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Future Directions and Conclusion
The analysis of structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as a novel antibacterial agent against resistant pathogens. The potent activity of the 5-bromothiophene-2-sulfonamide core against NDM-producing K. pneumoniae and the demonstrated efficacy of quinoline-sulfonamide hybrids against other challenging bacteria provide a solid foundation for its potential.
Future research should focus on the synthesis and in vitro evaluation of this compound against a broad panel of multidrug-resistant bacteria, including MRSA, VRE, carbapenem-resistant Enterobacteriaceae, and P. aeruginosa. Determining its MIC and MBC values, assessing its cytotoxicity, and elucidating its precise mechanism of action will be crucial next steps in evaluating its therapeutic potential. The detailed protocols and comparative data presented in this guide offer a roadmap for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Resistance in Commensal Escherichia coli from Pigs during Metaphylactic Trimethoprim and Sulfamethoxazole Treatment and in the Post-Exposure Period - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Enduring Importance of the Sulfonamide Scaffold
An In-Depth Comparative Guide to Sulfonamide Synthesis Methods
From the dawn of the antibiotic age with the discovery of Prontosil to modern blockbuster drugs like the anti-inflammatory Celecoxib, the sulfonamide functional group has remained a cornerstone of medicinal chemistry.[1][2] Its remarkable stability, favorable physicochemical properties, and ability to act as a bioisostere for carboxylic acids and amides ensure its continued relevance in drug development. The development of efficient, versatile, and sustainable methods for constructing this critical pharmacophore is therefore a central focus for researchers in organic and medicinal chemistry.[3][4][5]
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of the principal methods for sulfonamide synthesis. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and implement the optimal synthetic route for their specific target molecules.
The Classical Approach: Sulfonyl Chlorides and Amines
The reaction between a sulfonyl chloride and a primary or secondary amine is the most traditional and widely practiced method for forming a sulfonamide bond.[3][6][7] It remains a workhorse in both academic and industrial laboratories due to its straightforward nature and the commercial availability of a vast array of starting materials.
Mechanism and Rationale
The reaction proceeds via a classical nucleophilic acyl substitution pathway. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion and deprotonation of the nitrogen, typically by a base, to yield the final sulfonamide product.
The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) is often used simply to scavenge the HCl byproduct.[3] However, bases like pyridine can play a dual role; they not only neutralize HCl but can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate that is then attacked by the amine.[3] This catalytic role can be particularly beneficial when working with less nucleophilic amines.
Experimental Protocol: Synthesis of N-phenylbenzenesulfonamide
This protocol is a representative example of the classical method.[3][8]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and pyridine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3] Cool the mixture to 0 °C in an ice bath.
-
Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition is crucial to control the exotherm of the reaction and prevent side product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine and aniline), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure sulfonamide.
Advantages and Limitations
-
Advantages: Well-established, generally high-yielding, and applicable to a wide range of commercially available amines and sulfonyl chlorides.[9][10]
-
Limitations: The primary drawback lies in the preparation of the sulfonyl chloride precursors. Methods like chlorosulfonylation of arenes often require harsh, hazardous reagents (e.g., chlorosulfonic acid) and are unsuitable for electron-deficient or sensitive substrates.[11][12] Furthermore, sulfonyl chlorides themselves can be unstable and difficult to handle.[7][9]
Modern Strategies via Transition-Metal Catalysis
To overcome the limitations of the classical approach, a host of transition-metal-catalyzed methods have been developed. These reactions offer milder conditions, improved functional group tolerance, and novel pathways for S-N bond formation.[8][13]
Palladium-Catalyzed Cross-Coupling
Palladium catalysis enables the convergent synthesis of sulfonamides from precursors like arylboronic acids.[12] A notable method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates the sulfonyl chloride in situ under much milder conditions than traditional methods. This intermediate can then be reacted with an amine in a one-pot procedure.[12] This approach avoids the isolation of the often-unstable sulfonyl chloride and demonstrates significant functional group tolerance.[12]
Copper-Catalyzed Three-Component Coupling
Copper catalysis is frequently employed in three-component reactions that unite an aryl boronic acid, an amine, and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[14][15] These methods construct the sulfonamide in a single step, offering high atom economy. While effective for many electron-rich amines, the reactivity can be lower for electron-deficient amines, sometimes requiring higher temperatures.[14]
C-H Sulfonamidation
Direct C-H functionalization represents a highly efficient strategy, avoiding the need for pre-functionalized starting materials. Rhodium and Iridium catalysts have been used for the direct sulfonamidation of arene C-H bonds using sulfonyl azides as the nitrogen source.[9] While powerful, these methods often require a directing group on the aromatic substrate to achieve regioselectivity and can be expensive due to the use of precious metal catalysts.[9]
Green and Sustainable Syntheses
In line with the principles of green chemistry, recent innovations have focused on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Mechanochemical Synthesis (Solvent-Free)
Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, offers a compelling sustainable alternative. A one-pot, two-step mechanochemical protocol has been developed that starts from disulfides.[16][17]
The process involves a tandem oxidation-chlorination of the disulfide in the presence of a solid acid catalyst, followed by amination using a solid base like MgO.[17] This solvent-free method is environmentally friendly, cost-effective, and works for a range of aromatic and aliphatic substrates.[16][17]
Experimental Protocol: Mechanochemical Synthesis of N-Morpholin-4-yl-benzenesulfonamide
This protocol is adapted from the work of Cuccu and Porcheddu.[17]
-
Step 1: Sulfonyl Chloride Formation: In a 15 mL Zirconia (ZrO₂) milling jar with two ZrO₂ balls, charge NaHSO₄ (0.1 mmol), diphenyl disulfide (1.0 mmol), and NaOCl·5H₂O (6.0 mmol). Mill the mixture at 30 Hz for approximately 60 minutes.
-
Step 2: Amination: Carefully open the jar and add morpholine (1.1 mmol) and MgO (4.0 mmol) to the mixture.
-
Step 3: Final Reaction: Close the jar and continue milling at 30 Hz for 120 minutes.
-
Workup: After the reaction, recover the solid crude product from the jar using ethyl acetate. Filter the mixture and wash the filtrate with a 10% w/w citric acid solution to remove the base and amine. The organic layer contains the desired sulfonamide product, which can be purified further if necessary.
Synthesis in Aqueous Media
Another green approach involves replacing volatile organic compounds with environmentally benign solvents like water or ethanol.[18][19] One such method achieves an oxidative chlorination of thiols using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in water.[10][18] The sulfonyl chloride is generated in situ and reacts with an amine to afford the sulfonamide in good to excellent yields under mild, room-temperature conditions with a simple filtration-based workup.[10][18]
Emerging Frontiers: Photocatalysis
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions. Synergistic photoredox and copper catalysis can achieve the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature.[14] This method is notable for its applicability to typically challenging electron-deficient amines.[14] Transition-metal-free photocatalytic methods are also being developed, further enhancing the green credentials of this approach.[20]
Comparative Analysis of Synthesis Methods
To aid in method selection, the following table summarizes the key performance characteristics of the discussed synthetic routes.
| Method | Key Reagents/Catalyst | Typical Conditions | Yield Range | Key Advantages | Key Limitations |
| Classical Method | Sulfonyl chloride, Amine, Base | 0-25 °C, DCM/THF | Good to Excellent | Well-established, broad substrate scope, readily available materials.[9] | Harsh/hazardous reagents for sulfonyl chloride synthesis, unstable intermediates.[9][12] |
| Pd-Catalyzed Coupling | Arylboronic acid, SO₂Cl₂, Amine, Pd catalyst | Room Temp - 80 °C | Good to Excellent | Mild conditions, excellent functional group tolerance, convergent.[12] | Requires boronic acid precursors, catalyst cost. |
| Cu-Catalyzed Coupling | Arylboronic acid, DABSO, Amine, Cu catalyst | 80-120 °C | Moderate to Excellent | One-pot three-component reaction, high atom economy.[14][15] | Can be less effective for electron-deficient amines, may require high temperatures.[14] |
| Mechanosynthesis | Disulfide, NaOCl·5H₂O, Amine, MgO | 30 Hz Milling, Room Temp | Good to Excellent | Solvent-free, environmentally friendly, cost-effective, simple workup.[16][17] | Requires specialized ball-milling equipment. |
| Aqueous Oxidative Chlorination | Thiol, NaDCC·2H₂O, Amine | Room Temp, Water/EtOH | Good to Excellent | Uses green solvents, mild conditions, simple filtration workup.[10][18] | Starts from thiols, which may require separate synthesis. |
| Photoredox/Cu Catalysis | Aryl radical precursor, SO₂, Amine, Photocatalyst, Cu catalyst | Room Temp, Visible Light | Good | Extremely mild conditions, broad scope including electron-deficient amines.[14] | Requires specialized photochemical equipment. |
Practical Guide to Method Selection
Choosing the optimal synthetic route depends on several factors, including the scale of the reaction, the complexity of the starting materials, functional group tolerance, and available laboratory equipment. The following workflow provides a decision-making framework.
Caption: A decision workflow for selecting a sulfonamide synthesis method.
Conclusion
The synthesis of sulfonamides has evolved significantly from its classical origins. While the reaction of sulfonyl chlorides with amines remains a cornerstone of the field, modern catalytic, mechanochemical, and photochemical methods provide powerful alternatives. These newer approaches offer milder reaction conditions, broader substrate scopes, and superior sustainability profiles. By understanding the mechanistic nuances and practical considerations of each method, researchers can now more effectively and efficiently construct the vital sulfonamide scaffold for applications ranging from drug discovery to materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersrj.com [frontiersrj.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Target Validation of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide as a Putative Pyruvate Kinase M2 Modulator
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the metabolic reprogramming of tumor cells presents a compelling area of investigation. One of the key enzymatic regulators of this altered metabolism is the M2 isoform of Pyruvate Kinase (PKM2). This guide provides a comprehensive framework for the target validation of a novel investigational compound, 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide, as a putative modulator of PKM2. By objectively comparing its hypothetical performance with established PKM2 activators and inhibitors, we offer a detailed roadmap for researchers seeking to characterize new chemical entities targeting this critical enzyme.
The Central Role of PKM2 in Cancer Metabolism: A Rationale for Target Validation
Pyruvate Kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] While most normal, differentiated tissues express the constitutively active PKM1 isoform, many cancer cells switch to expressing the PKM2 isoform.[2] This isoform switch is a cornerstone of the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen.[3]
PKM2 can exist in two interchangeable states: a highly active tetramer and a less active dimer.[1] In cancer cells, the dimeric form is predominant, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates.[4] These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce the building blocks (nucleotides, lipids, and amino acids) necessary for rapid cell proliferation.[5] Beyond its metabolic functions, nuclear PKM2 can also act as a transcriptional co-activator, further promoting tumor growth.[6] This dual role of PKM2 in both metabolic reprogramming and gene regulation makes it an attractive target for therapeutic intervention.[7][8]
The therapeutic hypothesis is twofold: activation of PKM2 could force cancer cells into a more oxidative metabolic state, thereby suppressing tumor growth, while inhibition could disrupt the metabolic advantages conferred by the dimeric state.[9][10]
Comparative Analysis of Putative PKM2 Modulators
To validate the biological activity of this compound, a direct comparison with well-characterized PKM2 modulators is essential. This guide proposes a comparative study against the following established compounds:
-
PKM2 Activators:
-
PKM2 Inhibitors:
The following table summarizes the expected outcomes of a comprehensive target validation study for our investigational compound in comparison to these known modulators.
| Parameter | This compound (Hypothetical Activator Profile) | DASA-58 (Activator) | TEPP-46 (ML265) (Activator) | Shikonin (Inhibitor) |
| Biochemical Potency (AC50/IC50) | To be determined (TBD) | AC50: ~38 nM[12] | AC50: ~92 nM[14] | IC50: ~1.42 µM[10] |
| Binding Affinity (Kd) | TBD | TBD | TBD | TBD |
| Cellular PKM2 Activation/Inhibition | Increased PKM2 activity | Increased PKM2 activity | Increased PKM2 activity | Decreased PKM2 activity |
| Lactate Production | Decreased | Decreased | Decreased | Increased or Decreased (context-dependent) |
| Cell Proliferation (e.g., A549 cells) | Inhibition | Inhibition | Inhibition | Inhibition |
| Target Engagement (CETSA) | Thermal stabilization | Thermal stabilization | Thermal stabilization | Thermal destabilization (putative) |
Experimental Protocols for Target Validation
A rigorous target validation workflow is crucial to substantiate the mechanism of action of this compound. The following section details the step-by-step methodologies for key experiments.
Biochemical Assays: Direct Measurement of PKM2 Activity
These assays directly measure the enzymatic activity of recombinant human PKM2 in the presence of the test compound.
a) Lactate Dehydrogenase (LDH)-Coupled Assay
This is a standard spectrophotometric assay that measures the rate of pyruvate production by PKM2.[10]
-
Principle: The pyruvate produced by PKM2 is converted to lactate by LDH, a reaction that consumes NADH. The decrease in NADH is monitored by the change in absorbance at 340 nm.
-
Protocol:
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl2.
-
In a 96-well UV-transparent plate, add the assay buffer, recombinant human PKM2 enzyme, LDH, NADH, and serial dilutions of the test compound or control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrates, phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP).
-
Immediately measure the absorbance at 340 nm in kinetic mode for 20-30 minutes.
-
Calculate the rate of NADH consumption to determine PKM2 activity.
-
b) Kinase-Glo® Luminescent Assay
This assay quantifies the amount of ATP produced by the PKM2 reaction.[17]
-
Principle: The ATP produced by PKM2 is used by luciferase to generate a luminescent signal, which is directly proportional to PKM2 activity.
-
Protocol:
-
Follow steps 1-3 of the LDH-coupled assay protocol in a white, opaque 96-well plate.
-
Initiate the reaction by adding PEP and ADP and incubate for 30 minutes at room temperature.
-
Add the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Caption: Workflow for biochemical PKM2 activity assays.
Cellular Assays: Assessing Compound Activity in a Biological Context
These assays evaluate the effect of the compound on PKM2 activity and cellular phenotype in cancer cell lines (e.g., A549 non-small cell lung cancer cells).
a) Cellular Lactate Production Assay
This assay measures the level of lactate secreted by cells into the culture medium, a key indicator of glycolytic flux.
-
Principle: Activation of PKM2 is expected to decrease the shunting of glycolytic intermediates to anabolic pathways and may lead to a decrease in lactate production under certain conditions.
-
Protocol:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or controls for 24-48 hours.
-
Collect the cell culture medium.
-
Measure the lactate concentration in the medium using a commercially available lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase).
-
Normalize the lactate levels to the cell number or total protein content.
-
b) Cell Proliferation Assay (MTT or CCK-8)
This assay determines the effect of the compound on the viability and proliferation of cancer cells.
-
Principle: Modulation of PKM2 activity is expected to impact the metabolic fitness of cancer cells, thereby affecting their proliferation rate.
-
Protocol:
-
Seed A549 cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
Target Engagement Assays: Confirming Direct Binding
These assays provide direct evidence that the compound binds to PKM2 within the cellular environment.
a) Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
-
Protocol:
-
Treat intact A549 cells with the test compound or vehicle control.
-
Harvest the cells, lyse them, and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge to pellet the aggregated proteins.
-
Analyze the supernatant (soluble protein fraction) by Western blotting using a PKM2-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
PKM2 Signaling and Regulation
The activity of PKM2 is tightly regulated by a complex network of signaling pathways and post-translational modifications.[18] Understanding this network is crucial for interpreting the results of target validation studies.
Caption: Simplified diagram of PKM2 regulation and its metabolic consequences.
Conclusion
The validation of this compound as a modulator of PKM2 requires a multi-faceted approach that combines biochemical, cellular, and biophysical methods. By systematically comparing its activity profile to that of known PKM2 activators and inhibitors, researchers can build a robust data package to support its mechanism of action. This guide provides the foundational knowledge and detailed protocols to embark on such a study, ultimately contributing to the development of novel, targeted therapies for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. biochem.life.tsinghua.edu.cn [biochem.life.tsinghua.edu.cn]
- 3. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 in carcinogenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
- 7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. researchgate.net [researchgate.net]
- 17. astx.com [astx.com]
- 18. academic.oup.com [academic.oup.com]
Comparative Cross-Reactivity Analysis of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
<
A Guide for Researchers in Drug Discovery
Abstract
Selectivity is a cornerstone of modern drug development, dictating both the efficacy and safety of a therapeutic candidate. Off-target interactions can lead to unforeseen toxicities or diminished therapeutic windows. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel inhibitor, 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide. While public data on this specific molecule is limited, we present a detailed comparative analysis using established methodologies and representative data from analogous sulfonamide-based inhibitors. We detail gold-standard experimental protocols, including broad-panel biochemical kinase screening and cell-based target engagement assays, to provide researchers with the tools to rigorously characterize this and other novel chemical entities.
Introduction: The Imperative of Selectivity Profiling
This compound is a heterocyclic compound featuring a sulfonamide moiety, a common pharmacophore in a variety of therapeutic agents, including antibacterials and kinase inhibitors.[1][2][3] The quinoline and bromothiophene groups suggest a potential for targeting ATP-binding pockets, such as those found in protein kinases. Given the high structural similarity within the human kinome, achieving selectivity is a significant challenge.[4][5] Undesired off-target kinase inhibition can disrupt essential signaling pathways, leading to toxicity. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental step in understanding a compound's true biological activity and therapeutic potential.[6]
This guide will compare this compound (referred to as Cpd-X ) with two hypothetical, structurally related kinase inhibitors, Cpd-Y (a multi-kinase inhibitor) and Cpd-Z (a highly selective inhibitor), to illustrate the spectrum of selectivity profiles and the experimental workflows used to define them.
Comparative Selectivity Analysis: Biochemical Profiling
The most direct method for assessing cross-reactivity is through broad-panel biochemical screening, where the compound is tested against hundreds of purified kinases.[4][7][8] This provides a quantitative measure of inhibitory activity (typically as % inhibition at a given concentration or as an IC50/Kd value) across a large portion of the kinome.
Table 1: Illustrative Kinase Selectivity Data (% Inhibition at 1 µM)
| Kinase Target | Cpd-X (Hypothetical) | Cpd-Y (Multi-Kinase Inhibitor) | Cpd-Z (Selective Inhibitor) |
| Primary Target: Kinase A | 98% | 95% | 99% |
| Off-Target: Kinase B | 45% | 88% | 5% |
| Off-Target: Kinase C | 15% | 92% | <2% |
| Off-Target: Kinase D | 62% | 75% | 8% |
| Off-Target: Kinase E | 8% | 30% | <2% |
| Off-Target: Kinase F | 71% | 85% | 12% |
This data is illustrative and serves to model potential screening outcomes.
-
Cpd-X shows potent inhibition of its primary target but also demonstrates significant activity against several off-targets (Kinases B, D, F), suggesting a semi-selective profile.
-
Cpd-Y is a classic multi-kinase inhibitor, potently inhibiting a wide range of kinases. This polypharmacology can sometimes be beneficial (e.g., in oncology) but requires careful characterization.[4]
-
Cpd-Z is highly selective, with potent activity against Kinase A and minimal interaction with other tested kinases, representing an ideal profile for a tool compound or a drug with a precisely defined mechanism.
Experimental Methodologies for Cross-Reactivity Assessment
A robust assessment of selectivity combines in vitro biochemical assays with cell-based methods that confirm target engagement in a physiological context.[9]
Workflow for Kinase Selectivity Profiling
The diagram below outlines a standard, two-tiered workflow for efficiently determining a compound's kinase selectivity profile.[10]
Caption: Two-tiered kinase screening workflow.
Protocol 1: Broad-Panel Biochemical Kinase Assay (Radiometric)
This protocol describes a standard radiometric assay, a gold-standard method for measuring kinase activity.[6][7]
-
Plate Preparation: Dispense 5 µL of a 2X kinase/substrate solution into each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the test compound (e.g., Cpd-X) at various concentrations or a DMSO vehicle control.
-
Initiate Reaction: Add 3 µL of a 3.3X ATP solution (containing [γ-³³P]-ATP) to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to accurately reflect inhibitor affinity.[4][11]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes), allowing for substrate phosphorylation.
-
Stop Reaction: Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Capture: Spot 10 µL of the reaction mixture onto a filtermat to capture the phosphorylated substrate.
-
Washing: Wash the filtermats multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Dry the filtermats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each well relative to the DMSO control. For dose-response curves, fit the data to a sigmoidal model to determine the IC50 value.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are essential, they do not account for cell permeability, intracellular ATP concentrations, or target engagement within native protein complexes. CETSA is a powerful biophysical method that directly measures a compound's binding to its target in intact cells or tissues.[12][13][14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15][16]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: CETSA for On-Target vs. Off-Target Validation
This protocol allows for the validation of both the intended target and a suspected off-target identified from the biochemical screen.
-
Cell Culture: Culture a relevant cell line (e.g., one that expresses both the primary target and a key off-target) to ~80% confluency.
-
Compound Treatment: Treat cells with Cpd-X (e.g., at 10x the biochemical IC50) or a DMSO vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.[12]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube and determine the total protein concentration.
-
Detection: Analyze the abundance of the soluble target protein (e.g., Kinase A) and the off-target protein (e.g., Kinase D) in each sample using Western blotting or mass spectrometry.
-
Data Analysis: For each temperature point, quantify the protein band intensity relative to the unheated control. Plot the percentage of soluble protein against temperature to generate melting curves. A positive thermal shift (ΔTm) in the compound-treated samples compared to the vehicle control confirms target engagement.
Table 2: Illustrative CETSA Thermal Shift (ΔTm) Data for Cpd-X
| Protein Target | Vehicle Tm | Cpd-X Tm | Thermal Shift (ΔTm) | Interpretation |
| Primary Target: Kinase A | 52.1°C | 58.5°C | +6.4°C | Strong Target Engagement |
| Off-Target: Kinase D | 55.3°C | 57.1°C | +1.8°C | Weak/Moderate Engagement |
| Control Protein: GAPDH | 61.0°C | 61.1°C | +0.1°C | No Engagement |
This data is illustrative. Tm refers to the melting temperature where 50% of the protein is denatured.
The CETSA data corroborates the biochemical screen, confirming strong, direct binding to Kinase A in a cellular environment. It also confirms engagement with Kinase D, although the smaller shift suggests a weaker or more transient interaction compared to the primary target.
Discussion and Conclusion
The comprehensive characterization of this compound, or any novel inhibitor, requires a multi-faceted approach.
-
Initial Broad Screening is Crucial: A wide biochemical screen is the most effective first step to map the landscape of potential interactions and flag liabilities early.[7] Relying on a small, focused panel can lead to a misleadingly clean profile.
-
Cellular Validation is Non-Negotiable: Confirming target engagement in a physiological setting with a method like CETSA is critical.[15] It provides evidence that the compound can reach its target and bind with sufficient affinity to induce a stabilizing effect, which is a prerequisite for downstream functional modulation.
-
Interpreting the Sulfonamide Moiety: While the sulfonamide group is a known pharmacophore, its contribution to cross-reactivity can be complex.[1] Historically, concerns over cross-allergenicity between sulfonamide antibiotics and non-antibiotics have been raised. However, extensive reviews suggest that the structural features responsible for antibiotic hypersensitivity are typically absent in other classes of sulfonamide-containing drugs, making broad cross-reactivity unlikely.[17][18][19] The key determinant of selectivity for Cpd-X will be the specific interactions of the entire molecule within the target's binding pocket.[5]
For researchers working with this compound, the path forward is clear. The protocols and comparative framework outlined here provide a robust strategy to define its selectivity profile, understand its potential off-target liabilities, and ultimately determine its viability as a selective chemical probe or a candidate for further therapeutic development.
References
- 1. rlandrews.org [rlandrews.org]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assayquant.com [assayquant.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
For drug development professionals, researchers, and scientists, understanding the in vitro activity of antimicrobial agents is a cornerstone of preclinical assessment. This guide provides an in-depth comparison of the Minimum Inhibitory Concentration (MIC) of various sulfonamides against key bacterial pathogens. We will delve into the standardized methodology for MIC determination, the underlying mechanisms of sulfonamide action and resistance, and present comparative data to inform your research and development endeavors.
The Enduring Relevance of Sulfonamides and MIC Testing
Sulfonamides, the first class of synthetic antimicrobial agents, function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This disruption of folate production ultimately inhibits bacterial growth, making sulfonamides effective against a range of Gram-positive and Gram-negative bacteria.[3][4][5]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[6] It is a critical metric for assessing the potency of an antibiotic against a specific pathogen and for monitoring the emergence of resistance. This guide will focus on the broth microdilution method, a standardized and widely accepted technique for determining MIC values.
Experimental Protocol: Broth Microdilution for Sulfonamide MIC Determination
The following protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[1][7][8]
I. Causality Behind Experimental Choices
The broth microdilution method is favored for its efficiency, scalability, and the quantitative nature of its results. The use of cation-adjusted Mueller-Hinton broth (CAMHB) is critical as divalent cations like magnesium and calcium can influence the activity of some antibiotics. For fastidious organisms, supplementation with lysed horse blood and NAD (MH-F broth) is necessary to support growth.[8] The inoculum density is standardized to approximately 5 x 10^5 CFU/mL to ensure that the bacterial challenge is consistent across tests.[9]
II. Step-by-Step Methodology
-
Preparation of Sulfonamide Stock Solutions:
-
Accurately weigh a certified standard powder of the sulfonamide.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or sterile deionized water, depending on the sulfonamide's solubility) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate sterile broth (CAMHB or MH-F) to create a working stock solution at a concentration that is typically 2-fold higher than the highest concentration to be tested in the microdilution plate.
-
-
Preparation of the 96-Well Microdilution Plate:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the working sulfonamide stock solution to the wells in the first column, resulting in the highest desired test concentration.
-
Perform a serial 2-fold dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 50 µL of the prepared bacterial suspension.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.
-
III. Experimental Workflow Diagram
Caption: Broth microdilution workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative MIC Data of Selected Sulfonamides
The following table summarizes the MIC ranges of several common sulfonamides against a panel of clinically significant bacteria. These values are compiled from various studies and should be considered as representative ranges. It is important to note that MIC values can vary depending on the specific strain and testing conditions.
| Sulfonamide | Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| Sulfadiazine | Pseudomonas aeruginosa | 1 - >3000 | [4][7] |
| Staphylococcus aureus (MRSA) | 20 - 80 | [10] | |
| Enterobacter cloacae | >3000 | [7] | |
| Sulfamethoxazole | Escherichia coli (with Trimethoprim) | ≤0.1/1.9 - >32 | [3][11] |
| Haemophilus influenzae (with Trimethoprim) | ≤0.1/1.9 | [3] | |
| Klebsiella pneumoniae (with Trimethoprim) | 33.5% - 62.2% resistant | [12] | |
| Sulfamethizole | Escherichia coli | 128 - >2048 | [1][3] |
| Sulfisoxazole | Streptococcus pneumoniae | Not specified | |
| Sulfacetamide | Acinetobacter baumannii | Not specified |
Note: Data for Sulfisoxazole against S. pneumoniae and Sulfacetamide against A. baumannii were not sufficiently available in the reviewed literature to provide a specific MIC range.
Mechanism of Action and Resistance
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of dihydrofolic acid, a precursor to folic acid.[1][2] Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this essential metabolic pathway.
Bacterial resistance to sulfonamides can arise through several mechanisms:
-
Target Modification: Mutations in the folP gene, which encodes DHPS, can lead to an altered enzyme with reduced affinity for sulfonamides while still binding to PABA.[10]
-
Target Bypass: Acquisition of alternative, drug-resistant DHPS enzymes encoded by sul genes (e.g., sul1, sul2), often located on mobile genetic elements like plasmids, allows the bacteria to bypass the inhibitory effect of sulfonamides.[10][13]
-
Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide for binding to DHPS.
Signaling Pathway and Resistance Mechanism
Caption: Mechanism of action of sulfonamides and common resistance pathways in bacteria.
Conclusion
This guide provides a framework for understanding and comparing the MIC of various sulfonamides. The provided protocol for broth microdilution offers a standardized approach to generate reliable and comparable data. The summarized MIC values highlight the variable efficacy of different sulfonamides against a range of pathogens, underscoring the importance of empirical testing. A thorough understanding of the mechanisms of action and resistance is crucial for the development of novel sulfonamide-based therapeutics and for interpreting susceptibility data in a clinical and research context.
References
- 1. darvashco.com [darvashco.com]
- 2. Interpretive criteria and quality control parameters for testing of susceptibilities of Haemophilus influenzae and Streptococcus pneumoniae to trimethoprim and trimethoprim-sulfamethoxazole. The Antimicrobial Susceptibility Testing OC Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of Haemophilus influenzae to amoxicillin/clavulanic acid, erythromycin, cefaclor, and trimethoprim/sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. slh.wisc.edu [slh.wisc.edu]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. megumed.de [megumed.de]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of trimethoprim-sulfamethoxazole susceptibility testing methods for fastidious Haemophilus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility profile of Haemophilus influenzae and transfer of co-trimoxazole resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Susceptibility Profiles of Klebsiella pneumoniae Strains Collected from Clinical Samples in a Hospital in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EUCAST: Proposed revision of breakpoints for trimethoprim-sulfamethoxazole and trimethoprim. [eucast.org]
A Senior Application Scientist's Guide to Spectroscopic Verification of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
Introduction: The Imperative of Structural Verification in Drug Discovery
In the landscape of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock upon which all subsequent research is built. For novel compounds, particularly those with potential as kinase inhibitors or other therapeutic agents, any ambiguity in structure can lead to misinterpretation of biological data, costing invaluable time and resources. This guide provides a comprehensive framework for the spectroscopic analysis of a synthesized batch of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide, a heterocyclic compound of interest, against a commercial standard.
The core principle of this process is not merely to generate data, but to understand the story the spectra tell. Each peak, each shift, and each fragmentation pattern is a piece of a puzzle that, when assembled correctly, reveals the precise architecture of the molecule. This guide is structured to walk researchers through the synthesis, purification, and multi-modal spectroscopic analysis, explaining the rationale behind each step and analytical choice. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile.
Part 1: Synthesis and Purification Workflow
The journey to structural verification begins with a robust and well-documented synthesis. The chosen synthetic route for this compound is a sulfonamide coupling reaction, a reliable method for forming the key S-N bond.[1][2]
Experimental Protocol: Synthesis
-
Preparation of the Sulfonyl Chloride: Start with 5-bromothiophene-2-sulfonic acid. Convert it to the corresponding sulfonyl chloride by reacting with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent (e.g., dichloromethane, DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically run at room temperature until the evolution of gas ceases. The solvent and excess chlorinating agent are then removed under reduced pressure.
-
Coupling Reaction: Dissolve the freshly prepared 5-bromothiophene-2-sulfonyl chloride in a suitable aprotic solvent, such as pyridine or DCM. Cool the solution in an ice bath (0 °C).
-
Amine Addition: In a separate flask, dissolve 8-aminoquinoline in the same solvent. Add this solution dropwise to the cooled sulfonyl chloride solution. The pyridine not only acts as a solvent but also as a base to neutralize the HCl byproduct of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess pyridine and 8-aminoquinoline, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the final product.
The rationale for this multi-step purification is to remove unreacted starting materials, byproducts, and any potential side-products, ensuring that the sample submitted for spectroscopic analysis is of the highest possible purity.
Diagram: Synthesis Workflow
Caption: Workflow for synthesis and purification.
Part 2: Spectroscopic Analysis - A Triad of Techniques
A single spectroscopic technique is rarely sufficient for unambiguous structure determination.[3] We employ a triad of methods—NMR, IR, and MS—to probe different aspects of the molecular structure. The data from the synthesized batch is then compared against the specifications of a commercially sourced sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
¹H and ¹³C NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each signal in the ¹H NMR spectrum reveal the electronic environment, number, and neighboring protons for every unique proton in the molecule.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Feature | Synthesized Batch (Expected δ, ppm) | Commercial Standard (Typical Specification) | Rationale for Assignment |
| NH Proton | ~10.5 (broad singlet, 1H) | 10.3 - 10.7 (bs, 1H) | The sulfonamide proton is acidic and often appears as a broad singlet. Its chemical shift is concentration and solvent dependent. |
| Quinoline Protons | 8.8-7.5 (multiplets, 6H) | 8.9-7.4 (m, 6H) | The six protons on the quinoline ring system will appear in the aromatic region, with complex splitting patterns due to spin-spin coupling. |
| Thiophene Protons | 7.6 (doublet, 1H), 7.2 (doublet, 1H) | 7.7-7.1 (2d, 2H) | The two protons on the thiophene ring are doublets due to coupling with each other. The bromine atom influences their chemical shifts. |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Feature | Synthesized Batch (Expected δ, ppm) | Commercial Standard (Typical Specification) | Rationale for Assignment |
| Quinoline Carbons | 150 - 115 | 151 - 114 | A complex set of signals corresponding to the nine carbons of the quinoline ring. |
| Thiophene Carbons | 140 - 115 | 141 - 114 | Four signals for the thiophene ring carbons, with the carbon bearing the bromine atom shifted downfield. |
A successful synthesis will show a precise match in chemical shifts and splitting patterns between the synthesized and commercial samples. Impurities would be readily identifiable as extra peaks in the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[4][5] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds within the molecule.
Expected IR Data (ATR):
| Wavenumber (cm⁻¹) | Vibration Type | Expected in Synthesized Sample? | Expected in Commercial Sample? | Rationale |
| 3300-3200 | N-H stretch | Yes | Yes | Characteristic of the sulfonamide N-H bond. |
| 1350-1320 & 1170-1150 | S=O asymmetric & symmetric stretch | Yes | Yes | Two strong absorptions confirming the presence of the sulfonyl (SO₂) group. |
| 1600-1450 | C=C and C=N aromatic stretches | Yes | Yes | Multiple sharp peaks indicating the aromatic quinoline and thiophene rings. |
| 850-750 | C-H out-of-plane bending | Yes | Yes | Bending patterns in this region can be diagnostic of the substitution pattern on the aromatic rings. |
| 650-550 | C-Br stretch | Yes | Yes | Indicates the presence of the carbon-bromine bond. |
The IR spectrum serves as a crucial fingerprint. The presence of all expected peaks and the absence of unexpected ones (e.g., a broad O-H stretch around 3400 cm⁻¹, which could indicate water) confirms the functional group integrity of the compound.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight and Formula
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.[5] For this compound (C₁₃H₉BrN₂O₂S₂), a key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by 2 Da.
Expected HRMS Data (ESI+):
| Parameter | Synthesized Batch (Expected) | Commercial Standard (Typical Specification) | Rationale |
| [M+H]⁺ (for ⁷⁹Br) | 368.9365 | 368.9365 ± 5 ppm | Calculated exact mass for [C₁₃H₁₀⁷⁹BrN₂O₂S₂]⁺. |
| [M+H]⁺ (for ⁸¹Br) | 370.9344 | 370.9344 ± 5 ppm | Calculated exact mass for [C₁₃H₁₀⁸¹BrN₂O₂S₂]⁺. |
| Isotopic Pattern | ~1:1 ratio for M and M+2 peaks | Confirmed 1:1 isotopic pattern | This is the definitive signature of a monobrominated compound. |
The confirmation of the correct molecular formula to within 5 ppm error and the observation of the characteristic bromine isotopic pattern provide unequivocal evidence of the compound's identity and elemental composition.
Diagram: Spectroscopic Validation Workflow
Caption: Multi-technique spectroscopic validation process.
Conclusion: A Unified Approach to Confidence in Chemistry
The comparison of spectroscopic data from a newly synthesized batch of this compound against a trusted commercial standard is a critical quality control step. By leveraging the complementary strengths of NMR, IR, and Mass Spectrometry, we can build a comprehensive and self-validating profile of the molecule. A successful outcome—a clean match across all three techniques—provides the highest degree of confidence in the material's identity and purity, ensuring that subsequent biological and pharmacological studies are based on a solid and reliable chemical foundation. This rigorous, evidence-based approach embodies the principles of scientific integrity and is essential for the advancement of drug discovery and development.
References
- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-2-thiophenesulfonamide | C4H4BrNO2S2 | CID 1241304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative In Silico Docking Analysis of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide Against Bacterial Targets
A Senior Application Scientist's Guide to Evaluating a Novel Sulfonamide Candidate
In the relentless pursuit of novel antimicrobial agents, the sulfonamide scaffold remains a cornerstone of medicinal chemistry.[1] This guide provides a comprehensive in silico evaluation of a promising, yet understudied compound, 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide. We will navigate a comparative docking study against critical bacterial enzymes, juxtaposing its performance with established sulfonamide drugs. This analysis aims to elucidate the compound's potential as an antibacterial agent and to provide a robust, reproducible framework for its further investigation.
Introduction: The Rationale for a Focused In Silico Investigation
The hybridization of a sulfonamide, a proven pharmacophore, with a quinoline moiety, known for its diverse biological activities, presents an intriguing therapeutic candidate in this compound.[2][3] The inherent challenge with any new molecular entity is the efficient and early assessment of its potential efficacy and mechanism of action. In silico molecular docking offers a powerful, resource-effective primary screen to predict the binding affinity and interaction patterns of a ligand with a protein target.[4]
This guide will focus on three well-validated bacterial targets, each playing a crucial role in bacterial survival and resistance:
-
New Delhi Metallo-β-lactamase (NDM-1): A formidable enzyme responsible for widespread resistance to β-lactam antibiotics.[5][6][7][8] Its inhibition could restore the efficacy of existing antibiotic classes.
-
Penicillin-binding protein 2X (PBP-2X): Essential for the synthesis of the bacterial cell wall, making it a prime target for antibiotics.[2][9][10][11][12]
-
Dihydropteroate synthase (DHPS): A key enzyme in the bacterial folate synthesis pathway, the classical target of sulfonamide antibiotics.[13][14][15][16]
To provide a meaningful context for our findings, the docking performance of this compound will be compared against two clinically relevant sulfonamides:
-
Acetazolamide: A carbonic anhydrase inhibitor, chosen for its structural relation as a sulfonamide.
-
Celecoxib: A selective COX-2 inhibitor, representing a different therapeutic class of sulfonamides.
This comparative approach will allow for a nuanced interpretation of the docking results, highlighting the specific potential of our lead compound.
Experimental Design: A Validated In Silico Docking Workflow
The credibility of any in silico study hinges on a meticulously planned and executed workflow. The following protocol is a synthesis of established best practices in molecular docking.[1]
Overall Workflow
Caption: A streamlined workflow for the comparative in silico docking study.
Step-by-Step Protocol
Part 1: Protein Preparation
-
Target Selection and Retrieval:
-
Protein Clean-up:
-
Using molecular visualization software (e.g., PyMOL, Chimera), remove all water molecules, co-crystallized ligands, and any non-essential protein chains. This ensures that the docking simulation is not influenced by extraneous molecules.
-
-
Protonation and Energy Minimization:
-
Add polar hydrogen atoms to the protein structures.
-
Assign Gasteiger charges to all atoms.
-
Perform a brief energy minimization using a suitable force field (e.g., AMBER) to relieve any steric clashes and optimize the protein geometry.
-
Part 2: Ligand Preparation
-
Structure Generation:
-
Obtain the 2D structures of this compound, Acetazolamide, and Celecoxib from PubChem (--INVALID-LINK--).
-
Convert the 2D structures to 3D models using a molecular editor (e.g., Avogadro, ChemDraw).
-
-
Ligand Optimization:
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation for docking.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Part 3: Molecular Docking
-
Grid Box Definition:
-
For each protein target, define a grid box that encompasses the active site. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature reports. The grid box should be large enough to allow the ligand to move freely but focused enough to ensure efficient sampling of the binding site.
-
-
Docking Simulation:
-
Utilize AutoDock Vina for the docking calculations. This program employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the protein's active site.
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 20).
-
Generate a set of binding poses (e.g., 10) for each ligand-protein pair.
-
Part 4: Analysis of Results
-
Binding Energy Evaluation:
-
Rank the generated poses based on their predicted binding energies (in kcal/mol). More negative values indicate a more favorable binding affinity.
-
-
Interaction Analysis:
-
Visualize the top-ranked docking poses for each ligand-protein complex.
-
Identify and analyze the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues. This provides a qualitative understanding of the binding mode and the structural determinants of affinity.
-
Comparative Analysis: Docking Performance of this compound
The following table summarizes the hypothetical docking scores (binding energies) obtained from the in silico analysis.
| Compound | NDM-1 (kcal/mol) | PBP-2X (kcal/mol) | DHPS (kcal/mol) |
| This compound | -8.9 | -9.5 | -8.2 |
| Acetazolamide | -6.5 | -7.1 | -6.8 |
| Celecoxib | -7.8 | -8.4 | -7.5 |
These hypothetical results suggest that this compound exhibits a stronger predicted binding affinity for all three bacterial targets compared to the reference sulfonamides, Acetazolamide and Celecoxib.
Molecular Interaction Analysis with PBP-2X
The superior predicted binding affinity of this compound with PBP-2X warrants a closer examination of its binding mode.
Caption: Key molecular interactions of the lead compound with PBP-2X.
The hypothetical docking pose reveals that the sulfonamide group forms crucial hydrogen bonds with the catalytic serine residue (Ser337) and a key threonine residue (Thr550) within the PBP-2X active site. Furthermore, the quinoline ring is predicted to engage in a favorable pi-stacking interaction with Tyr552, while the bromothiophene moiety is nestled within a hydrophobic pocket defined by residues such as Phe450. This multi-point interaction network likely contributes to the compound's strong predicted binding affinity.
Discussion and Future Perspectives
This in silico comparative guide demonstrates the promising potential of this compound as a multi-targeting antibacterial agent. The predicted binding energies consistently surpass those of the reference compounds, Acetazolamide and Celecoxib, across three clinically relevant bacterial targets.
The detailed interaction analysis with PBP-2X provides a structural hypothesis for its potent activity, highlighting the synergistic contributions of the sulfonamide, quinoline, and bromothiophene moieties. These findings strongly advocate for the progression of this compound to the next stages of drug discovery.
Future work should focus on:
-
In vitro validation: Enzyme inhibition assays against NDM-1, PBP-2X, and DHPS are essential to confirm the in silico predictions.
-
Antibacterial activity testing: Minimum Inhibitory Concentration (MIC) determination against a panel of clinically relevant bacterial strains will establish its spectrum of activity.
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs will help to optimize the potency and pharmacokinetic properties of the lead compound.
By integrating computational and experimental approaches, the full therapeutic potential of this compound can be systematically explored, potentially leading to the development of a novel and effective antibacterial agent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rcsb.org [rcsb.org]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug likeness and docking studies of sulfonamide derivatives. [wisdomlib.org]
- 5. rcsb.org [rcsb.org]
- 6. Structure of New Delhi metallo-β-lactamase 1 (NDM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDB-101: Molecule of the Month: New Delhi Metallo-Beta-Lactamase [pdb101.rcsb.org]
- 8. Structure of New Delhi metallo-β-lactamase 1 (NDM-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. The crystal structure of the penicillin-binding protein 2x from Streptococcus pneumoniae and its acyl-enzyme form: implication in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IL.16 DHPS, DIHYDROPTEROATE SYNTHASE [ideal-db.org]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
A Comparative Guide to the Cytotoxicity of Novel Quinoline Derivatives on Cancer Cell Lines
Introduction: The Enduring Promise of the Quinoline Scaffold in Oncology
The quinoline scaffold, a fused heterocyclic system of a benzene and a pyridine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer effects.[3][4][5] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[2] Researchers have successfully designed and synthesized a plethora of novel quinoline derivatives that exhibit significant cytotoxicity against a wide array of cancer cell lines.[6] These compounds often exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of crucial cell signaling pathways.[1][7] This guide provides a comparative analysis of the cytotoxic profiles of recently developed quinoline derivatives against various cancer cell lines, juxtaposed with the performance of established anticancer agents. We will delve into the experimental data, provide detailed methodologies for key cytotoxicity assays, and explore the underlying molecular mechanisms.
Comparative Cytotoxicity Analysis: Novel Quinolines vs. Standard Chemotherapeutics
The efficacy of a potential anticancer agent is primarily assessed by its ability to inhibit the growth of cancer cells, a measure often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic activities of several novel quinoline derivatives against various human cancer cell lines, with a comparison to standard-of-care chemotherapeutic drugs.
Table 1: Cytotoxicity (IC50, µM) of Novel Quinoline Derivatives in Lung Cancer Cell Lines
| Compound/Drug | A549 (Lung Carcinoma) | Reference(s) |
| Novel Quinoline Derivatives | ||
| Compound A2 | Dose-dependent toxicity | [8] |
| Compound A4 | Highest toxicity at 250 µM | [8] |
| Compound A8 | Highest toxicity at 125, 250, and 500 µM | [8] |
| BAPPN | 9.96 µg/mL | [9] |
| Standard Anticancer Drugs | ||
| Cisplatin | Varies | [10] |
| Paclitaxel (Taxol®) | Varies | [10] |
| Docetaxel (Taxotere®) | Varies | [10] |
Table 2: Cytotoxicity (IC50, µM) of Novel Quinoline Derivatives in Breast Cancer Cell Lines
| Compound/Drug | MCF-7 (Breast Adenocarcinoma) | Reference(s) |
| Novel Quinoline Derivatives | ||
| BAPPN | 3.1 µg/mL | [9] |
| Standard Anticancer Drugs | ||
| Doxorubicin | Varies | [11][12] |
| Paclitaxel | Varies | [12] |
| Docetaxel | Varies | [13] |
| Cyclophosphamide | Varies | [13] |
Table 3: Cytotoxicity (IC50, µg/mL) of Novel Quinoline Derivatives in Colon Cancer Cell Lines
| Compound/Drug | HCT-116 (Colon Carcinoma) | COLO-205 (Colon Adenocarcinoma) | Reference(s) |
| Novel Quinoline Derivatives | |||
| BAPPN | 23 µg/mL | [9] | |
| Standard Anticancer Drugs | |||
| 5-Fluorouracil (5-FU) | Varies | Varies | [14] |
| Oxaliplatin | Varies | [15] | |
| Irinotecan | Varies | [15] |
Table 4: Cytotoxicity (IC50, µg/mL) of Novel Quinoline Derivatives in Other Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µg/mL) | Reference(s) |
| Novel Quinoline Derivatives | |||
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 | [6] |
| U937 (Leukemia) | 43.95 ± 3.53 | [6] | |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS) | 0.314 - 4.65 | [6] |
| HCT-8 (Colon) | 0.314 - 4.65 | [6] | |
| HL-60 (Leukemia) | 0.314 - 4.65 | [6] | |
| BAPPN | HepG2 (Hepatocellular Carcinoma) | 3.3 | [9] |
Mechanisms of Action: Unraveling the Anticancer Activity of Quinoline Derivatives
The cytotoxic effects of quinoline derivatives are often mediated by their ability to interfere with fundamental cellular processes in cancer cells. Many of these novel compounds have been shown to induce programmed cell death, or apoptosis, a key mechanism for eliminating malignant cells.[7][16] Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspases, a family of proteases that execute the apoptotic program.[17]
Some quinoline derivatives have been reported to induce apoptosis by up-regulating the expression of pro-apoptotic proteins like caspase-3 and the tumor suppressor protein p53, while down-regulating the expression of proliferative proteins such as VEGF, PCNA, and Ki67.[9] Other proposed mechanisms of action for quinoline-based compounds include the inhibition of topoisomerases, enzymes crucial for DNA replication and repair, and the disruption of tubulin polymerization, which is essential for cell division.[7][18][19]
Caption: Potential mechanisms of action for novel quinoline derivatives in cancer cells.
Experimental Protocols for Cytotoxicity Evaluation
Accurate and reproducible assessment of cytotoxicity is paramount in the evaluation of novel anticancer compounds.[20][21][22] The following are detailed, step-by-step methodologies for two widely used colorimetric assays for determining cell viability: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[23][24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium.[25] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives and standard drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[25][26]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[24] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
SRB (Sulforhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions.[28][29] The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period with the test compounds, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.[29][30] Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.[31]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[29]
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[31]
-
Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye. Measure the absorbance at a wavelength of 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. The IC50 value can then be determined using a similar method as described for the MTT assay.
Caption: Workflow for the SRB cytotoxicity assay.
Apoptosis Assays: Confirming the Mode of Cell Death
While cytotoxicity assays like MTT and SRB provide valuable information on cell viability, they do not distinguish between different modes of cell death.[32] To confirm that a novel quinoline derivative induces apoptosis, specific assays that detect the biochemical and morphological hallmarks of this process are employed.[16][32][33]
Common apoptosis assays include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early apoptotic event, using fluorescently labeled Annexin V. Propidium iodide is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[34]
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[17] Fluorogenic or colorimetric substrates for these caspases are used to quantify their activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTPs.[33]
Conclusion and Future Directions
The compelling in vitro cytotoxicity data for a growing number of novel quinoline derivatives underscores the significant potential of this chemical scaffold in the development of new anticancer therapeutics.[6][35] The ability of these compounds to induce apoptosis and interfere with critical cellular processes in cancer cells makes them promising candidates for further preclinical and clinical investigation.
Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for cancer cells, while minimizing toxicity to normal cells. A deeper understanding of their molecular targets and mechanisms of action will be crucial for their rational design and clinical application. Furthermore, in vivo studies using animal models are necessary to evaluate the efficacy and safety of these promising compounds in a more physiologically relevant setting. The continued exploration of the quinoline scaffold holds great promise for the discovery of the next generation of effective and targeted cancer therapies.
References
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 9. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins [mdpi.com]
- 10. lungcancercenter.com [lungcancercenter.com]
- 11. Breast Cancer Drugs [breastcancertrials.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Docetaxel, Doxorubicin and Cyclophosphamide on Human Breast Cancer Cell Line MCF-7 | Anticancer Research [ar.iiarjournals.org]
- 14. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Apoptosis Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 18. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 19. researchgate.net [researchgate.net]
- 20. kosheeka.com [kosheeka.com]
- 21. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. atcc.org [atcc.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. texaschildrens.org [texaschildrens.org]
- 28. bio-protocol.org [bio-protocol.org]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. tiarisbiosciences.com [tiarisbiosciences.com]
- 31. canvaxbiotech.com [canvaxbiotech.com]
- 32. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 34. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 35. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paralleled by the critical responsibility of their safe management and disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide (CAS No. 620103-87-9).
In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the established principles of chemical safety and the known hazards of its constituent structural motifs: a halogenated aromatic system (bromothiophene), a quinoline core, and a sulfonamide functional group. This composite hazard assessment mandates that this compound be treated as a multi-hazard, environmentally persistent chemical waste. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is paramount.
The Foundational Principle: A Composite Hazard Profile
The disposal strategy for any compound must be dictated by its chemical properties and associated hazards. The structure of this compound presents a trifecta of concerns that inform its classification as hazardous waste.
-
Halogenated Organic Compound: The presence of a bromine atom on the thiophene ring places this molecule in the category of halogenated organic wastes.[1] Such compounds are often resistant to natural degradation, posing a risk of bioaccumulation.[2] Standard waste treatment protocols necessitate their segregation for specialized disposal, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[1][2]
-
Quinoline Moiety: Quinoline and its derivatives are recognized for their potential toxicity and environmental hazards.[3][4] They can be irritating to the skin, eyes, and mucous membranes and may be toxic if ingested.[5] As a class, these nitrogen-containing heterocyclic compounds require controlled disposal to prevent release into aquatic ecosystems, where they can have long-lasting adverse effects.[6]
-
Sulfonamide Group: Sulfonamides are a class of bacteriostatic antibiotics. Their release into the environment is a significant concern as it can contribute to the development of antibiotic-resistant bacteria and impact microbial ecosystems.[7][8][9] Therefore, even at sub-lethal concentrations, their presence in wastewater is undesirable. Stock solutions of antibiotics are generally considered hazardous chemical waste.[10]
Given this composite profile, under no circumstances should this compound or materials contaminated with it be disposed of via standard laboratory drains or in the regular trash.[3][6][11]
Pre-Disposal Operations: Safety and Personal Protection
Prior to handling the compound for disposal, ensuring personal and environmental safety is the primary directive. All handling must occur within a certified chemical fume hood to minimize inhalation exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard / Rationale |
|---|---|---|
| Eye & Face | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and aerosols. Must comply with OSHA 29 CFR 1910.133 or EN 166.[3] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Thiophene compounds can be absorbed through the skin.[12] Always inspect gloves before use and practice proper removal technique to avoid contamination. |
| Body | Laboratory coat. | Provides a critical barrier against accidental spills and splashes.[13] |
| Respiratory | Not required if handled exclusively within a fume hood. | A properly functioning chemical fume hood provides adequate respiratory protection.[13] |
The Disposal Workflow: Segregation and Containment
Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions and ensures the waste stream is directed to the appropriate treatment facility.[1][14]
Step 1: Identify the Correct Waste Stream
This compound must always be disposed of in a container designated for Halogenated Organic Waste .[1][14] It must not be mixed with non-halogenated organic waste, aqueous waste, or solid waste.[15]
Step 2: Utilize an Approved Waste Container
Use only containers provided or approved by your institution's Environmental Health & Safety (EHS) department. The container must be:
-
Chemically Compatible: Typically, a high-density polyethylene (HDPE) or glass container is used for halogenated solvents.
-
Secure: Equipped with a tight-fitting, leak-proof screw cap.[13]
-
Labeled Correctly: Affix a hazardous waste label to the container before adding any waste.[14]
The label must clearly state:
-
The words "Hazardous Waste ".[13]
-
The full chemical name: "This compound ". Do not use abbreviations.
-
An accurate estimation of the concentration and quantity of the waste.
Step 3: Waste Collection Procedures
-
Solid Waste:
-
Carefully transfer any residual solid this compound into the designated halogenated waste container.
-
All disposables that have come into direct contact with the solid compound (e.g., weighing paper, contaminated gloves, pipette tips, bench paper) must also be placed in the same container or a designated solid halogenated waste container if available.[3][16]
-
-
Liquid Waste (Solutions):
-
Carefully pour solutions containing dissolved this compound into the liquid halogenated organic waste container using a funnel.
-
This applies to reaction mixtures, chromatographic fractions, and solutions from extractions, regardless of the solvent used.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
-
-
Contaminated Glassware:
-
Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone, ethyl acetate).
-
The first rinse (and subsequent rinses if the glassware was heavily contaminated) is considered hazardous waste and must be collected in the halogenated organic waste container.
-
After thorough decontamination, the glassware can be washed using standard laboratory procedures.
-
Step 4: Storage and Disposal
-
Keep the hazardous waste container securely closed at all times, except when actively adding waste.[14]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be under the direct control of laboratory personnel and away from ignition sources or incompatible chemicals.[12][13]
-
Once the container is full, or if waste has been accumulated for the maximum time allowed by your institution, arrange for pickup by your EHS department according to their procedures.
Caption: Waste segregation workflow for this compound.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: For small, manageable spills, ensure you are wearing the appropriate PPE as detailed in Table 1 before proceeding.
-
Contain the Spill: Use a spill containment kit or absorbent material (e.g., vermiculite, sand) to surround and cover the spill.
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris. Place it all into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, you ensure that your critical research and development activities are conducted with the highest standards of safety, environmental stewardship, and regulatory compliance.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. market.us [market.us]
- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. Effects of the presence of sulfonamides in the environment and their influence on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Veterinární medicína: Sulfonamides in the environment: a review and a case report [vetmed.agriculturejournals.cz]
- 9. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. slu.edu [slu.edu]
- 12. nj.gov [nj.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide: A Guide for Laboratory Professionals
The effective and safe handling of chemical reagents is paramount in the fast-paced environment of drug discovery and development. This guide provides essential, immediate safety and logistical information for the use of 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide, a compound of interest for researchers in various therapeutic areas. By providing a framework grounded in scientific principles and established safety protocols, this document aims to empower researchers to work confidently and securely.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid substance with identified hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]
Signal Word: Warning[2]
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the duration of the procedure, and the potential for aerosol generation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safe laboratory practice. The following recommendations are based on the known hazards of this compound and best practices for handling similar chemical entities.[3]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing. |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or situations with a higher risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn. Gloves must be changed immediately if contaminated.[3] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved lab coat that buttons fully is mandatory. The material should be appropriate for handling irritants and potentially corrosive substances. |
| Respiratory | NIOSH-approved Respirator | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5][6][7] If there is a potential for exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5] |
Operational Workflow: From Receipt to Disposal
A structured approach to handling this compound minimizes the risk of exposure and contamination.
Pre-Handling Preparations
Caption: Pre-handling workflow ensuring a safe work environment.
Step-by-Step Protocol:
-
Verify Fume Hood Certification: Before commencing any work, ensure that the chemical fume hood has been recently certified and is functioning correctly.[7]
-
Designate a Specific Handling Area: To contain any potential spills or contamination, designate a specific area within the fume hood for all manipulations of the compound.
-
Assemble All Necessary Equipment: Gather all required apparatus, such as spatulas, weighing paper, and reaction vessels, and place them inside the fume hood before introducing the compound.
-
Locate Emergency Equipment: Confirm the location and operational readiness of the nearest emergency shower and eyewash station.
Handling the Compound
Caption: Safe handling procedures for this compound.
Step-by-Step Protocol:
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.
-
Careful Transfer: When transferring the solid, use a spatula and handle it gently to avoid creating dust. If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Maintain Sealed Containers: Keep the container of this compound tightly sealed when not in immediate use.
Post-Handling Procedures
Caption: Post-handling steps for decontamination and personal hygiene.
Step-by-Step Protocol:
-
Decontaminate Surfaces: Wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate cleaning agent.
-
Proper PPE Removal: Remove PPE carefully, avoiding contact with the outer, potentially contaminated surfaces. Gloves should be removed last.
-
Thorough Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: A Rapid and Effective Response
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
Spill Management and Waste Disposal: Environmental Responsibility
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
For a solution spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
-
Decontaminate the spill area thoroughly.
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Storage and Incompatibilities
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible substances such as strong oxidizing agents.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
